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  • Product: 3-Methyl-5-nitroquinoline
  • CAS: 103754-53-6

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 3-Methyl-5-nitroquinoline

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-nitroquinoline 3-Methyl-5-nitroquinoline (CAS No: 103754-53-6) is a pivotal heterocyclic intermediate whose structural complexity belies its significance in high...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-nitroquinoline

3-Methyl-5-nitroquinoline (CAS No: 103754-53-6) is a pivotal heterocyclic intermediate whose structural complexity belies its significance in high-value chemical manufacturing.[1] Its unique arrangement—a quinoline core functionalized with both a methyl and a nitro group—renders it a versatile precursor for a range of specialized molecules. This compound serves as a critical building block in the synthesis of pharmaceuticals, sophisticated dyes and pigments, and targeted agrochemicals.[1][2] The successful and efficient synthesis of 3-methyl-5-nitroquinoline is therefore a key enabling step for innovation in these fields.

This guide provides an in-depth exploration of the primary and most scientifically sound pathways for the synthesis of 3-methyl-5-nitroquinoline. We will dissect the mechanistic underpinnings of each route, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction outcomes, purity, and yield. The methodologies presented herein are designed to be self-validating, offering researchers and development professionals a reliable framework for laboratory-scale synthesis and process optimization.

Primary Synthesis Pathway: Direct Nitration of 3-Methylquinoline

The most direct and atom-economical approach to 3-methyl-5-nitroquinoline is the electrophilic aromatic substitution of the parent heterocycle, 3-methylquinoline. This pathway leverages a well-established reaction class but requires precise control to achieve the desired regioselectivity.

Causality and Mechanistic Rationale

The nitration of the quinoline ring is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

When subjected to these strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This positive charge deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution preferentially occurs on the carbocyclic (benzene) ring.[3] For the quinolinium ion, electrophilic attack is directed to the 5- and 8-positions, as these positions avoid placing adjacent positive charges in the resonance structures of the reaction intermediate (sigma complex).[3] The presence of the methyl group at the 3-position does not significantly alter this preference, leading to a mixture of 3-methyl-5-nitroquinoline and 3-methyl-8-nitroquinoline.[4]

A visual representation of the nitronium ion formation and subsequent electrophilic attack is provided below.

Caption: Mechanism of 3-Methylquinoline Nitration.

Experimental Protocol: Nitration of 3-Methylquinoline

This protocol outlines a robust procedure for the nitration reaction. The control of temperature is paramount due to the highly exothermic nature of the reaction.

Workflow Diagram

Nitration_Workflow start Start: Prepare Reagents step1 Charge 3-Methylquinoline and H₂SO₄ into reactor start->step1 step2 Cool reactor to -5°C to 0°C with mechanical stirring step1->step2 step4 Add nitrating mixture dropwise, maintaining T < 0°C step2->step4 step3 Prepare Nitrating Mixture (fuming HNO₃ + conc. H₂SO₄) step3->step4 step5 Stir for 40-60 minutes after addition is complete step4->step5 step6 Quench reaction by pouring slowly onto crushed ice step5->step6 step7 Neutralize with aq. NaOH to pH 7-8 step6->step7 step8 Extract with organic solvent (e.g., Dichloromethane) step7->step8 step9 Dry organic layer (Na₂SO₄), filter, and concentrate step8->step9 step10 Purify via column chromatography or recrystallization step9->step10 end Final Product: 3-Methyl-5-nitroquinoline step10->end

Caption: Experimental Workflow for Nitration.

Step-by-Step Methodology:

  • Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 3-methylquinoline (1.0 eq).

  • Acidic Medium: Place the flask in an ice-salt or acetone-dry ice bath. With vigorous stirring, slowly add concentrated sulfuric acid (98%, ~2.5 parts by volume relative to the quinoline) while ensuring the internal temperature does not exceed 10°C. Once the addition is complete, cool the mixture to between -5°C and 0°C.[5]

  • Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by adding fuming nitric acid (~1.0 eq) to concentrated sulfuric acid (~1.5 parts by volume).

  • Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 3-methylquinoline in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature below 0°C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 40-60 minutes.[5]

  • Work-up: Slowly pour the reaction mixture onto a large excess of crushed ice with stirring. This will precipitate the crude product mixture.

  • Neutralization and Isolation: Carefully neutralize the acidic slurry with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is approximately 7-8. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude solid contains a mixture of 3-methyl-5-nitroquinoline and 3-methyl-8-nitroquinoline. Separation and purification can be achieved by fractional crystallization (e.g., from ethanol or isopropyl alcohol) or by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.[6]

Quantitative Data and Product Analysis

The nitration of 3-methylquinoline typically results in a mixture of isomers. The ratio can be influenced by reaction conditions, but the 5- and 8-nitro isomers are the expected major products.

ParameterCondition / ValueRationale / Reference
Starting Material 3-Methylquinoline (CAS 612-58-8)Parent heterocycle for direct functionalization.
Nitrating Agent Fuming HNO₃ / H₂SO₄Generates the required NO₂⁺ electrophile.[5]
Reaction Temperature -5°C to 0°CCritical for controlling reaction rate and preventing side reactions.
Typical Product Ratio ~1:1 to 2:1 (5-nitro : 8-nitro)Governed by the electronics of the quinolinium ion.[4][6]
Yield (Combined Isomers) 70-85%Dependent on precise control of conditions and work-up efficiency.
Purification Method Column Chromatography / RecrystallizationNecessary for isolating the desired 5-nitro isomer.[6][7]

Alternative Pathway: Classical Quinoline Synthesis followed by Nitration

An alternative, multi-step strategy involves first constructing the 3-methylquinoline core from simpler aromatic amines and carbonyl compounds, followed by the nitration step as described above. The Doebner-von Miller reaction is a well-established and versatile method for this purpose.[8][9]

Part A: Doebner-von Miller Synthesis of 3-Methylquinoline

This reaction synthesizes the quinoline ring system by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic catalysis.[10] To specifically synthesize 3-methylquinoline, aniline is reacted with methacrolein (2-methylpropenal).

Mechanism and Rationale: The reaction mechanism is complex and thought to proceed through several key steps.[9][11] First, aniline undergoes a conjugate (Michael) addition to methacrolein. The resulting amino-aldehyde then reacts with a second molecule of aniline to form an enamine or Schiff base intermediate. This intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to yield the final aromatic 3-methylquinoline product. The use of a mild oxidizing agent within the reaction (or exposure to air) facilitates the final aromatization step.

Caption: Doebner-von Miller Synthesis of 3-Methylquinoline.

Experimental Protocol: Doebner-von Miller Reaction

  • Setup: Charge a flask with aniline (2.0 eq) and a suitable acid catalyst, such as concentrated hydrochloric acid or sulfuric acid.

  • Addition: Heat the mixture to approximately 100-120°C. Slowly add methacrolein (1.0 eq) dropwise to the hot, stirred solution. The reaction is often exothermic, and the addition rate should be managed to maintain a steady reflux.

  • Reaction: After the addition is complete, maintain the reaction at reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and dilute with water. Make the solution strongly basic with NaOH to liberate the free amine.

  • Purification: Extract the 3-methylquinoline into an organic solvent like ether or dichloromethane. The crude product is then purified by vacuum distillation to yield pure 3-methylquinoline.[7][12]

Part B: Nitration

The purified 3-methylquinoline obtained from the Doebner-von Miller synthesis is then subjected to the nitration protocol detailed in the "Primary Synthesis Pathway" section of this guide.

Final Product Characterization and Quality Control

Regardless of the synthetic pathway chosen, rigorous analytical characterization is essential to confirm the identity, purity, and isomeric integrity of the final 3-methyl-5-nitroquinoline product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the substitution pattern. The chemical shifts and coupling constants of the aromatic protons provide definitive proof of the 3,5-substitution.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (C₁₀H₈N₂O₂; MW: 188.18 g/mol ), confirming its elemental composition.[4][13]

  • Infrared (IR) Spectroscopy: Will show characteristic strong absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively).

  • Melting Point Analysis: A sharp melting point is a key indicator of high purity.

Critical Safety Considerations

  • Corrosive Reagents: Both concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Reactions: The nitration reaction is highly exothermic and can proceed uncontrollably if the temperature is not strictly managed. Ensure adequate cooling capacity and slow, controlled addition of reagents.

  • Oxidizing Agents: Concentrated nitric acid and other oxidizing agents used in quinoline synthesis (e.g., nitrobenzene in the Skraup reaction) are powerful oxidizers and can react violently with organic materials.[14]

Conclusion

The synthesis of 3-methyl-5-nitroquinoline is most directly achieved through the controlled nitration of 3-methylquinoline. This method, while requiring careful management of reaction conditions to control exotherms and separate isomers, is efficient and high-yielding. For instances where the starting material is unavailable, classic heterocyclic chemistry, such as the Doebner-von Miller reaction, provides a reliable, albeit longer, route to the necessary 3-methylquinoline precursor. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize and purify this valuable chemical intermediate for application in drug discovery, materials science, and beyond.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 57(32), 6635-6644.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Li, J., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38695-38699.
  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Buchner, B. (1956). Nitration of 3-phenylquinoline. Indiana University.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
  • Science Madness. (2021, August 24). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis routes of nitroquinoline derivatives 4; Reagents and conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90009, 6-Methyl-5-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

  • Brieflands. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Pharmaceutical and Biomedical Research, 3(3), 39-44.
  • PR Newswire. (n.d.). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis. Retrieved from a cached version of a press release.
  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline, CasNo.103754-53-6. Retrieved from [Link]

  • Eckstein, Z., & Urbanski, T. (1959). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, Geologiques et Geographiques, 7, 857-862.
  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11926, 3-Methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246300, 8-Methyl-5-nitroquinoline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from [Link]

  • MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(5), 633.

Sources

Exploratory

An In-depth Technical Guide to 3-Methyl-5-nitroquinoline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Methyl-5-nitroquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core chem...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methyl-5-nitroquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core chemical properties, molecular structure, spectroscopic signature, synthesis protocols, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives are fundamental scaffolds in numerous biologically active compounds and industrial chemicals.[1][2] The rigid, bicyclic aromatic system provides a unique framework that can be functionalized to modulate physiochemical and pharmacological properties. The introduction of substituents, such as a methyl group and a nitro group, onto the quinoline core creates a molecule with distinct reactivity and potential for further chemical elaboration. 3-Methyl-5-nitroquinoline serves as a valuable intermediate, leveraging the directing effects and chemical handles provided by its functional groups for the synthesis of more complex molecular architectures.[3][4]

Molecular Structure and Core Chemical Properties

The foundational step in understanding any chemical entity is to characterize its structure and physical properties. This knowledge underpins its reactivity, solubility, and handling requirements.

Chemical Structure

3-Methyl-5-nitroquinoline consists of a quinoline ring system substituted with a methyl group at the 3-position and a nitro group at the 5-position.

Synthesis_Workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Electrophilic Nitration Aniline Aniline Reaction1 Cyclization/ Oxidation Aniline->Reaction1 Crotonaldehyde α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Crotonaldehyde->Reaction1 Acid Acid Catalyst (e.g., HCl, H₂SO₄) Acid->Reaction1 Product1 3-Methylquinoline Reaction2 Nitration Product1->Reaction2 Reaction1->Product1 NitratingAgent Nitrating Mixture (HNO₃/H₂SO₄) NitratingAgent->Reaction2 Product2 3-Methyl-5-nitroquinoline (Major Product) Product3 3-Methyl-8-nitroquinoline (Minor Product) Separation Chromatographic Separation Separation->Product2 Separation->Product3 Mixture Reaction2->Mixture Mixture of Isomers Mixture->Separation

Caption: Proposed two-step synthesis of 3-Methyl-5-nitroquinoline.

Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

Step 1: Synthesis of 3-Methylquinoline (Doebner-von Miller Reaction)

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline and concentrated hydrochloric acid cautiously.

  • Heat the mixture to approximately 100°C.

  • Slowly add crotonaldehyde to the heated mixture over a period of 1-2 hours, maintaining the temperature. The reaction is exothermic and requires careful control.

  • After the addition is complete, continue heating the mixture under reflux for an additional 3-4 hours.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Perform a steam distillation or solvent extraction (e.g., with dichloromethane or toluene) to isolate the crude 3-methylquinoline.

  • Purify the product by vacuum distillation.

Step 2: Nitration of 3-Methylquinoline

  • In a flask cooled in an ice-salt bath (0 to -5°C), add concentrated sulfuric acid.

  • Slowly add the purified 3-methylquinoline to the sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5°C.

  • Prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate cooled vessel.

  • Add the cold nitrating mixture dropwise to the 3-methylquinoline solution, maintaining the temperature below 5°C.

  • After the addition, allow the mixture to stir at low temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the nitro-substituted products to precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product. The resulting solid will be a mixture of 3-Methyl-5-nitroquinoline and 3-Methyl-8-nitroquinoline.

  • Separate the isomers using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane-ethyl acetate gradient).

Causality Note: The use of a strong acid catalyst in Step 1 facilitates both the initial Michael addition and the subsequent electrophilic aromatic substitution required for cyclization. In Step 2, the highly acidic conditions (H₂SO₄) protonate the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated quinoline ring.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Below are the expected analytical signatures for 3-Methyl-5-nitroquinoline.

TechniqueExpected Features
¹H NMR - Aromatic Protons (5H): Complex multiplets in the δ 7.5-9.0 ppm range. The protons on the quinoline ring will show characteristic coupling patterns. - Methyl Protons (3H): A singlet around δ 2.5-2.8 ppm.
¹³C NMR - Aromatic Carbons (9C): Signals in the δ 120-155 ppm range. Quaternary carbons, including the one bearing the nitro group, will be visible. - Methyl Carbon (1C): A signal in the upfield region, typically δ 15-25 ppm.
IR Spectroscopy - ~3100-3000 cm⁻¹: Aromatic C-H stretching. - ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group). - ~1600, 1500, 1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations. - ~1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric): Strong characteristic N-O stretching from the nitro group.
Mass Spectrometry (EI-MS) - Molecular Ion (M⁺): A strong peak at m/z = 188, corresponding to the molecular weight. [5][6] - Key Fragments: Loss of NO₂ (m/z = 142), loss of O and NO (m/z = 142), and other fragmentation patterns characteristic of the quinoline ring. [6]

Expert Insight: When analyzing the ¹H NMR spectrum, the precise chemical shifts and coupling constants are diagnostic. The proton at the 2-position, adjacent to the ring nitrogen, is typically the most deshielded. The presence of the electron-withdrawing nitro group at the 5-position will further influence the chemical shifts of the protons on the carbocyclic ring, particularly H-4 and H-6. [7][8][9]

Reactivity and Potential Applications

The chemical behavior of 3-Methyl-5-nitroquinoline is dictated by its functional groups, making it a versatile building block.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (5-amino-3-methylquinoline) using various reagents (e.g., Sn/HCl, H₂/Pd-C, Na₂S₂O₄). This resulting amine is a key functional handle for introducing further diversity, such as in the synthesis of amides, sulfonamides, or for diazotization reactions.

  • Reactivity of the Quinoline Ring: The quinoline ring system is generally electron-deficient, particularly the pyridine ring. However, the benzene ring can still undergo electrophilic substitution, although it is deactivated by the nitro group.

  • Applications in Drug Discovery: As a substituted quinoline, this compound is a valuable intermediate for the synthesis of novel therapeutic agents. [10]Quinoline scaffolds are present in a wide range of pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents. [1]The 5-amino derivative, in particular, can serve as a precursor for compounds designed to intercalate with DNA or inhibit specific enzymes.

Safety and Handling

Working with nitroaromatic compounds requires strict adherence to safety protocols.

  • Hazard Identification: While specific toxicity data for 3-Methyl-5-nitroquinoline is limited, related nitroquinoline and methylnitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled. [11]They may cause damage to organs through prolonged or repeated exposure and are often suspected of causing cancer. [11]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield. * Handling and Storage: Avoid generating dust. Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. [3]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Self-Validating Protocol Note: Every experimental protocol involving this compound should include a final characterization step (e.g., NMR, LC-MS) to confirm the identity and purity of the material. This ensures the integrity of subsequent research and validates the successful execution of the procedure.

References

  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90009, 6-Methyl-5-nitroquinoline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from [Link]

  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline, CasNo.103754-53-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246300, 8-Methyl-5-nitroquinoline. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-5. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,6-Dinitrotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2015, October 12). IR and NMR combo Packet Video Key [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-nitroquinoline (C9H6N2O2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11813, 2,6-Dinitrotoluene. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-methyl-5-nitroquinoline|23877-94-3. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 606-20-2 | Chemical Name : Dinitrotoluene-2,6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14306, 3-Methylisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246300, 8-Methyl-5-nitroquinoline. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 103754-53-6 and the Broader Significance of the Nitroquinoline Scaffold for Researchers, Scientists, and Drug Development Professionals

Introduction The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with a wide spectrum of biological activities. The introduction of a nitro group...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with a wide spectrum of biological activities. The introduction of a nitro group to this heterocyclic framework further enhances its chemical diversity and pharmacological potential, leading to the class of compounds known as nitroquinolines. This guide provides a detailed overview of the physical and chemical properties of the specific compound 3-Methyl-5-nitroquinoline (CAS 103754-53-6). Recognizing the limited publicly available data for this particular molecule, this document expands its scope to discuss the broader importance of the nitroquinoline scaffold in drug discovery and development. To illustrate the therapeutic potential inherent in this class, a comprehensive case study of the well-characterized and clinically relevant nitroquinoline, 8-hydroxy-5-nitroquinoline (Nitroxoline), is presented. This guide is intended to serve as a valuable resource for researchers and professionals in the field, offering insights into the properties, synthesis, biological activity, and analytical characterization of these significant compounds.

Part 1: 3-Methyl-5-nitroquinoline (CAS 103754-53-6): A Profile of a Pharmaceutical Intermediate

3-Methyl-5-nitroquinoline is a heterocyclic compound identified by the CAS number 103754-53-6. While extensive experimental data for this specific molecule is not widely published, available information from chemical suppliers and databases characterizes it primarily as a pharmaceutical intermediate.[1] Its structure, featuring a quinoline core with a methyl group at the 3-position and a nitro group at the 5-position, suggests its potential utility as a building block in the synthesis of more complex, biologically active molecules.

Physicochemical Properties

The known physical and chemical properties of 3-Methyl-5-nitroquinoline are summarized in the table below. It is important to note that some of these values may be predicted or estimated due to the scarcity of experimentally determined data.

PropertyValueSource
CAS Number 103754-53-6[1]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
Physical Form Solid-
Purity ≥95% to ≥99% (supplier dependent)[1]
Storage Sealed in a dry place at room temperature[2]
Calculated PSA 58.71 Ų[2]
Calculated logP 2.97[2]

Part 2: The Nitroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The nitroquinoline scaffold is of significant interest to medicinal chemists due to the diverse biological activities exhibited by its derivatives. The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the electronic properties of the quinoline ring system, which can in turn modulate the compound's interaction with biological targets.[3]

General Biological Activities

Nitroquinoline derivatives have been reported to possess a range of pharmacological properties, most notably:

  • Antimicrobial Activity: The nitro group is a key pharmacophore in many antimicrobial agents.[4] Nitroquinolines have demonstrated efficacy against a variety of bacterial and parasitic pathogens.[3][5] The mechanism of action often involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules such as DNA.[4]

  • Anticancer Activity: Several nitroquinoline-containing compounds have been investigated for their potential as anticancer agents.[6] Their cytotoxic effects are believed to arise from their ability to intercalate into DNA, inhibit key enzymes involved in cell proliferation, and generate reactive oxygen species.[5][6]

The specific biological activity and potency of a nitroquinoline derivative are highly dependent on the nature and position of other substituents on the quinoline ring.

Part 3: Case Study: 8-Hydroxy-5-nitroquinoline (Nitroxoline) - A Clinically Relevant Nitroquinoline

To provide a more in-depth perspective on the therapeutic potential of the nitroquinoline scaffold, we present a detailed analysis of 8-hydroxy-5-nitroquinoline, also known as Nitroxoline. This compound serves as an excellent case study due to its established clinical use as an antimicrobial agent and its growing recognition as a potential anticancer therapeutic.[5]

Physicochemical Properties of Nitroxoline
PropertyValueSource
CAS Number 4008-48-4-
Molecular Formula C₉H₆N₂O₃[5]
Molecular Weight 190.16 g/mol [5]
Physical Form Yellow crystalline solid[7]
Melting Point 180-182 °C-
Solubility Sparingly soluble in water, soluble in organic solvents[7]
Biological Activity and Mechanism of Action

Nitroxoline exhibits a broad spectrum of biological activities, which are attributed to its ability to chelate metal ions and induce cellular stress.

  • Antimicrobial Mechanism: As an antimicrobial agent, Nitroxoline is used for the treatment of urinary tract infections.[5] Its mechanism of action is believed to involve the chelation of divalent metal ions, such as Mg²⁺ and Mn²⁺, which are essential cofactors for bacterial enzymes. This disruption of enzymatic function inhibits bacterial growth and proliferation.[8]

Antimicrobial_Mechanism_of_Nitroxoline Nitroxoline Nitroxoline Metal_Ions Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺) Nitroxoline->Metal_Ions Chelation Enzyme_Inhibition Enzyme Inhibition Nitroxoline->Enzyme_Inhibition Disruption of Enzyme Function Bacterial_Enzymes Bacterial Enzymes Metal_Ions->Bacterial_Enzymes Essential Cofactors Bacterial_Death Bacterial Growth Inhibition & Death Enzyme_Inhibition->Bacterial_Death Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Validation Starting_Material Quinoline Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Starting_Material->Nitration Crude_Product Crude Nitroquinoline Nitration->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure Nitroquinoline Purification->Pure_Product HPLC HPLC (Purity Assessment) Pure_Product->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS NMR NMR Spectroscopy (Structural Elucidation) Pure_Product->NMR

General workflow for the synthesis and analysis of nitroquinolines.

Part 4: Experimental Protocols

The following are representative protocols that can be adapted for the synthesis, analysis, and biological evaluation of nitroquinoline derivatives.

Protocol 1: Synthesis of a Nitroquinoline via Skraup Reaction and Subsequent Nitration (Hypothetical)

This protocol outlines a general procedure for the synthesis of a methyl-nitroquinoline, which could be adapted for 3-Methyl-5-nitroquinoline.

  • Skraup Synthesis of Methylquinoline:

    • In a fume hood, combine m-toluidine, glycerol, arsenic pentoxide (or another suitable oxidizing agent), and concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture cautiously. The reaction is exothermic and may require initial cooling.

    • Once the initial reaction subsides, heat the mixture to reflux for several hours.

    • After cooling, dilute the mixture with water and neutralize with a base (e.g., NaOH) to precipitate the crude methylquinoline.

    • Purify the product by steam distillation or column chromatography.

  • Nitration of Methylquinoline:

    • Dissolve the purified methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the low temperature.

    • Allow the reaction to stir for a specified period, then pour the mixture onto ice to precipitate the crude 3-Methyl-5-nitroquinoline.

    • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a synthesized nitroquinoline.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with a low percentage of B, and gradually increase to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at a wavelength where the nitroquinoline has a strong chromophore (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the relative area of the main peak.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to evaluate the anticancer activity of a nitroquinoline derivative.

  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nitroquinoline compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

While 3-Methyl-5-nitroquinoline (CAS 103754-53-6) is primarily known as a chemical intermediate with limited publicly available data, the broader class of nitroquinolines represents a rich and promising area for drug discovery and development. The well-characterized activities of compounds like Nitroxoline underscore the therapeutic potential of this scaffold. By leveraging established synthetic methodologies and analytical techniques, researchers can continue to explore the chemical space of nitroquinolines to develop novel therapeutic agents with improved efficacy and safety profiles for a range of diseases, from infectious agents to cancer. This guide serves as a foundational resource to inform and inspire such future investigations.

References

  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitroquinoline. PubChem. Retrieved from [Link]

  • El-Sayed, H. A., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 9, 725496.
  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline. Retrieved from [Link]

  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54.
  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem. Retrieved from [Link]

  • Ortiz-Perez, J. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Oriental Journal of Chemistry, 38(1).
  • Al-Dies, A. M., et al. (2019). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1).
  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem. Retrieved from [Link]

  • Perez-Molina, J. A., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 28(14), 5483.
  • U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 2-Methyl-5-Nitroaniline.
  • Molbase. (n.d.). 2-methyl-5-nitroquinoline. Retrieved from [Link]

  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Chemistry of Heterocyclic Compounds, 56(12), 1544-1546.

Sources

Exploratory

The Emerging Therapeutic Landscape of Methyl-Nitroquinolines: A Technical Guide for Drug Development Professionals

Abstract The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The strategic incorporation of methyl and nitro functional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The strategic incorporation of methyl and nitro functional groups onto the quinoline core has given rise to a promising class of compounds—methyl-nitroquinolines—with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the current understanding and potential applications of methyl-nitroquinolines, with a primary focus on their anticancer, antimicrobial, and emerging neuroprotective properties. We delve into the nuanced mechanisms of action, present detailed experimental protocols for their synthesis and biological evaluation, and summarize key quantitative data to inform and guide future drug discovery and development efforts in this exciting area.

Introduction: The Quinoline Scaffold and the Promise of Methyl-Nitro Substitutions

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. Its unique electronic properties and ability to intercalate with DNA and interact with various enzyme active sites have led to the development of numerous FDA-approved drugs. The therapeutic utility of quinoline derivatives is profoundly influenced by the nature and position of their substituents.

This guide focuses on the synergistic impact of two key functional groups: the methyl (-CH₃) and nitro (-NO₂) groups. The methyl group can enhance metabolic stability, modulate lipophilicity, and provide crucial steric interactions within target binding pockets. The nitro group, a strong electron-withdrawing moiety, is a well-known pharmacophore in many antimicrobial and anticancer agents, often acting as a bio-reducible group that can generate cytotoxic reactive species. The combination of these functionalities on the quinoline scaffold presents a compelling strategy for the design of novel therapeutic agents with enhanced potency and selectivity.

Synthetic Strategies for Methyl-Nitroquinolines

The synthesis of methyl-nitroquinolines typically involves a multi-step approach, beginning with the construction of the core quinoline ring, followed by the introduction of the nitro group. Established methods like the Skraup and Doebner-von Miller reactions are commonly employed for the initial quinoline synthesis.

General Synthetic Approach: A Two-Step Protocol

A plausible and widely adaptable synthetic route for methyl-nitroquinolines involves a two-step process:

  • Skraup Synthesis of Methylquinoline: This classic method involves the reaction of an appropriately substituted aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The choice of aniline precursor determines the position of the methyl group on the resulting quinoline.

  • Electrophilic Nitration: The synthesized methylquinoline is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the quinoline ring. The position of nitration is directed by the existing methyl group and the electronic properties of the quinoline ring system.

Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline [1]

This protocol outlines the selective synthesis of 7-methyl-8-nitroquinoline, a key intermediate for further derivatization and biological screening.

Step 1: Synthesis of a Mixture of 5- and 7-Methylquinoline via Skraup Reaction

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-toluidine (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Acid Addition: Slowly and cautiously add concentrated sulfuric acid (3.0 eq) to the reaction mixture with cooling in an ice bath to control the exothermic reaction.

  • Reflux: Heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution until the solution is strongly alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of 5- and 7-methylquinoline.

Step 2: Selective Nitration to 7-Methyl-8-nitroquinoline

  • Dissolution: Dissolve the mixture of methylquinolines from Step 1 in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Precipitation: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filtration and Washing: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 7-methyl-8-nitroquinoline.

Anticancer Applications of Methyl-Nitroquinolines

The development of novel anticancer agents remains a critical area of research. Methyl-nitroquinoline derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines. Their multifaceted mechanisms of action, targeting key signaling pathways and exploiting the unique vulnerabilities of cancer cells, make them attractive candidates for further development.

Mechanisms of Anticancer Activity

The anticancer effects of methyl-nitroquinolines are attributed to a combination of mechanisms, including the inhibition of critical signaling pathways and the induction of cellular stress.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and metastasis.[2] Overexpression or mutation of EGFR is a common driver of various cancers.[3] Several quinoline-based compounds have been developed as EGFR inhibitors.[3] The introduction of methyl and nitro groups can enhance the binding affinity and inhibitory potency of these compounds.

  • Proposed Mechanism: Methyl-nitroquinolines are hypothesized to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2]

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR->EGFR MNQ Methyl-Nitroquinoline MNQ->EGFR Inhibition ATP ATP P P RAS_RAF RAS-RAF-MEK-ERK Pathway PI3K_AKT PI3K-AKT Pathway Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 1: Proposed mechanism of EGFR inhibition by methyl-nitroquinolines.

Sirtuins are a class of NAD⁺-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and DNA repair. SIRT1 and SIRT2 have been implicated in cancer progression, and their inhibition is a promising therapeutic strategy.[4]

  • Proposed Mechanism: Certain nitroquinoline derivatives have been shown to inhibit SIRT1 and SIRT2.[5] This inhibition can lead to the acetylation and activation of tumor suppressor proteins like p53, resulting in cell cycle arrest and apoptosis.[5][6]

SIRT_Inhibition_Pathway MNQ Methyl-Nitroquinoline SIRT1_2 SIRT1/SIRT2 MNQ->SIRT1_2 Inhibition p53 p53 SIRT1_2->p53 Deacetylation (Inactivation) Ac_p53 Acetylated p53 (Active) Cell_Cycle_Arrest Cell Cycle Arrest Ac_p53->Cell_Cycle_Arrest Apoptosis Apoptosis Ac_p53->Apoptosis

Figure 2: Proposed mechanism of SIRT1/2 inhibition by methyl-nitroquinolines.

Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative stress.[7]

  • Proposed Mechanism: Similar to the known anticancer agent nitroxoline (8-hydroxy-5-nitroquinoline), methyl-nitroquinolines may chelate intracellular copper ions. This complex can then participate in redox cycling, leading to the generation of cytotoxic ROS, which can damage cellular components and trigger apoptosis.[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of methyl-nitroquinoline derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency. While data for a wide range of specific methyl-nitroquinolines is still emerging, studies on related compounds provide valuable insights.

Compound Cancer Cell Line IC₅₀ (µM) Reference
7-methyl-8-nitroquinolineCaco-2 (Colon)1.87[8]
2-methyl-8-nitroquinolineHCT-116 (Colon)2.56[9]
2-methyl-8-nitroquinolineA2780 (Ovarian)3.46[9]
2-methyl-8-nitroquinolineHeLa (Cervical)2.71[9]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (related structure)C-32 (Melanoma)Comparable to cisplatin[10]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (related structure)MDA-MB-231 (Breast)Comparable to cisplatin[10]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (related structure)A549 (Lung)Comparable to cisplatin[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [8][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic effects of test compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl-nitroquinoline compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Applications of Methyl-Nitroquinolines

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. Nitroquinolines, such as nitroxoline, have a long history of use as urinary tract antiseptics, and their methyl-substituted derivatives are being explored for broader antimicrobial applications.[13]

Mechanism of Antimicrobial Activity

The primary antimicrobial mechanism of nitroquinolines is believed to be their ability to chelate essential divalent metal cations, such as Mg²⁺ and Mn²⁺. These metal ions are crucial cofactors for many bacterial enzymes involved in essential processes like DNA replication, RNA synthesis, and cell wall formation. By sequestering these ions, methyl-nitroquinolines disrupt these vital functions, leading to bacteriostatic or bactericidal effects.[1]

Antimicrobial_Mechanism MNQ Methyl-Nitroquinoline Metal_Ions Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺) MNQ->Metal_Ions Chelation Bacterial_Enzymes Bacterial Metalloenzymes Metal_Ions->Bacterial_Enzymes Required Cofactor Essential_Processes Essential Bacterial Processes (DNA/RNA synthesis, etc.) Bacterial_Enzymes->Essential_Processes Catalysis Bacterial_Death Bacterial Growth Inhibition / Cell Death

Figure 3: Proposed antimicrobial mechanism of methyl-nitroquinolines via metal ion chelation.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound Microorganism MIC (µg/mL) Reference
Quinoline-based hydroxyimidazolium hybrid 7b (6-methyl)Staphylococcus aureus2[14]
Quinoline-based hydroxyimidazolium hybrid 7b (6-methyl)Mycobacterium tuberculosis H37Rv10[14]
Quinoline-based hydroxyimidazolium hybrid 7c (8-methyl)Cryptococcus neoformans15.6[14]
Quinoline-based hydroxyimidazolium hybrid 7hStaphylococcus aureus20[14]
Quinolinequinones (QQ1, QQ5, QQ6)Staphylococcus aureus1.22[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [11][16][17][18][19][20]

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the methyl-nitroquinoline compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Potential of Methyl-Nitroquinolines: An Emerging Frontier

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to the pathogenesis of these disorders. Quinoline derivatives have garnered significant interest for their neuroprotective properties, primarily attributed to their antioxidant and enzyme-inhibiting activities.[21]

Putative Mechanisms of Neuroprotection

While research specifically on the neuroprotective effects of methyl-nitroquinolines is still in its nascent stages, their structural features suggest several plausible mechanisms of action.

The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. The quinoline scaffold itself possesses antioxidant properties, and the introduction of methyl and other functional groups can enhance this activity.

  • Proposed Mechanism: Methyl-nitroquinolines may act as radical scavengers, directly neutralizing reactive oxygen species. Additionally, they may upregulate the expression of endogenous antioxidant enzymes, thereby bolstering the cell's natural defense against oxidative stress.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. The enzymatic breakdown of these monoamines can generate hydrogen peroxide, contributing to oxidative stress in the brain.[21] Inhibition of MAO is a validated therapeutic strategy for Parkinson's disease and depression.[9][22]

  • Proposed Mechanism: Certain methylquinolines have been shown to be potent and selective inhibitors of MAO-A.[3] It is plausible that methyl-nitroquinolines could also exhibit MAO inhibitory activity, thereby increasing neurotransmitter levels and reducing the production of neurotoxic byproducts.

MAO_Inhibition_Pathway MNQ Methyl-Nitroquinoline MAO Monoamine Oxidase (MAO) MNQ->MAO Inhibition Dopamine Dopamine MAO->Dopamine Degradation H2O2 Hydrogen Peroxide (H₂O₂) Dopamine->H2O2 Oxidation Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration

Figure 4: Proposed neuroprotective mechanism of methyl-nitroquinolines via MAO inhibition.

Future Directions in Neuroprotection Research

The exploration of methyl-nitroquinolines as neuroprotective agents is a promising but underexplored area. Future research should focus on:

  • In Vitro Screening: Evaluating a library of methyl-nitroquinoline derivatives in cell-based models of neurodegeneration to identify lead compounds.[5][13][17]

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in any observed neuroprotective effects.

  • In Vivo Efficacy: Testing promising candidates in animal models of neurodegenerative diseases to assess their therapeutic potential.

Experimental Protocol: In Vitro Neuroprotection Assay [5][13][17]

Cell-based assays are crucial for the initial screening of compounds for neuroprotective activity.

  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y or HT22) or primary neurons.

  • Compound Pre-treatment: Treat the cells with various concentrations of the methyl-nitroquinoline compound for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Induce neuronal cell death using a known neurotoxin relevant to a specific neurodegenerative disease model (e.g., MPP⁺ for Parkinson's disease, or glutamate for excitotoxicity).

  • Co-incubation: Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

  • Assessment of Cell Viability: Determine cell viability using an appropriate assay, such as the MTT assay (as described in the anticancer section) or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration compared to the cells treated with the neurotoxin alone.

Conclusion and Future Perspectives

Methyl-nitroquinolines represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer and antimicrobial activities, coupled with their emerging potential as neuroprotective agents, warrant further investigation. The synthetic accessibility of the quinoline scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity.

As our understanding of the complex signaling pathways involved in cancer, infectious diseases, and neurodegeneration deepens, the rational design of multi-target methyl-nitroquinoline derivatives will likely become a key strategy in the development of next-generation therapeutics. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC - PubMed Central. (URL: [Link])

  • Broth Microdilution | MI - Microbiology. (URL: [Link])

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])

  • Cell-Based Assays to Assess Neuroprotective Activity - IRIS - Unibo. (URL: [Link])

  • Broth Dilution Method for MIC Determination - Microbe Online. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Cell death assays for neurodegenerative disease drug discovery - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: [Link])

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (URL: [Link])

  • IC 50 values of MPSQ against various cancer cell lines | Download Table - ResearchGate. (URL: [Link])

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL: [Link])

  • Minimum inhibitory concentration (MIC) values of the antibacterial... - ResearchGate. (URL: [Link])

  • The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con - ResearchGate. (URL: [Link])

  • MIC value against Gram-positive bacteria and fungi. The concentration... - ResearchGate. (URL: [Link])

  • Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds - PubMed. (URL: [Link])

  • The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis - Frontiers. (URL: [Link])

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed. (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (URL: [Link])

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: [Link])

  • Multifunctional Enzyme Inhibition for Neuroprotection - A Focus on MAO, NOS, and AChE Inhibitors - DOI. (URL: [Link])

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed. (URL: [Link])

  • 7-Methyl 8-nitroquinoline - Cheméo. (URL: [Link])

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. (URL: [Link])

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (URL: [Link])

  • What are the therapeutic applications for MAO inhibitors? - Patsnap Synapse. (URL: [Link])

  • Oxidative Stress in Cancer Cell Metabolism - Encyclopedia.pub. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])

  • Neuroprotective actions of methylene blue and its derivatives - PubMed - NIH. (URL: [Link])

  • The dual role of sirtuins in cancer: biological functions and implications - PMC. (URL: [Link])

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. (URL: [Link])

  • The Roles of Sirt1 in Breast and Gynecologic Malignancies - MDPI. (URL: [Link])

  • SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PubMed Central. (URL: [Link])

  • Oxidative Stress in Cancer Cell Metabolism - MDPI. (URL: [Link])

  • The Roles of SIRT1 in Cancer - PMC - PubMed Central - NIH. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to 3-Methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Methyl-5-nitroquinoline, a heterocyclic compound of i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-5-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its nomenclature, physicochemical properties, synthesis, and potential applications, with a focus on providing field-proven insights and maintaining the highest standards of scientific integrity.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section provides the standardized nomenclature and identifiers for the topic compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-Methyl-5-nitroquinoline .[1][2] This name systematically describes the molecular structure, indicating a quinoline core with a methyl group at the 3-position and a nitro group at the 5-position.

Synonyms and Identifiers

In literature and commercial databases, 3-Methyl-5-nitroquinoline may be referred to by several synonyms. It is crucial for researchers to be aware of these alternative names to ensure comprehensive literature searches.

IdentifierValue
CAS Number 103754-53-6[1][2]
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
Synonyms Quinoline, 3-methyl-5-nitro-[2]
NSC137125[1]
DTXSID90300465[1]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of 3-Methyl-5-nitroquinoline is essential for its synthesis, purification, characterization, and for predicting its behavior in biological systems.

Physicochemical Data

The following table summarizes key physicochemical properties of 3-Methyl-5-nitroquinoline.

PropertyValueSource
Melting Point 106-107 °C[2]
Boiling Point 338.7 ± 27.0 °C (Predicted)[2]
LogP 2.97460 (Predicted)[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 188.0586 g/mol [1]
Appearance Yellow to orange crystalline solid[3]
Spectroscopic Characterization (Predicted)

As of the date of this guide, readily available, experimentally verified spectroscopic data (NMR, IR, MS) for 3-Methyl-5-nitroquinoline is limited in public databases. Therefore, this section provides a theoretical prediction of its key spectroscopic features based on its structure. These predictions are intended to guide researchers in the characterization of this compound.

The proton NMR spectrum of 3-Methyl-5-nitroquinoline is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the quinoline ring system.

  • Methyl Protons (-CH₃): A singlet is expected, likely in the range of δ 2.5-2.7 ppm.

  • Aromatic Protons: A complex multiplet pattern is anticipated in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic coupling patterns.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 15-25 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals are expected in the range of δ 120-160 ppm. The carbon atom attached to the nitro group will be significantly deshielded.

The IR spectrum of 3-Methyl-5-nitroquinoline will show characteristic absorption bands for its functional groups.

  • Aromatic C-H stretching: Bands are expected in the region of 3000-3100 cm⁻¹.

  • Aliphatic C-H stretching (methyl group): Bands are expected around 2850-2960 cm⁻¹.

  • N=O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are anticipated around 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively.

  • C=N and C=C stretching (quinoline ring): Multiple bands are expected in the 1450-1600 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 142) and NO (m/z = 158).

Synthesis of 3-Methyl-5-nitroquinoline

The synthesis of 3-Methyl-5-nitroquinoline can be achieved through the nitration of 3-methylquinoline. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.

Synthetic Pathway

The primary route for the synthesis of 3-Methyl-5-nitroquinoline involves the direct nitration of 3-methylquinoline using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Methylquinoline 3-Methylquinoline 3-Methyl-5-nitroquinoline 3-Methyl-5-nitroquinoline 3-Methylquinoline->3-Methyl-5-nitroquinoline Nitration NitratingMixture HNO₃ / H₂SO₄

Caption: Synthetic pathway for 3-Methyl-5-nitroquinoline.

Experimental Protocol (Reference)

A detailed experimental procedure for the nitration of 3-methylquinoline to yield 3-methyl-5-nitroquinoline and its isomer, 3-methyl-8-nitroquinoline, is described in the Journal of Organic Chemistry.[1] The protocol involves the careful addition of 3-methylquinoline to a cooled mixture of fuming nitric acid and concentrated sulfuric acid.

Causality behind Experimental Choices:

  • Mixed Acid Nitration: The use of a mixture of concentrated nitric acid and sulfuric acid is a standard and effective method for generating the nitronium ion (NO₂⁺), the active electrophile in this reaction. Sulfuric acid's role as a strong acid and a dehydrating agent promotes the formation of the nitronium ion.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration reaction and to minimize the formation of byproducts from over-nitration or degradation of the starting material.

Self-Validating System:

The successful synthesis can be validated by monitoring the reaction progress using thin-layer chromatography (TLC). The final product should be purified, for example, by recrystallization, and its identity and purity confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the predicted values.

Potential Applications in Drug Development and Research

While specific biological activities for 3-Methyl-5-nitroquinoline are not extensively documented in publicly available literature, the quinoline and nitroquinoline scaffolds are well-established pharmacophores with a broad range of therapeutic applications. This section explores the potential applications of 3-Methyl-5-nitroquinoline based on the known activities of structurally related compounds.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity. The planar quinoline ring system can intercalate with DNA, and various substituted quinolines have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. The presence of a nitro group can also contribute to cytotoxic effects. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has shown potent anticancer properties.[4] Therefore, it is hypothesized that 3-Methyl-5-nitroquinoline may exhibit antiproliferative activity against cancer cell lines.

Anticancer_MoA cluster_compound Hypothetical Action cluster_cellular_effects Cellular Effects cluster_outcome Outcome Nitroquinoline 3-Methyl-5-nitroquinoline DNA_Intercalation DNA Intercalation Nitroquinoline->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerases, Kinases) Nitroquinoline->Enzyme_Inhibition Oxidative_Stress Induction of Oxidative Stress Nitroquinoline->Oxidative_Stress Apoptosis Apoptosis DNA_Intercalation->Apoptosis Enzyme_Inhibition->Apoptosis Oxidative_Stress->Apoptosis

Caption: Hypothetical mechanisms of anticancer activity.

Antimicrobial Activity

The quinoline core is a key feature of many successful antimicrobial agents, including the fluoroquinolone antibiotics. Nitroaromatic compounds also have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive radical species that damage cellular components. This dual-pharmacophore nature suggests that 3-Methyl-5-nitroquinoline could possess antibacterial and/or antifungal properties.

Safety and Handling

As with many nitroaromatic compounds, 3-Methyl-5-nitroquinoline should be handled with care. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling nitro compounds should be followed. These include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. Nitro compounds can be toxic and may have mutagenic properties.

Conclusion and Future Directions

3-Methyl-5-nitroquinoline is a readily accessible derivative of the versatile quinoline scaffold. While its specific biological activities are yet to be fully elucidated, its structural features suggest potential for applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. This technical guide provides a foundation for researchers interested in exploring the synthesis and properties of this compound. Future research should focus on the experimental validation of its spectroscopic properties, the optimization of its synthesis, and the systematic evaluation of its biological activity in a range of in vitro and in vivo models.

References

  • PubChem. 3-Methyl-5-nitroisoquinoline. National Center for Biotechnology Information. [Link]

  • LookChem. 3-Methyl-5-nitroquinoline. [Link]

Sources

Exploratory

Introduction to 3-Methyl-5-nitroquinoline: A Molecule of Interest

An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-5-nitroquinoline 3-Methyl-5-nitroquinoline (CAS No. 103754-53-6) is a heterocyclic aromatic compound featuring a quinoline core substituted with a m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-5-nitroquinoline

3-Methyl-5-nitroquinoline (CAS No. 103754-53-6) is a heterocyclic aromatic compound featuring a quinoline core substituted with a methyl group at the 3-position and a nitro group at the 5-position.[1] Its structural motifs, particularly the nitroaromatic system, make it a molecule of significant interest in medicinal chemistry and drug discovery. Nitroaromatic compounds are known to exhibit a wide range of biological activities and often serve as versatile intermediates in organic synthesis.[2][3]

For researchers and drug development professionals, a thorough understanding of a compound's fundamental physicochemical properties is not merely academic; it is a prerequisite for successful development. The solubility and stability of a potential drug candidate dictate its formulation strategy, bioavailability, storage conditions, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the solubility and stability profiles of 3-Methyl-5-nitroquinoline, offering both foundational knowledge and actionable experimental protocols designed with scientific integrity and causality at their core.

Core Physicochemical Properties

A molecule's behavior in solution and under stress is governed by its intrinsic physicochemical properties. The properties listed below for 3-Methyl-5-nitroquinoline provide the basis for the experimental strategies discussed in subsequent sections. The quinoline ring system, the electron-withdrawing nitro group, and the lipophilic methyl group collectively influence its polarity, solubility, and reactivity.

PropertyValueSource
CAS Number 103754-53-6[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
Appearance Light brown to brown solid[4]
Melting Point 106-107 °C[4]
pKa (Predicted) 2.99 ± 0.23[4]
LogP (Predicted) 2.97[1]

Part 1: The Solubility Profile

Solubility is a critical determinant of a drug's journey through formulation and into the patient. Insufficient solubility can lead to poor absorption and low bioavailability, rendering an otherwise potent compound ineffective. This section outlines the predicted solubility of 3-Methyl-5-nitroquinoline and provides a robust methodology for its empirical determination.

Anticipated Solubility Characteristics

Based on its structure and the properties of similar compounds like 5-nitroquinoline, 3-Methyl-5-nitroquinoline is expected to exhibit limited aqueous solubility.[5] The molecule's largely aromatic and non-polar surface area, coupled with the lack of significant hydrogen bond-donating groups, suggests poor interaction with water. Conversely, it is predicted to be soluble in various organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents effectively solvate polarizable aromatic systems and the nitro group.
Polar Protic Methanol, EthanolModerateThe compound can act as a hydrogen bond acceptor, allowing for some interaction, but its overall hydrophobicity will limit high solubility.
Non-Polar Dichloromethane, TolueneModerate to LowThe aromatic quinoline core suggests some solubility in non-polar solvents, though the polar nitro group may limit this.
Aqueous Water, Buffered SolutionsLowThe hydrophobic nature of the molecule dominates, leading to poor solvation by water.
Experimental Workflow for Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining thermodynamic solubility. The causality is clear: by allowing the system to reach equilibrium, we ensure the measured concentration represents the true saturation solubility, a critical parameter for biopharmaceutical classification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid 1. Add excess solid 3-Methyl-5-nitroquinoline to vials prep_solvent 2. Add known volume of selected solvent (e.g., Water, EtOH, DMSO) prep_solid->prep_solvent Self-validating check: Visual confirmation of excess solid equilibrate 3. Equilibrate at constant temperature (e.g., 25°C, 37°C) with agitation for 24-48h prep_solvent->equilibrate centrifuge 4. Centrifuge to separate undissolved solid equilibrate->centrifuge Goal: Achieve thermodynamic equilibrium sample 5. Withdraw supernatant and filter (0.22 µm PTFE) centrifuge->sample dilute 6. Dilute sample with mobile phase sample->dilute analyze 7. Quantify concentration using validated HPLC-UV method dilute->analyze G cluster_stress Stress Conditions (Parallel Exposure) cluster_analysis Analysis start Prepare Stock Solution of 3-Methyl-5-nitroquinoline in suitable solvent (e.g., ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxidation Oxidation 3% H₂O₂, RT start->oxidation thermal Thermal Solid & Solution, 80°C start->thermal photo Photolytic ICH Q1B Light Source start->photo sampling Sample at multiple time points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples before injection sampling->neutralize analyze Analyze all samples by Stability-Indicating HPLC-UV/MS neutralize->analyze mass_balance Assess Mass Balance: % Parent + % Degradants ≈ 100% analyze->mass_balance Self-validating check: Confirms all major degradants are detected

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Testing

A stock solution (e.g., 1 mg/mL) of 3-Methyl-5-nitroquinoline should be prepared in a mixture of acetonitrile and water. This stock is then subjected to the following conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at an elevated temperature (e.g., 60-80°C) and collect samples at various time points. [6]The rationale for heating is to accelerate the hydrolytic process to occur within a practical timeframe.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Apply the same thermal conditions as the acid hydrolysis. [6]Samples from both acid and base stress must be neutralized before HPLC analysis to prevent damage to the column and ensure consistent chromatography.

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and maintain at room temperature. [6]H₂O₂ is a common choice as it mimics potential oxidative stress from atmospheric oxygen or peroxide-forming excipients.

  • Thermal Degradation: Expose both the solid compound and a solution to dry heat (e.g., 80°C) in a calibrated oven. [6]This tests the intrinsic thermal stability of the molecule in different physical states.

  • Photostability: Expose the solid compound and a solution to a controlled light source that provides both UV and visible output, as specified by ICH guideline Q1B. [7][8]A parallel sample wrapped in aluminum foil serves as a dark control, a crucial element to definitively attribute degradation to light exposure.

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. Its purpose is to separate the intact parent compound from all process impurities and degradation products. A reverse-phase HPLC method is the standard choice for a molecule like 3-Methyl-5-nitroquinoline.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS). A DAD is invaluable as it can perform peak purity analysis, a self-validating check to ensure the parent peak is spectrally homogenous and not co-eluting with a degradant.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. [9]* Mobile Phase: A gradient elution is typically required. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. [9]A gradient starting with high aqueous content and ramping to high organic content will elute polar degradants first, followed by the parent compound and any non-polar degradants.

  • Method Validation: The method's "stability-indicating" nature is proven by its ability to resolve the new peaks that appear in the stressed samples from the parent peak.

Safe Handling and Storage Recommendations

Given the toxicological profile of similar nitroaromatic compounds, caution is warranted when handling 3-Methyl-5-nitroquinoline. [10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [10]* Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. * Storage: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. [6]For maximum stability, storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is advisable. [6]

Conclusion

The successful development of 3-Methyl-5-nitroquinoline as a research tool or therapeutic agent is critically dependent on a comprehensive understanding of its solubility and stability. This guide has established that the compound is likely a poorly water-soluble molecule with potential liabilities towards photodegradation and oxidation. The provided experimental protocols offer a robust, self-validating framework for empirically determining its solubility limits and mapping its degradation profile. By applying these methodologies, researchers can generate the crucial data needed to develop stable formulations, design meaningful biological assays, and ensure the integrity of their scientific findings.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]

  • ResearchGate. (2016). Forced Degradation Studies. ResearchGate. [Link]

  • Juárez, J. F., et al. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • ResearchGate. (n.d.). Degradation Pathways | Request PDF. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem. [Link]

  • Solubility of Things. (n.d.). 5-Nitroquinoline. Solubility of Things. [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. NIES. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitroquinoline. PubChem. [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents. ResearchGate. [Link]

  • MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. MDPI. [Link]

  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline. LookChem. [Link]

  • Eawag. (1997). 3-Methylquinoline Degradation Pathway. Eawag-BBD. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • PubMed. (2000). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • PubMed. (2023). A quality-by-design evaluated liquid chromatography method development and validation for the separation and quantification of nitroxoline and its impurities. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylquinoline. PubChem. [Link]

Sources

Foundational

3-Methyl-5-nitroquinoline molecular weight and formula

An In-Depth Technical Guide to 3-Methyl-5-nitroquinoline: Properties, Synthesis, and Applications in Modern Drug Discovery Executive Summary 3-Methyl-5-nitroquinoline is a heterocyclic aromatic compound of significant in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-5-nitroquinoline: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

3-Methyl-5-nitroquinoline is a heterocyclic aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. As a derivative of the quinoline scaffold—a privileged structure in medicinal chemistry—it serves as a valuable intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of 3-Methyl-5-nitroquinoline, covering its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, potential therapeutic applications grounded in current research, and essential safety and handling protocols. The content is structured to deliver field-proven insights and actionable knowledge for researchers, scientists, and professionals dedicated to advancing chemical synthesis and drug discovery.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a foundational structure in the development of therapeutic agents. Its unique electronic properties and rigid, planar structure allow it to interact with a wide range of biological targets, including enzyme active sites and DNA.[1] The therapeutic efficacy of quinoline derivatives is profoundly influenced by the nature and positioning of their substituents. The introduction of a methyl group, as in 3-Methyl-5-nitroquinoline, can enhance lipophilicity and modulate binding interactions, while the nitro group is a versatile functional handle that can be reduced to an amine for further derivatization or contribute directly to the molecule's biological activity.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in research and synthesis. 3-Methyl-5-nitroquinoline is typically a yellow to orange crystalline solid, soluble in organic solvents with limited solubility in water.[4]

Table 1: Core Properties of 3-Methyl-5-nitroquinoline
PropertyValue / DescriptionSource
IUPAC Name 3-Methyl-5-nitroquinoline-
CAS Number 103754-53-6[5][6]
Molecular Formula C₁₀H₈N₂O₂[4][5][6]
Molecular Weight 188.18 g/mol [5][6][7]
Exact Mass 188.058577502 Da[5]
Physical Appearance Yellow to orange crystalline solid[4]
Polar Surface Area (PSA) 58.71 Ų[5]
LogP (Octanol/Water) 2.9746[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]
Storage Conditions Sealed in a dry place, Room Temperature[5][6]

Synthesis and Mechanistic Insights

The primary route for synthesizing 3-Methyl-5-nitroquinoline is through the electrophilic nitration of 3-methylquinoline.[5] This reaction is a cornerstone of aromatic chemistry and its efficiency depends on precise control of reaction conditions.

Mechanistic Rationale

The synthesis relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then attacks the electron-rich quinoline ring in a classic electrophilic aromatic substitution reaction. The substitution occurs at the 5-position, influenced by the directing effects of the heterocyclic ring system and the methyl group. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side-product formation.

Detailed Experimental Protocol: Nitration of 3-Methylquinoline

This protocol is based on established methods for the nitration of quinoline derivatives.[8]

Materials:

  • 3-Methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide solution (e.g., 10 M)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-methylquinoline (1 equivalent).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to -5 to 0 °C with continuous stirring.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 2.5 volumes relative to the substrate) to the stirred 3-methylquinoline, ensuring the temperature does not exceed 5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 volumes) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-60 minutes. Maintain the internal temperature at or below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 40-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization & Isolation: Slowly neutralize the acidic slurry with a concentrated sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate as a solid. Filter the solid using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Methyl-5-nitroquinoline.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Reactants 3-Methylquinoline Fuming Nitric Acid Sulfuric Acid Reaction Step 1: Nitration (-5 to 5 °C) Reactants->Reaction Combine Quench Step 2: Quenching (Pour onto ice) Reaction->Quench Monitor via TLC Workup Step 3: Neutralization & Filtration Quench->Workup Purify Step 4: Recrystallization or Column Chromatography Workup->Purify Product Pure 3-Methyl-5-nitroquinoline Purify->Product

Caption: A generalized workflow for the synthesis of 3-Methyl-5-nitroquinoline.

Applications in Drug Development and Research

3-Methyl-5-nitroquinoline is primarily valued as a pharmaceutical intermediate.[9] Its structure is a key component for building more complex molecules with therapeutic potential, especially in oncology.

Anticancer Potential: A Template for Kinase Inhibitors

Research into related nitroquinoline compounds has revealed their potential as potent anticancer agents.[10] A significant body of work has identified the 3-nitroquinoline scaffold as a promising template for the development of inhibitors against the Epidermal Growth Factor Receptor (EGFR).[10] EGFR is a kinase that is overexpressed in various cancers, including non-small-cell lung cancer and breast cancer, making it a validated therapeutic target.

The inhibitory activity of these compounds suggests that the nitroquinoline core can effectively occupy the ATP-binding pocket of the EGFR kinase domain. This binding event prevents the receptor's autophosphorylation, thereby blocking downstream signaling pathways responsible for cell growth, proliferation, and survival. Several 3-nitroquinoline derivatives have demonstrated inhibitory activities in the micromolar to nanomolar range against EGFR-overexpressing tumor cell lines.[10]

Proposed Mechanism of Action: EGFR Signaling Inhibition

EGFR_Inhibition Ligand 3-Methyl-5-nitroquinoline Derivative EGFR EGFR Kinase Domain Ligand->EGFR Binds to ATP Pocket Block Binding Site Blocked NoPhos Phosphorylation Inhibited EGFR->NoPhos Leads to ATP ATP ATP->EGFR Binding Prevented Downstream Downstream Signaling (e.g., MAPK/ERK) NoPhos->Downstream Blocks Activation of Proliferation Reduced Tumor Cell Proliferation & Survival Downstream->Proliferation Results in

Caption: Proposed mechanism for anticancer activity via EGFR kinase inhibition.

Safety, Handling, and Toxicology

While specific toxicological data for 3-Methyl-5-nitroquinoline is limited, compounds containing the nitro-aromatic functional group should be handled as potentially hazardous. Data from related nitro compounds indicate potential for toxicity if ingested, inhaled, or absorbed through the skin.[11]

Table 2: General Safety and Hazard Information
CategoryDescription
GHS Pictograms (Based on related compounds)
Signal Word Danger or Warning
Hazard Statements H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
Laboratory Handling Protocol
  • Engineering Controls: Always handle 3-Methyl-5-nitroquinoline inside a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times. Gloves must be inspected prior to use and changed immediately if contaminated.[12]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat within the fume hood to minimize contamination and dust generation.

  • Spill Management: In case of a spill, decontaminate the area immediately. Avoid generating dust. Collect the spilled material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.

  • Waste Disposal: Dispose of all waste materials (including contaminated gloves and weigh boats) in accordance with local, state, and federal hazardous waste regulations. Do not mix with other waste streams.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor.

    • Ingestion: Rinse mouth. Immediately call a poison center or doctor.

Conclusion

3-Methyl-5-nitroquinoline represents a molecule of high strategic value for chemical and pharmaceutical research. Its well-defined physicochemical properties and established synthetic pathway make it an accessible and versatile building block. The demonstrated potential of the broader nitroquinoline class as potent anticancer agents, particularly as EGFR inhibitors, positions 3-Methyl-5-nitroquinoline as a key intermediate for the discovery of next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this compound to mitigate potential risks. For drug development professionals and synthetic chemists, 3-Methyl-5-nitroquinoline offers a promising starting point for innovation.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Guide to the Skraup Synthesis of Substituted Quinolines

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the Skraup synthesis of substituted quinolines. This classic reaction, while p...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the Skraup synthesis of substituted quinolines. This classic reaction, while powerful, is known for its challenging conditions. This guide emphasizes mechanistic understanding, detailed procedural control, and critical safety measures to ensure successful and reproducible outcomes.

Introduction: The Enduring Relevance of the Skraup Synthesis

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as anti-inflammatory and antitumor therapeutics.[1][2] Since its discovery by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis has remained a fundamental method for creating the quinoline ring system.[2][3] The reaction typically involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent to produce the corresponding quinoline.[4][5]

While numerous modern methods for quinoline synthesis have been developed, the Skraup reaction persists due to its use of simple, inexpensive starting materials and its effectiveness in producing heteroring-unsubstituted quinolines.[2][6] However, the reaction is notoriously exothermic and can be violent if not properly controlled.[7][8] This guide provides the in-depth knowledge required to navigate its complexities, explaining the causality behind each experimental choice to empower chemists to harness its synthetic power safely and effectively.

The Underlying Chemistry: Reaction Mechanism and Principles

A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol for different substrates. The Skraup synthesis proceeds through a sequence of acid-catalyzed reactions.

The overall transformation is as follows: An aromatic amine reacts with glycerol in the presence of a strong acid and an oxidizing agent to form a quinoline.

The mechanism can be dissected into four critical steps:

Step 1: Dehydration of Glycerol to Acrolein Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[7][9][10] This is the electrophilic species that will react with the aromatic amine.

Step 2: 1,4-Conjugate (Michael) Addition The aromatic amine performs a nucleophilic 1,4-conjugate addition to the acrolein intermediate.[7][10] This step forms a 3-(phenylamino)propanal derivative.

Step 3: Acid-Catalyzed Cyclization and Dehydration The strong acid catalyst protonates the carbonyl group of the intermediate, activating it for an intramolecular electrophilic aromatic substitution. The amino group attacks the benzene ring, leading to cyclization. Subsequent dehydration of the resulting alcohol yields a 1,2-dihydroquinoline intermediate.[7][11]

Step 4: Oxidation to the Aromatic Quinoline The final step is the aromatization of the 1,2-dihydroquinoline. An oxidizing agent, classically nitrobenzene or arsenic pentoxide, is required to remove two hydrogen atoms and form the stable aromatic quinoline ring.[7][11] When nitrobenzene is used, it is conveniently reduced to aniline, which can then participate in the reaction.[7]

While this pathway is widely accepted, mechanistic studies using carbon isotope labeling have suggested a more complex fragmentation-recombination mechanism may also be operative under certain conditions.[12][13][14]

Experimental Workflow and Protocols

This section details the step-by-step procedures for the Skraup synthesis. The following diagram illustrates the general laboratory workflow.

Skraup_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents: Aniline, Glycerol, H₂SO₄, Oxidant, Moderator setup_flask Assemble 3-Neck Flask: Reflux Condenser, Stirrer, Dropping Funnel prep_reagents->setup_flask 1. Setup charge_flask Charge Flask: Aniline, Moderator, Glycerol setup_flask->charge_flask 2. Charge add_acid Slowly Add H₂SO₄ (with Cooling) charge_flask->add_acid 3. Acidify add_oxidant Add Oxidizing Agent (e.g., Nitrobenzene) add_acid->add_oxidant 4. Oxidize heat_initiate Gently Heat to Initiate add_oxidant->heat_initiate 5. Initiate heat_reflux Heat to Reflux (Monitor Vigorously) heat_initiate->heat_reflux 6. Reflux cool_down Cool Reaction Mixture heat_reflux->cool_down 7. Cool quench Pour into Ice Water cool_down->quench 8. Quench neutralize Neutralize with Base (e.g., NaOH) quench->neutralize 9. Neutralize distill Steam Distillation neutralize->distill 10. Isolate extract Separate & Extract Organic Layer distill->extract 11. Extract purify Final Purification (e.g., Distillation, Recrystallization) extract->purify 12. Purify

Caption: General experimental workflow for the Skraup synthesis of quinolines.

Protocol 1: Classic Synthesis of Quinoline

This protocol is adapted from established and verified procedures.[8] It incorporates moderators to control the reaction's vigor.

Materials:

  • Aniline (freshly distilled, 46.5 g, 0.5 mol)

  • Glycerol (anhydrous, 115 g, 1.25 mol)

  • Nitrobenzene (31 g, 0.25 mol)

  • Concentrated Sulfuric Acid (98%, 50 mL, approx. 92 g)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O, 10 g)

  • Sodium hydroxide solution (for neutralization)

  • Sodium nitrite solution (for purification)

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Steam distillation apparatus

  • Ice bath

Procedure:

  • Reagent Setup: In the 2 L flask, combine the aniline, glycerol, nitrobenzene, and ferrous sulfate. Equip the flask with the mechanical stirrer and reflux condenser.

  • Acid Addition: Begin vigorous stirring. Cautiously add the concentrated sulfuric acid in small portions through the condenser. The mixture will heat up. If the temperature rises too quickly, cool the flask with an ice bath.

  • Initiation and Reaction: Gently heat the mixture with a heating mantle. As soon as the liquid begins to boil, immediately remove the heating source .[8] The exothermic reaction should be sufficient to maintain boiling for 30-60 minutes.[8]

    • Scientist's Note: This is the most critical phase. The reaction can become extremely violent.[7] If it proceeds too vigorously, a wet towel can be placed over the upper part of the flask to aid the condenser.[8] The ferrous sulfate acts as a moderator, extending the reaction over a longer period and preventing it from getting out of control.[8][15]

  • Completion of Reaction: Once the initial vigorous boiling subsides, reapply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[8][16]

  • Workup - Neutralization: Allow the mixture to cool to below 100°C. Carefully dilute with an equal volume of water. While cooling in an ice bath, slowly and cautiously neutralize the excess acid by adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

  • Workup - Isolation: Set up for steam distillation. Vigorously pass steam through the alkaline mixture to distill the crude quinoline along with any unreacted nitrobenzene.[16] Collect the distillate until it is no longer milky.

  • Purification: Separate the organic layer from the steam distillate. To remove residual aniline, acidify the organic layer with sulfuric acid, cool to 0-5°C, and add a saturated solution of sodium nitrite until an excess of nitrous acid is detected with starch-iodide paper.[8] This process diazotizes the aniline, converting it to a phenol upon warming. Re-basify the solution and perform a final steam distillation or extraction to obtain the purified quinoline.

Protocol 2: Synthesis of 8-Hydroxyquinoline

This protocol demonstrates the synthesis of a substituted quinoline using o-aminophenol as the starting material.[10]

Materials:

  • o-Aminophenol (10.9 g, 0.1 mol)

  • Glycerol (anhydrous, 23 g, 0.25 mol)

  • o-Nitrophenol (13.9 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98%, 20 mL)

  • Ferrous sulfate (optional, 2 g)

Procedure:

  • Reagent Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, cautiously add the concentrated sulfuric acid to the glycerol while stirring and cooling in an ice bath.[10]

  • Reactant Addition: To this cooled mixture, slowly add the o-aminophenol. Then, add the o-nitrophenol, which serves as the oxidizing agent.[10]

    • Scientist's Note: In this variation, the oxidizing agent (o-nitrophenol) is reduced to the starting material (o-aminophenol), which can then re-enter the reaction cycle, making the process more efficient.[10]

  • Reaction: Heat the mixture to 130-140°C and stir for 2-3 hours. The color of the reaction mixture will darken significantly.[10]

  • Workup: Allow the mixture to cool to room temperature. Very carefully, pour the reaction mixture into a large beaker containing 500 mL of ice water.[10]

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with concentrated sodium hydroxide solution while cooling. The 8-hydroxyquinoline will precipitate as a solid.

  • Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the final product.[10]

Key Parameters and Data Presentation

The Skraup synthesis is versatile, but the regiochemical outcome for meta-substituted anilines can be unpredictable, often yielding a mixture of products.[12] Ortho- and para-substituted anilines generally give unambiguous results.[12]

Starting AnilineOxidizing AgentModeratorProductTypical Yield
AnilineNitrobenzeneFeSO₄Quinoline60-75%
o-Aminophenolo-NitrophenolFeSO₄ (optional)8-Hydroxyquinoline~70%
p-ToluidineNitrobenzeneFeSO₄6-Methylquinoline65-70%
m-ToluidineNitrobenzeneFeSO₄5-Methyl- & 7-Methylquinoline (mixture)Variable
3-Nitro-4-aminoanisoleArsenic PentoxideNone6-Methoxy-8-nitroquinoline65-76%[17]

Critical Safety Considerations

The Skraup synthesis is one of the most hazardous name reactions in organic chemistry and must be approached with extreme caution.

  • Violent Exotherm: The reaction is highly exothermic and can become uncontrollable, leading to a runaway reaction.[7][8]

    • Mitigation: Always use a moderator like ferrous sulfate or boric acid.[7][15] Add reagents slowly and with adequate cooling. Heat gently to initiate and be prepared to remove the heat source immediately. Never perform the reaction in a sealed vessel. A blast shield is mandatory.[15][17]

  • Hazardous Reagents:

    • Concentrated Sulfuric Acid: Extremely corrosive. Handle with appropriate gloves, lab coat, and eye protection.

    • Anilines: Aromatic amines are toxic, readily absorbed through the skin, and are suspected carcinogens. Always handle them in a well-ventilated fume hood.

    • Oxidizing Agents: Nitrobenzene is highly toxic. Arsenic pentoxide (As₂O₅) is a known poison and carcinogen.[11][17] Extreme care must be taken to avoid exposure.

  • Tar Formation: The reaction conditions often lead to the formation of significant amounts of tar, which can complicate purification.[18]

Modern Modifications and Enhancements

To address the harsh conditions and safety concerns of the classic Skraup synthesis, several modifications have been developed.[2]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields.[9][15][19]

  • Lewis Acid Catalysis: In addition to strong Brønsted acids like H₂SO₄, various Lewis acids (e.g., SnCl₄, Sc(OTf)₃, InCl₃) can catalyze the reaction, sometimes under milder conditions.[12][20]

  • Ionic Liquids: The use of ionic liquids as a medium can lead to cleaner reactions and simpler product isolation.[9][15]

  • Doebner-von Miller Reaction: This important variation uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol, allowing for the synthesis of a wider range of substituted quinolines.[2][9][13]

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Preparation and Properties of Quinoline. (n.d.).
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem. (n.d.).
  • Thakur, A., et al. (2019). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 16(5), 665-680. [Link]

  • Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem. (n.d.).
  • Kou, K. G. M., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(16), 6189–6192. [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]

  • Redd, K., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1018. [Link]

  • Sangeetha, M., & Mogilaiah, K. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(55), 28947-28969. [Link]

  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013. [Link]

  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]

  • Skraup quinoline synthesis - Chemistry Online. (2023). Retrieved from [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Yamashkin, S. A., & Oreshkina, E. A. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemistry of Heterocyclic Compounds, 42(6), 685-703. [Link]

  • Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27b(5), 359-365. [Link]

  • The Skraup Synthesis of Quinolines - Semantic Scholar. (2011). Retrieved from [Link]

  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1948). 6-methoxy-8-nitroquinoline. Organic Syntheses, 28, 78. [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1801. [Link]

  • Skraup reaction - chemeurope.com. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Nitration of 3-Methylquinoline

Abstract: This document provides a detailed technical guide for the nitration of 3-methylquinoline, a critical reaction for synthesizing derivatives used in medicinal chemistry and materials science. Moving beyond a simp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the nitration of 3-methylquinoline, a critical reaction for synthesizing derivatives used in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this guide delves into the mechanistic principles governing the reaction's regioselectivity, outlines rigorous safety protocols essential for handling nitrating agents, and presents a comprehensive, field-proven experimental protocol. The content herein is structured to provide researchers, scientists, and drug development professionals with the expertise needed to perform this synthesis safely and efficiently, ensuring product validation through established characterization techniques.

Preamble: The Importance of Nitrated Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a nitro (-NO₂) group onto the 3-methylquinoline core serves as a pivotal synthetic step. The nitro group is a versatile functional handle; it can be reduced to an amine for further derivatization, acts as a potent electron-withdrawing group to modulate the electronic properties of the molecule, and is itself a key pharmacophore in certain classes of compounds. This guide provides the necessary framework for successfully synthesizing these valuable nitro-3-methylquinoline intermediates.

Critical Safety Protocols: A Non-Negotiable Prerequisite

Nitration reactions are energetically favorable and involve highly corrosive and reactive materials. Adherence to strict safety protocols is paramount.[1][2][3]

Core Hazards:

  • Extreme Corrosivity: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are severely corrosive and can cause immediate, deep chemical burns upon contact with skin or eyes.[3][4]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a thermal runaway, resulting in violent boiling, pressure buildup, and potential explosion.[2]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide (NOₓ) fumes, which are harmful upon inhalation.[1][4]

  • Strong Oxidizer: Nitric acid is a powerful oxidizing agent and can react violently with organic materials, reducing agents, and metals.[4][5]

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Engineered Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.[1]

  • Controlled Reagent Addition: Reagents must be added slowly and in a controlled manner, with continuous monitoring of the internal reaction temperature.

  • Temperature Management: The reaction vessel must be immersed in an ice/water or ice/salt bath to dissipate the heat generated.

  • Waste Disposal: Nitric acid waste must be segregated and should never be mixed with organic solvent waste to prevent violent reactions.[5] Neutralize acidic aqueous waste carefully before disposal according to institutional guidelines.

Reaction Mechanism and Regioselectivity

The nitration of 3-methylquinoline is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through a well-understood, multi-step mechanism.

Step 1: Generation of the Electrophile (Nitronium Ion) The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid.[6][7]

dot

Workflow Figure 3: Experimental Workflow A 1. Prepare Mixed Acid (H₂SO₄ + HNO₃) Cool to 0-5 °C C 3. Slow Addition Add Mixed Acid to Substrate Maintain T < 10 °C A->C B 2. Prepare Substrate Solution (3-Methylquinoline in H₂SO₄) Cool to 0-5 °C B->C D 4. Reaction Stir at 0-5 °C for 1-2 hours C->D E 5. Quench Pour reaction mixture slowly onto crushed ice D->E F 6. Neutralization Carefully add NaHCO₃ (aq) until pH ~7-8 E->F G 7. Extraction Extract with Dichloromethane (3x) F->G H 8. Isolate & Purify Dry organic layer, evaporate solvent, purify via column chromatography G->H

References

Method

Application Notes and Protocols for the Utilization of 3-Methyl-5-nitroquinoline in Organic Synthesis

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1] Within this import...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1] Within this important class of heterocycles, 3-methyl-5-nitroquinoline emerges as a highly versatile intermediate. Its unique electronic and steric properties, conferred by the methyl and strongly electron-withdrawing nitro groups, unlock a diverse range of synthetic transformations. This guide provides an in-depth exploration of the key applications of 3-methyl-5-nitroquinoline in organic synthesis, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

The strategic placement of the nitro group at the 5-position significantly influences the reactivity of the quinoline ring system. It renders the molecule susceptible to specific chemical modifications, primarily the reduction of the nitro group to an amine and activating the carbocyclic ring towards nucleophilic attack. These transformations yield valuable downstream intermediates that are pivotal in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[2]

Core Applications and Synthetic Pathways

The synthetic utility of 3-methyl-5-nitroquinoline is principally centered around three key transformations:

  • Reduction of the Nitro Group: The conversion of the 5-nitro moiety to a 5-amino group is the most common and arguably the most crucial application. This opens up a vast chemical space for further functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the quinoline ring, enabling the direct substitution of hydrogen atoms by strong nucleophiles.

  • Multi-step Functionalization via Diazotization: The 5-amino derivative can be further transformed into a variety of functional groups through the Sandmeyer reaction, providing access to halo-quinolines that are precursors for palladium-catalyzed cross-coupling reactions.

G cluster_0 Core Reagent cluster_1 Primary Transformations cluster_2 Key Intermediates cluster_3 Secondary Transformations cluster_4 Advanced Intermediates cluster_5 Advanced Applications cluster_6 Final Products 3-Methyl-5-nitroquinoline 3-Methyl-5-nitroquinoline Reduction Reduction 3-Methyl-5-nitroquinoline->Reduction e.g., H₂, Pd/C or SnCl₂ SNAr SNAr 3-Methyl-5-nitroquinoline->SNAr e.g., NaOMe, R₂NH 5-Amino-3-methylquinoline 5-Amino-3-methylquinoline Reduction->5-Amino-3-methylquinoline 6-Substituted-3-methyl-5-nitroquinoline 6-Substituted-3-methyl-5-nitroquinoline SNAr->6-Substituted-3-methyl-5-nitroquinoline Sandmeyer Reaction Sandmeyer Reaction 5-Amino-3-methylquinoline->Sandmeyer Reaction 1. NaNO₂, H⁺ 2. CuX Pharmaceuticals, Agrochemicals, Materials Pharmaceuticals, Agrochemicals, Materials 5-Amino-3-methylquinoline->Pharmaceuticals, Agrochemicals, Materials Direct Derivatization 6-Substituted-3-methyl-5-nitroquinoline->Pharmaceuticals, Agrochemicals, Materials Further Transformations 5-Halo-3-methylquinoline 5-Halo-3-methylquinoline Sandmeyer Reaction->5-Halo-3-methylquinoline Cross-Coupling Reactions Cross-Coupling Reactions 5-Halo-3-methylquinoline->Cross-Coupling Reactions e.g., Suzuki, Buchwald-Hartwig Cross-Coupling Reactions->Pharmaceuticals, Agrochemicals, Materials

Figure 1: Synthetic pathways originating from 3-methyl-5-nitroquinoline.

Application 1: Reduction to 5-Amino-3-methylquinoline

The conversion of the nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the quinoline ring and provides a handle for a multitude of subsequent reactions, such as amide bond formation and diazotization. Two robust and widely employed methods for this reduction are catalytic hydrogenation and chemical reduction with stannous chloride.

Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice due to its clean nature, typically high yields, and the ease of product isolation, as the byproducts are gaseous or easily filtered.[3][4] The palladium catalyst adsorbs both the hydrogen gas and the nitroquinoline onto its surface, facilitating the reduction. Protic solvents like ethanol or methanol are preferred as they can act as a proton source.[3]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up cluster_3 Product A 1. Dissolve 3-methyl-5-nitroquinoline in Ethanol B 2. Add Pd/C catalyst (under inert atmosphere) A->B C 3. Purge with H₂ gas (balloon or pressure vessel) B->C D 4. Stir vigorously at RT (Monitor by TLC/LC-MS) C->D E 5. Purge with N₂/Ar D->E F 6. Filter through Celite® to remove Pd/C E->F G 7. Concentrate filtrate under reduced pressure F->G H 5-Amino-3-methylquinoline G->H

Figure 2: Workflow for the catalytic hydrogenation of 3-methyl-5-nitroquinoline.

Detailed Procedure:

  • Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask, add 3-methyl-5-nitroquinoline (1.0 eq.).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as ethanol or methanol (typically 10-20 mL per gram of substrate). Carefully add 10% palladium on activated carbon (Pd/C) (1-5 mol% Pd).[5] Safety Note: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere.[4]

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. If using a balloon, repeat the vacuum/hydrogen purge cycle 3-5 times. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling for large-scale preparations. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Safety Note: Do not allow the filtered catalyst to dry on the filter paper, as it can ignite upon exposure to air. Keep it wet with solvent and dispose of it appropriately.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-3-methylquinoline. The product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

ParameterRecommended ConditionRationale
Catalyst 10% Pd/C (1-5 mol% Pd)Provides a high surface area for efficient hydrogenation.[3]
Solvent Ethanol, MethanolProtic solvents that readily dissolve the substrate and facilitate the reaction.[3]
Pressure 1-4 atm (or balloon)Sufficient for most lab-scale reductions; higher pressures can accelerate the reaction.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Work-up Filtration through Celite®Effectively removes the heterogeneous catalyst.[5]
Protocol 1.2: Chemical Reduction using Stannous Chloride (SnCl₂)

Reduction with stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium or a polar protic solvent is a classic and effective method for converting aromatic nitro compounds to anilines.[5] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to hydrogenolysis (e.g., some protecting groups). The mechanism involves the transfer of electrons from Sn(II) to the nitro group.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-5-nitroquinoline (1.0 eq.) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Precipitate Management: Add a saturated solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) to the residue until the pH is basic (pH > 8). This will precipitate tin salts.[6]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). The tin salts can sometimes form an emulsion, which can be broken up by filtration through a pad of Celite®.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 5-amino-3-methylquinoline.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the 5-nitro group makes the quinoline ring electron-deficient and thus susceptible to nucleophilic attack. This allows for the direct substitution of a hydrogen atom, typically at the C6 position (ortho to the nitro group), in a process known as Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H).[1][7] This reaction provides a direct route to functionalized nitroquinolines.

Protocol 2.1: Amination with Secondary Amines

The reaction of 5-nitroquinoline derivatives with amines can proceed to yield amino-substituted quinolines. This provides a direct method for C-N bond formation on the quinoline core.

Detailed Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-5-nitroquinoline (1.0 eq.) in a suitable solvent such as Dioxane or DMSO.

  • Reagent Addition: Add the secondary amine (e.g., piperidine, morpholine) (2-3 eq.) and a base such as potassium carbonate (K₂CO₃) (2 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 6-amino-substituted-3-methyl-5-nitroquinoline.

Application 3: Synthesis of 5-Halo-3-methylquinolines for Cross-Coupling

While 3-methyl-5-nitroquinoline itself is not a direct substrate for common palladium-catalyzed cross-coupling reactions, its derivative, 5-amino-3-methylquinoline, is an excellent precursor for introducing a halide at the 5-position via the Sandmeyer reaction.[8][9] The resulting 5-halo-3-methylquinoline can then readily participate in a wide array of cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, significantly expanding its synthetic utility.[8][10]

Protocol 3.1: Sandmeyer Reaction for the Synthesis of 5-Chloro-3-methylquinoline

The Sandmeyer reaction is a two-step process involving the diazotization of a primary aromatic amine followed by the displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts.[8]

Experimental Workflow:

G cluster_0 Diazotization (Step 1) cluster_1 Displacement (Step 2) cluster_2 Work-up & Isolation cluster_3 Product A 1. Dissolve 5-amino-3-methylquinoline in aq. HCl B 2. Cool to 0-5 °C A->B C 3. Add aq. NaNO₂ solution dropwise B->C D Diazonium Salt Solution C->D F 5. Add diazonium salt solution to CuCl solution D->F E 4. Prepare CuCl solution E->F G 6. Warm to RT and stir F->G H 7. Basify and extract with organic solvent G->H I 8. Purify by column chromatography H->I J 5-Chloro-3-methylquinoline I->J

Figure 3: Workflow for the Sandmeyer reaction to produce 5-chloro-3-methylquinoline.

Detailed Procedure:

  • Diazotization: a. Dissolve 5-amino-3-methylquinoline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Copper(I) Chloride Solution: a. In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq.) in concentrated hydrochloric acid.

  • Displacement Reaction: a. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: a. Neutralize the reaction mixture with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., ether or dichloromethane). b. Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.

  • Purification: a. Purify the crude product by column chromatography to obtain 5-chloro-3-methylquinoline.

This 5-chloro-3-methylquinoline is now a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, or amino groups at the 5-position, thus providing access to a vast library of novel quinoline derivatives.

Conclusion

3-Methyl-5-nitroquinoline is a strategically important building block in organic synthesis. Its reactivity is dominated by the nitro group, which can be readily reduced to an amine or can activate the ring for nucleophilic aromatic substitution. The resulting 5-amino-3-methylquinoline is a key intermediate that can be further elaborated, notably through the Sandmeyer reaction, to produce halo-quinolines suitable for modern cross-coupling methodologies. The protocols detailed in this guide offer reliable and scalable methods for leveraging the synthetic potential of 3-methyl-5-nitroquinoline, empowering researchers in the development of novel pharmaceuticals and functional materials.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37, 2777-2786. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

  • Larin, A. N., Borovleva, A. A., Demidov, O. P., & Borovlev, I. V. (2021). Selective S N H Alkylamination of 3(5,6,7,8)‐Nitroquinoline and 5‐Nitroisoquinoline in an Aqueous Medium. ChemistrySelect, 6(42), 11461-11465. [Link]

  • Rylander, P. N. (2002). Hydrogenation Methods. Academic Press. [Link]

  • Gallagher, P. T. (2001). Sandmeyer Reaction. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • DL_Chemist. (2019). Reduction of aromatic nitro compounds with SnCl2 [Online forum post]. Reddit. [Link]

  • Szymański, P., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(18), 4285. [Link]

  • Wikipedia contributors. (2023, November 13). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • Wikipedia contributors. (2023, October 24). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • Wikipedia contributors. (2023, December 11). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Methyl-5-nitroquinoline in Modern Medicinal Chemistry

Introduction: The Quinoline Scaffold and the Promise of 3-Methyl-5-nitroquinoline The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of 3-Methyl-5-nitroquinoline

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3] The strategic functionalization of the quinoline core allows for the precise modulation of its pharmacological properties. Within this versatile class of compounds, 3-Methyl-5-nitroquinoline emerges as a molecule of significant interest. While direct extensive research on its biological applications is nascent, its structural motifs—the quinoline core, a methyl group, and a nitro group—suggest a strong potential for therapeutic innovation. The nitro group, in particular, is a well-known pharmacophore in many bioactive molecules, often contributing to antimicrobial and anticancer effects through redox-mediated mechanisms.[4][5][6]

This guide provides a comprehensive overview of the potential applications of 3-Methyl-5-nitroquinoline in medicinal chemistry. By extrapolating from the well-documented activities of structurally related nitroquinoline analogs, we present detailed protocols for the synthesis of novel derivatives and the evaluation of their biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising scaffold.

Part 1: Synthesis of 3-Methyl-5-nitroquinoline Derivatives

The synthesis of 3-Methyl-5-nitroquinoline itself can be achieved through established methods of quinoline synthesis followed by regioselective nitration.[7][8] The presence of the methyl and nitro groups provides strategic points for further chemical modification to generate a library of novel derivatives.

Protocol 1: General Procedure for the Synthesis of Amide Derivatives from 5-Amino-3-methylquinoline

A plausible route to novel derivatives involves the reduction of the nitro group to an amine, followed by acylation to form a series of amide compounds.

Step 1: Reduction of 3-Methyl-5-nitroquinoline to 5-Amino-3-methylquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-5-nitroquinoline (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 5-Amino-3-methylquinoline.

Step 2: Acylation of 5-Amino-3-methylquinoline

  • Reaction Setup: Dissolve 5-Amino-3-methylquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Add the desired acyl chloride or anhydride (1.1 equivalents) and a base such as triethylamine (TEA) or pyridine (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting amide derivative by recrystallization or column chromatography.

Part 2: Anticancer Applications and Evaluation Protocols

Nitroquinoline derivatives have demonstrated significant potential as anticancer agents.[1][2] For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has been identified as a potent cytotoxic compound.[9][10] The anticancer activity of 3-Methyl-5-nitroquinoline derivatives can be assessed using a variety of in vitro assays.

Proposed Mechanism of Anticancer Activity

Based on studies of related nitroaromatic compounds, the anticancer effects of 3-Methyl-5-nitroquinoline derivatives could be attributed to several mechanisms, including the induction of oxidative stress, DNA damage, and inhibition of key signaling pathways involved in cell proliferation and survival.[2][4]

G 3-Methyl-5-nitroquinoline_Derivative 3-Methyl-5-nitroquinoline_Derivative Cellular_Uptake Cellular Uptake 3-Methyl-5-nitroquinoline_Derivative->Cellular_Uptake Reductive_Activation Reductive Activation (Nitroreductases) Cellular_Uptake->Reductive_Activation Reactive_Nitrogen_Species Reactive Nitrogen Species (RNS) Reductive_Activation->Reactive_Nitrogen_Species Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerases, Kinases) Reductive_Activation->Enzyme_Inhibition Oxidative_Stress Oxidative Stress Reactive_Nitrogen_Species->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed anticancer mechanism of 3-Methyl-5-nitroquinoline derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.[1]

Materials:

  • Cancer cell lines (e.g., HeLa, PC3, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-Methyl-5-nitroquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-Methyl-5-nitroquinoline derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 1HeLaExperimental Value
Derivative 1PC3Experimental Value
Derivative 1MCF-7Experimental Value
DoxorubicinHeLaReference Value

Part 3: Antimicrobial Applications and Evaluation Protocols

The quinoline scaffold is present in many antimicrobial agents, and nitroaromatic compounds are known for their broad-spectrum activity.[2][4] Therefore, 3-Methyl-5-nitroquinoline derivatives are promising candidates for the development of new antimicrobial drugs.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 3-Methyl-5-nitroquinoline derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.[2]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Serial_Dilution->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Conclusion and Future Directions

3-Methyl-5-nitroquinoline represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid framework for initiating research into its therapeutic potential. Future studies should focus on synthesizing a diverse library of derivatives and conducting extensive structure-activity relationship (SAR) studies to identify lead compounds with potent and selective anticancer and antimicrobial activities. Further mechanistic investigations will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

References

  • 3-Methyl-5-nitroquinoline, CasNo.103754-53-6 Chemical Technology Co.,LTD(expird) China (Mainland) . LookChem.com. Available at: [Link]

  • The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . MDPI. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds . PMC. Available at: [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) . ResearchGate. Available at: [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) . PubMed. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights . New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review . PMC - PubMed Central. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry . Brieflands. Available at: [Link]

  • Synthesis of derivatives of quinoline . SciSpace. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds . ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds . OUCI. Available at: [Link]

  • 3-Methyl-5-nitroquinoline . LookChem. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Biological Screening of 3-Methyl-5-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Potential of Quinoline Scaffolds in Medicinal Chemistry The quinoline ring system, a fusion of benzene and pyridine rings, repres...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Quinoline Scaffolds in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] This versatile heterocyclic core is found in a multitude of natural products and synthetic compounds, imbuing them with a wide spectrum of pharmacological activities.[2][3] From the historical significance of quinine in combating malaria to the development of modern anticancer and antimicrobial agents, quinoline derivatives continue to be a fertile ground for drug discovery.[4][5] Strategic functionalization of the quinoline nucleus allows for the fine-tuning of its biological effects, making it a subject of intense research in the quest for novel therapeutics.[6][7]

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-5-nitroquinoline derivatives and detailed protocols for their subsequent biological screening. The introduction of a nitro group, a potent electron-withdrawing moiety, is known to significantly influence the biological activity of aromatic compounds, often enhancing their antimicrobial and cytotoxic properties.[7][8][9] The strategic placement of a methyl group at the 3-position and a nitro group at the 5-position of the quinoline core presents an intriguing, underexplored substitution pattern with the potential for novel biological activities.

This document is designed to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug development, offering both the "how" and the "why" behind the experimental procedures. We will delve into a robust synthetic strategy, provide step-by-step protocols for synthesis and biological evaluation, and discuss the expected outcomes based on the established structure-activity relationships of related quinoline derivatives.

I. Synthesis of 3-Methyl-5-nitroquinoline: A Modified Skraup Approach

The classical Skraup synthesis, first reported in 1880, remains a powerful and widely used method for the construction of the quinoline ring system.[4][10] The reaction typically involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[11] For the synthesis of 3-methyl-5-nitroquinoline, the logical starting material is 3-methyl-5-nitroaniline.

A critical consideration when employing a meta-substituted aniline in the Skraup reaction is the potential for the formation of isomeric products.[6] In the case of 3-methyl-5-nitroaniline, cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of 3-methyl-5-nitroquinoline and 3-methyl-7-nitroquinoline . The ratio of these isomers can be influenced by the reaction conditions. Therefore, careful purification and characterization are paramount to isolate the desired 5-nitro isomer.

Diagram of the Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products cluster_purification Purification cluster_final_product Final Product 3-Methyl-5-nitroaniline 3-Methyl-5-nitroaniline Isomer_Mixture Mixture of: 3-Methyl-5-nitroquinoline & 3-Methyl-7-nitroquinoline 3-Methyl-5-nitroaniline->Isomer_Mixture Skraup Reaction Glycerol Glycerol Glycerol->Isomer_Mixture Reagents H₂SO₄ (conc.) Oxidizing Agent (e.g., As₂O₅ or nitrobenzene) Heat (140-150°C) Final_Product 3-Methyl-5-nitroquinoline Isomer_Mixture->Final_Product Separation Purification Column Chromatography or Fractional Crystallization Cytotoxicity_Workflow Cell_Culture Culture Cancer Cell Lines (e.g., HeLa, MCF-7, A549) Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of 3-Methyl-5-nitroquinoline Derivatives Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at ~570 nm (Microplate Reader) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC₅₀ Values Absorbance_Reading->Data_Analysis

Sources

Application

3-Methyl-5-nitroquinoline: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Introduction The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmacologically active compounds and functional materials.[1] The strategic functionalizat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmacologically active compounds and functional materials.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in drug discovery.[2] Among the numerous quinoline derivatives, 3-methyl-5-nitroquinoline stands out as a particularly valuable building block. Its structure is characterized by a nucleophilic pyridine ring and an electrophilic benzene ring, further modulated by the presence of an electron-donating methyl group at the 3-position and a strongly electron-withdrawing nitro group at the 5-position. This unique electronic arrangement imparts a distinct reactivity profile, opening up diverse avenues for the synthesis of complex heterocyclic systems.

This technical guide provides a comprehensive overview of the synthetic utility of 3-methyl-5-nitroquinoline. We will delve into its preparation and explore its application as a precursor for a variety of heterocyclic compounds through key transformations including the reduction of the nitro group and the functionalization of the methyl group. Detailed, field-proven protocols are provided to guide researchers in leveraging the synthetic potential of this versatile molecule.

Core Reactivity and Synthetic Potential

The reactivity of 3-methyl-5-nitroquinoline is primarily dictated by the interplay between the methyl and nitro substituents on the quinoline core. The nitro group at the 5-position strongly deactivates the benzene ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution. Conversely, the methyl group at the 3-position can participate in condensation reactions. The most synthetically valuable transformations of 3-methyl-5-nitroquinoline involve the chemical modification of these two functional groups.

The general synthetic utility is outlined in the workflow below:

G A 3-Methylquinoline B 3-Methyl-5-nitroquinoline A->B Nitration C 5-Amino-3-methylquinoline B->C Nitro Reduction E Functionalized Methyl Group Derivatives (e.g., Chalcones, Styrylquinolines) B->E Condensation Reactions D Fused Heterocycles (e.g., Pyrazoloquinolines) C->D Cyclization Reactions G A 5-Amino-3-methylquinoline C Intermediate Formation (Conrad-Limpach) A->C B Ethyl Acetoacetate B->C D Cyclization with PPA C->D E 4-Hydroxy-pyrazoloquinoline Intermediate D->E G Pyrazolo[4,3-f]quinoline Derivative E->G F Hydrazine Hydrate F->G

Sources

Method

Protocol for Anticancer Activity Screening of Quinoline Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology Quinoline, a heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry, consistently featuring in a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

Quinoline, a heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry, consistently featuring in a multitude of compounds with diverse and potent biological activities.[1][2] Its derivatives have garnered significant attention in oncology due to their demonstrated ability to inhibit cancer cell proliferation and induce cell death through a variety of mechanisms.[3][4][5] These mechanisms include, but are not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways crucial for tumor growth and survival.[4][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel quinoline derivatives for their potential anticancer activity. The protocols detailed herein are designed to be robust and reproducible, providing a clear workflow from initial cytotoxicity screening to more in-depth mechanistic studies.

Part 1: Initial Cytotoxicity Screening - Assessing Antiproliferative Activity

The first step in evaluating a novel quinoline derivative is to determine its cytotoxic potential against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[1] Two widely accepted and robust methods for this initial screening are the MTT and SRB assays.

1.1. Choice of Assay: MTT vs. SRB
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

  • Sulforhodamine B (SRB) Assay: This is another colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[9][10] The SRB assay is generally considered to be less susceptible to interference from compounds that may affect cellular metabolism without being directly cytotoxic.[10]

For a comprehensive initial screening, utilizing both assays can provide a more complete picture of a compound's antiproliferative effects.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay cluster_3 Data Analysis seed_cells Seed cancer cells in 96-well plates prepare_dilutions Prepare serial dilutions of quinoline derivatives add_compounds Add compounds to cells prepare_dilutions->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation add_reagent Add MTT or fix/stain with SRB incubation->add_reagent read_plate Read absorbance on a microplate reader add_reagent->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: A generalized workflow for in vitro cytotoxicity screening.

1.2. Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Quinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12] Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[12][13]

  • Incubation: Incubate the plates for 48-72 hours.[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

1.3. Detailed Protocol: SRB Assay

Materials:

  • Same as MTT assay, with the following substitutions:

  • Trichloroacetic acid (TCA), cold 10% (w/v)[8]

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[8]

  • Wash solution (1% acetic acid)[8]

  • Solubilization buffer (10 mM Tris base, pH 10.5)[15]

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[8] Incubate at 4°C for at least 1 hour.[8]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[8][15] Allow the plates to air-dry completely.[8]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.[8]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.[8]

  • Absorbance Reading: Mix gently and measure the absorbance at approximately 540 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.

Parameter MTT Assay SRB Assay
Principle Measures metabolic activity (mitochondrial dehydrogenase)Measures total protein content[9]
Endpoint Formation of purple formazan crystalsBinding of SRB dye to cellular proteins
Advantages Widely used, reflects cellular healthStable endpoint, less interference from metabolic modulators[9]
Disadvantages Can be affected by compounds that alter metabolismRequires a fixation step
Part 2: Mechanistic Elucidation - Unraveling the Mode of Action

Once a quinoline derivative demonstrates significant cytotoxic activity, the next crucial step is to investigate its mechanism of action. Key areas to explore include the induction of apoptosis and the effect on cell cycle progression.

2.1. Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[4] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cells treated with the quinoline derivative at its IC50 concentration for a specified time (e.g., 24, 48 hours)

  • Untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivative as desired. Include both negative (vehicle-treated) and positive controls. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[18]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

2.2. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division and proliferation.[3][7] Cell cycle distribution can be analyzed by flow cytometry using a DNA-staining dye like Propidium Iodide (PI).[19]

Principle: PI is a fluorescent dye that intercalates with DNA stoichiometrically.[17] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[17] By analyzing the DNA content, cells can be distinguished into G0/G1, S, and G2/M phases of the cell cycle.

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide

Materials:

  • Cells treated with the quinoline derivative

  • Untreated control cells

  • Cold 70% ethanol[17][20]

  • Cold PBS

  • RNase A solution (100 µg/mL in PBS)[17][20]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[17][20]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells per sample.[17] Wash with PBS and then fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[17][20] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for several weeks).[17]

  • Washing: Centrifuge the fixed cells (a higher speed may be necessary) and wash twice with cold PBS.[17][20]

  • RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to ensure only DNA is stained.[17][19]

  • PI Staining: Add PI staining solution to the cells and incubate for 5-10 minutes at room temperature in the dark.[17][20]

  • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.[17] The PI fluorescence should be measured on a linear scale.[20]

G cluster_0 Cell Treatment & Harvesting cluster_1 Fixation & Staining cluster_2 Flow Cytometry Analysis treat_cells Treat cells with quinoline derivative harvest_cells Harvest cells treat_cells->harvest_cells fix_cells Fix with cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with PI and treat with RNase A fix_cells->stain_cells analyze_cells Analyze DNA content stain_cells->analyze_cells quantify_phases Quantify % of cells in G0/G1, S, G2/M analyze_cells->quantify_phases G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection cell_lysis Cell Lysis & Protein Extraction quantification Protein Quantification (BCA) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging & Analysis detection->imaging

Caption: Key stages of the Western Blotting workflow.

Conclusion and Future Directions

This comprehensive protocol provides a systematic approach to screen and characterize the anticancer activity of novel quinoline derivatives. By following this workflow, researchers can efficiently identify promising lead compounds and gain valuable insights into their mechanisms of action. Positive results from these in vitro assays would warrant further investigation, including in vivo studies using animal models to evaluate the therapeutic potential of the most potent quinoline derivatives. [30][31]The versatility of the quinoline scaffold continues to make it a highly attractive starting point for the development of new and effective anticancer agents. [3][7]

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Jain, C., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-22.
  • Heston, A. J., et al. (2025).
  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Raj, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3039.
  • Flow Cytometry and Cell Sorting Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Az. J. Pharm Sci. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • Patil, S., et al. (2022). Insights into Quinoline Schiff Bases as Anticancer Agents.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Li, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(16), 4945.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Bauer, J. A., et al. (2025).
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Yusuf, S., et al. (2017). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Girek, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(21), 7277.
  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-21.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • Jafri, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Research, 69(8), 443-451.

Sources

Application

Application Notes and Protocols for Antimicrobial Assays of Substituted Quinolines

Introduction: The Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In this landscape, the exploration of novel antimicrobial agents is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In this landscape, the exploration of novel antimicrobial agents is not merely a scientific pursuit but a critical necessity. Quinolines, a class of heterocyclic aromatic organic compounds, have long been a cornerstone of antimicrobial chemotherapy.[1][2] Their derivatives continue to be a fertile ground for the discovery of new therapeutic agents with potent activity against a wide spectrum of bacteria and fungi.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial efficacy of substituted quinolines.

These protocols are designed to be robust and reproducible, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), thereby ensuring the generation of high-quality, comparable data essential for the preclinical development of new antimicrobial drugs.[6][7] We will delve into the theoretical underpinnings and practical execution of key assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar well diffusion method for preliminary screening.

Part 1: Foundational Assays for Antimicrobial Susceptibility Testing

The initial assessment of a novel substituted quinoline's antimicrobial potential typically involves a combination of screening and quantitative assays. These tests provide a foundational understanding of the compound's spectrum of activity and potency.

Agar Well Diffusion Assay: A Primary Qualitative Screening Tool

The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[8][9] It is a straightforward and cost-effective method for screening a large number of compounds against various microorganisms.[10]

Scientific Principle: This assay relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the surrounding area, creating a "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[11]

Protocol 1: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates[12]

  • Sterile Petri dishes

  • Bacterial or fungal strains of interest

  • Substituted quinoline stock solution (in a suitable solvent like DMSO)[3]

  • Positive control (e.g., Ciprofloxacin, Ampicillin)[5]

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)[13]

  • Sterile cork borer or pipette tip to create wells

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

  • Plate Inoculation: Uniformly swab the entire surface of the MHA plate with the prepared inoculum using a sterile cotton swab.

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Sample Addition: Carefully add a defined volume (e.g., 50 µL) of the substituted quinoline solution at a specific concentration into each well.[12] Also, add the positive and negative controls to separate wells on the same plate.[9]

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria.[14]

  • Result Observation: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.[9]

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the positive control. The absence of a zone of inhibition suggests that the compound is inactive against the tested microorganism at that concentration.

Diagram 1: Agar Well Diffusion Workflow

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Swab Swab Inoculum onto MHA Plate Inoculum->Swab MHA_Plate Prepare MHA Plate MHA_Plate->Swab Create_Wells Create Wells in Agar Swab->Create_Wells Add_Compound Add Test Compound & Controls to Wells Create_Wells->Add_Compound Incubate Incubate Plate (35°C, 18-24h) Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Caption: Workflow of the Agar Well Diffusion Assay.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[16][17][18] This is a critical parameter in drug development as it provides a measure of the compound's potency.[16]

Scientific Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[15] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The lowest concentration of the compound in which no turbidity is observed is the MIC.[14]

Protocol 2: Broth Microdilution for MIC Determination

Materials:

  • Substituted quinoline compound

  • Sterile 96-well microtiter plates[14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[14][19]

  • Bacterial or fungal strains

  • Sterile saline or broth

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the substituted quinoline in a suitable solvent (e.g., DMSO).[7]

  • Serial Dilutions: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[14] b. In well 1, add 200 µL of the quinoline solution at twice the highest desired test concentration. c. Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.[14]

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours for bacteria.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the substituted quinoline at which there is no visible growth.[14]

Interpretation of MIC: The MIC value is a critical indicator of the antimicrobial agent's potency. A lower MIC value signifies a more potent compound. This value is often used to guide dosing strategies and can help predict clinical outcomes.[16] It's important to note that the MIC for one antibiotic cannot be directly compared to the MIC of another without considering their respective breakpoints.[18]

Diagram 2: Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Stock Solution of Quinolone Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Inoculum (5x10⁵ CFU/mL) Inoculate_Plate Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution->Inoculate_Plate Controls Include Growth & Sterility Controls Incubate Incubate Plate (35°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Part 2: Determining Bactericidal Activity

While the MIC provides information on the concentration of a compound that inhibits microbial growth (bacteriostatic activity), it does not indicate whether the compound kills the microorganisms (bactericidal activity). For many clinical applications, particularly in immunocompromised patients, bactericidal agents are preferred.[16] The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21][22]

Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a logical extension of the MIC assay and is crucial for understanding the full antimicrobial profile of a substituted quinoline.[21]

Scientific Principle: Following the determination of the MIC, aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14]

Protocol 3: MBC Determination

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells corresponding to the MIC and at least two higher concentrations showing no visible growth, plate a 10 µL aliquot onto a sterile MHA plate.[14]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration of the substituted quinoline that results in a ≥99.9% reduction in the initial bacterial inoculum.[14]

Interpretation of MBC and the MBC/MIC Ratio: The relationship between the MBC and MIC is an important indicator of an antimicrobial agent's mode of action. The MBC/MIC ratio is calculated to differentiate between bactericidal and bacteriostatic effects.[14]

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic.

If the MBC is ≥32 times the MIC, it may indicate that the microorganism has developed resistance to the tested drug.[20]

Part 3: Data Presentation and Interpretation

Clear and concise presentation of data is paramount for the effective communication of research findings. The following tables provide a template for summarizing the results of antimicrobial assays for substituted quinolines.

Table 1: Representative MIC and MBC Values for a Substituted Quinoline

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coli25922242Bactericidal
Pseudomonas aeruginosa278538324Bactericidal
Staphylococcus aureus29213122Bactericidal
Klebsiella pneumoniae7006034328Bacteriostatic

Disclaimer: The data in this table are for illustrative purposes only and should be determined experimentally for each new compound.

Interpreting Susceptibility: The determined MIC value should be compared with established clinical breakpoints from organizations like CLSI to categorize a strain as susceptible, intermediate, or resistant to the antimicrobial agent.[17][23]

  • Susceptible (S): The infection is likely to respond to treatment with the standard dosage of the drug.[23]

  • Intermediate (I): The antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher dosage can be used.[23]

  • Resistant (R): The organism is not expected to be inhibited by achievable systemic concentrations of the drug with normal dosage schedules.[23]

Conclusion

The protocols detailed in this application note provide a standardized framework for the in vitro evaluation of the antimicrobial properties of substituted quinolines. By adhering to these well-established methods, researchers can generate reliable and reproducible data that is essential for the rational design and development of new and effective antimicrobial therapies. The careful determination of MIC and MBC values, coupled with a thorough understanding of their interpretation, will undoubtedly accelerate the journey of novel quinoline derivatives from the laboratory to clinical application.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 51165. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]

  • Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • Bio-protocol. (2017). Antimicrobial screening. Retrieved from [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • AWS. (n.d.). Agar Well Diffusion Method Protocol. Retrieved from [Link]

  • ResearchGate. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Retrieved from [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Methyl-5-Nitroquinoline in the Synthesis of Novel Drug Candidates

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a particularly versatile derivative, 3-methyl-5-nitroquinoline , as a strategic starting material for the synthesis of novel drug candidates. We will explore the unique reactivity conferred by its constituent functional groups—the 3-methyl and 5-nitro moieties—and provide detailed, field-proven protocols for their selective transformation. By explaining the causality behind experimental choices, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this powerful building block.

The Strategic Importance of 3-Methyl-5-Nitroquinoline in Drug Discovery

Quinoline and its derivatives are integral to numerous approved drugs, demonstrating a vast spectrum of therapeutic applications including anti-malarial (e.g., Chloroquine), anti-bacterial (e.g., Ciprofloxacin), and anti-cancer (e.g., Camptothecin) activities.[3][4] The value of 3-methyl-5-nitroquinoline lies in the orthogonal reactivity of its two primary functional groups, which serve as versatile handles for molecular elaboration.

  • The 5-Nitro Group: This powerful electron-withdrawing group serves two primary functions. First, it activates the quinoline ring system, influencing its reactivity in substitution reactions.[5][6] Second, and more critically, it is a synthetic precursor to the 5-amino group. The reduction of the nitro group to an aniline is a pivotal transformation, as the resulting aromatic amine is a key pharmacophore and a nucleophilic handle for constructing amides, sulfonamides, ureas, and other functionalities central to drug design.[7][8] Numerous bioactive nitro compounds are used directly as medicines, where the nitro group is essential for their mechanism of action.[9][10]

  • The 3-Methyl Group: The C3-methyl group provides a site for C(sp³)–H bond functionalization.[11][12] Its benzylic-like reactivity allows for transformations such as oxidation or halogenation, converting it into a reactive electrophilic center. This enables the introduction of diverse side chains and linkers, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

The combination of these two functionalities on a single, rigid heterocyclic core makes 3-methyl-5-nitroquinoline an ideal starting point for building libraries of complex molecules with potential therapeutic value.

Table 1: Physicochemical Properties of 3-Methyl-5-Nitroquinoline
PropertyValueSource
CAS Number 103754-53-6[13][14]
Molecular Formula C₁₀H₈N₂O₂[14]
Molecular Weight 188.18 g/mol [15]
Appearance Yellow to orange crystalline solid[15]
Storage Sealed in dry, Room Temperature[14][16]

Core Synthetic Protocols and Methodologies

The following protocols detail foundational transformations of 3-methyl-5-nitroquinoline. The choice of reagents and conditions is rationalized to ensure high yields, selectivity, and compatibility with downstream synthetic steps.

Protocol 2.1: Selective Reduction of the 5-Nitro Group

The conversion of the 5-nitro group to a 5-amino group is arguably the most critical first step in many synthetic routes. While various methods exist for nitro group reduction, the use of iron powder in acetic acid (Fe/AcOH) is a mild, cost-effective, and highly selective method that avoids the harsh conditions or expensive catalysts of other procedures.[8][17] It is particularly advantageous over catalytic hydrogenation (e.g., H₂/Pd-C), which could potentially reduce the quinoline ring itself under certain conditions.[17]

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Final Product start Suspend 3-methyl-5-nitroquinoline and Fe powder in Ethanol/Water heat Heat to reflux (e.g., 70-80 °C) start->heat add_acid Add Acetic Acid dropwise heat->add_acid filter Hot filter through Celite® to remove iron salts add_acid->filter Monitor by TLC until starting material is consumed evap Concentrate filtrate under reduced pressure filter->evap extract Partition between EtOAc and saturated NaHCO₃ evap->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify via column chromatography or recrystallization dry->purify product 5-Amino-3-methylquinoline purify->product

Caption: Workflow for the selective reduction of 3-methyl-5-nitroquinoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-methyl-5-nitroquinoline (1.0 eq) and iron powder (5.0 eq) in a 5:1 mixture of ethanol and water.

  • Initiation: Heat the vigorously stirred suspension to 70-80 °C.

  • Acid Addition: Add glacial acetic acid (10-15 eq) dropwise over 30 minutes. The addition is exothermic and may increase the reflux rate.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

  • Extraction: Separate the layers and extract the aqueous phase twice more with EtOAc. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 5-amino-3-methylquinoline can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2.2: Functionalization of the 3-Methyl Group via Benzylic Bromination

To utilize the 3-methyl group as a synthetic handle, it can be converted into a more reactive electrophile. A standard method is radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN).[18][19] This selectively installs a bromine atom, creating 3-(bromomethyl)-5-nitroquinoline, a potent alkylating agent ready for reaction with various nucleophiles.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Final Product start Dissolve 3-methyl-5-nitroquinoline in CCl₄ or DCE add_reagents Add NBS (1.05 eq) and AIBN (0.1 eq) start->add_reagents reflux Reflux with light irradiation (e.g., 250W lamp) add_reagents->reflux cool Cool to room temperature reflux->cool Monitor by TLC/GC-MS filter Filter off succinimide byproduct cool->filter wash Wash filtrate with water and brine filter->wash dry Dry organic layer (Na₂SO₄), filter, and concentrate wash->dry product 3-(Bromomethyl)-5-nitroquinoline dry->product

Caption: Workflow for the benzylic bromination of the 3-methyl group.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-methyl-5-nitroquinoline (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.1 eq).

  • Initiation: Heat the mixture to reflux while irradiating with a light source (e.g., a 250W sunlamp) to initiate the radical chain reaction.

  • Reaction Monitoring: Follow the reaction's progress by TLC or GC-MS. The reaction is complete when the starting material spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Isolation: Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield pure 3-(bromomethyl)-5-nitroquinoline. Caution: This product is a lachrymator and should be handled in a fume hood.

Application in Practice: Synthesis of a Hypothetical Kinase Inhibitor Candidate

To illustrate the power of these protocols, we present a hypothetical synthesis of a novel drug candidate targeting a protein kinase. Many kinase inhibitors feature a heterocyclic core (like quinoline) linked via an amide bond to a substituted aromatic ring.

G start 3-Methyl-5-nitroquinoline int1 5-Amino-3-methylquinoline start->int1 Protocol 2.1 Fe, AcOH product Final Drug Candidate (Amide Product) int1->product EDC, HOBt, DIPEA or Acyl Chloride reagent2 3,4-Dimethoxybenzoyl chloride reagent2->product

Caption: A plausible synthetic route to a quinoline-based drug candidate.

This synthetic plan leverages the 5-amino group generated in Protocol 2.1 as a nucleophile for amide bond formation.

  • Step 1: Generate the Key Amine Intermediate. Following Protocol 2.1 , 3-methyl-5-nitroquinoline is reduced to 5-amino-3-methylquinoline. This is the core scaffold of our candidate.

  • Step 2: Amide Coupling. The resulting 5-amino-3-methylquinoline is coupled with a commercially available or synthesized carboxylic acid (or its corresponding acyl chloride) known to interact with the target kinase. For this example, we use 3,4-dimethoxybenzoic acid.

    • Method A (Peptide Coupling): Dissolve 5-amino-3-methylquinoline (1.0 eq) and 3,4-dimethoxybenzoic acid (1.1 eq) in a dry solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add coupling reagents such as EDC (1.2 eq) and HOBt (1.2 eq), followed by a base like DIPEA (2.0 eq). Stir at room temperature until the reaction is complete.

    • Method B (Acyl Chloride): Dissolve 5-amino-3-methylquinoline (1.0 eq) in DCM with a base like pyridine or triethylamine. Cool the solution to 0 °C and slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.05 eq) in DCM. Allow the reaction to warm to room temperature and stir until completion.

  • Step 3: Purification. After an appropriate aqueous work-up to remove excess reagents and byproducts, the final compound is purified using flash column chromatography or preparative HPLC to yield the target molecule.

This modular approach allows for the rapid synthesis of a library of analogues by simply varying the carboxylic acid coupling partner in Step 2, enabling a thorough exploration of the SAR for the target of interest.

Conclusion

3-Methyl-5-nitroquinoline is a high-potential building block for modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point into the synthesis of diverse and complex quinoline derivatives. The protocols detailed herein for the selective reduction of the nitro group and functionalization of the methyl group are robust, reliable, and serve as a foundation for constructing novel molecular architectures. By understanding and applying these strategic transformations, researchers can significantly accelerate their efforts in the identification and optimization of new therapeutic agents.

References

  • Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(34), 4386-4410.
  • Alfindee, M., Al-Salahi, R., El-Meguid, A. A., & Marzouk, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18819-18841.
  • Bhat, M. A., et al. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Patel, K. D., & Patel, H. D. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • Campagne, J.-M., Donohoe, T. J., Jiang, X., & Wang, M. (2023). Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position.
  • BenchChem. (2025). A Technical Guide to the Synthetic Pathways for Functionalized Quinoline Scaffolds. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the 5-Methylquinoline Ring. BenchChem Technical Guides.
  • Gemechu, G., & C.V., S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21876-21898.
  • Zhang, H., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 7064-7073.
  • Bulsara, P. A., & Patel, P. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. World Journal of Pharmaceutical Research, 12(15), 1085-1107.
  • Majumder, U., & Singh, A. K. (2021). Spectrum of Emerging Sciences-Employment of green and sustainable protocols for C(sp3)-H bond functionalization of 2-Methyl azaarenes and subsequent C-C bond formation. Spectrum of Emerging Sciences, 1(1), 1-6.
  • ResearchGate. (2025). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • Kirkeby, E., et al. (2023). Functionalization of methyl-substituted benzo[h]quinolines to access aminated benzo[h]quinolines and aza-helicenes.
  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline. LookChem.
  • Bak, R. R., & Caulton, K. G. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(2), 643-655.
  • CymitQuimica. (n.d.). 3-METHYL-5-NITROISOQUINOLINE. CymitQuimica.
  • Stanczak, A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(11), 1143.
  • ResearchGate. (n.d.). Dissolving metal reduction of the aromatic nitro group (adapted from ref.[20]). ResearchGate.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. .

  • Maj, A., & Mąkosza, M. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(23), 5649.
  • Zhang, X., et al. (2007). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 28(5), 720-728.
  • Piechowska, P., et al. (2019).
  • ChemicalBook. (n.d.). 3-Methyl-5-nitroquinoline. ChemicalBook.
  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
  • BLD Pharm. (n.d.). 103754-53-6|3-Methyl-5-nitroquinoline. BLD Pharm.
  • Rogoza, A. V., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(15), 4639.

Sources

Application

Derivatization of the Nitro Group on the Quinoline Scaffold: A Guide for Medicinal Chemists

Introduction: The Quinoline Scaffold and the Strategic Role of the Nitro Group The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis of n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Role of the Nitro Group

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its prevalence in approved drugs, ranging from antimalarials like chloroquine to anticancer agents, underscores its status as a "privileged scaffold."[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Among the various substituents, the nitro group holds a unique and strategic position. Far from being a mere placeholder, the nitro group is a powerful modulator of the quinoline's electronic properties and a versatile handle for a wide array of chemical transformations.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies for the derivatization of the nitro group on the quinoline scaffold. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the practical applications of the resulting derivatives in drug discovery.

Core Derivatization Strategies: From Reduction to Complex Couplings

The derivatization of a nitroquinoline can be broadly categorized into three main pathways, each offering a unique set of functional group interconversions and opportunities for molecular diversification.

  • Reduction to Aminoquinolines: The most fundamental transformation of the nitro group is its reduction to a primary amine. This opens up a vast chemical space for further functionalization, including amide bond formation, sulfonylation, and reductive amination. The resulting aminoquinolines are key intermediates in the synthesis of a wide range of biologically active molecules, particularly in the development of antimalarial and anticancer agents.[2][6]

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nature of the nitro group activates the quinoline ring towards nucleophilic attack.[5] This allows for the displacement of a leaving group, typically a halide, at positions ortho or para to the nitro group.[7] This SNAr pathway is a powerful tool for introducing a diverse range of nucleophiles, such as amines, alkoxides, and thiolates, directly onto the quinoline core.[8]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions that can be applied to nitroquinolines. While the nitro group can sometimes present challenges, under carefully optimized conditions, reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.[9]

The following sections will provide detailed protocols and mechanistic insights for each of these key derivatization strategies.

Section 1: Reduction of Nitroquinolines to Aminoquinolines

The conversion of a nitroquinoline to its corresponding aminoquinoline is a pivotal step in many synthetic routes. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

Causality Behind Experimental Choices:
  • Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice for its clean reaction profile and high yields.[10] However, its high reactivity can lead to the reduction of other sensitive functional groups, such as alkenes, alkynes, or benzylic esters.

  • Dissolving Metal Reductions (Fe/AcOH, SnCl₂/HCl): These methods offer greater chemoselectivity and are tolerant of a wider range of functional groups that are sensitive to catalytic hydrogenation.[10][11] Iron in acetic acid is a particularly mild and cost-effective option.[12]

Experimental Protocol: Reduction of 6-Nitroquinoline using Fe/AcOH

This protocol describes a general procedure for the reduction of a nitroquinoline using iron powder in acetic acid.

Materials:

  • 6-Nitroquinoline

  • Iron powder (-325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-nitroquinoline (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 1:1 or 2:1 v/v mixture).

  • Addition of Iron: To the stirred suspension, add iron powder (3.0-5.0 eq) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Heating: After the addition of iron is complete, heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the excess iron and iron salts. Wash the filter cake with ethanol or DCM.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dilute the residue with DCM and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude 6-aminoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Mechanism of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[12]

G Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Amine R-NH₂ (Amine) Hydroxylamine->Amine

Caption: Stepwise reduction of a nitro group to an amine.

Section 2: Nucleophilic Aromatic Substitution (SNAr) on Nitroquinolines

The presence of a nitro group, particularly at the 6- or 8-position, significantly activates a quinoline ring with a leaving group (e.g., chlorine) at the 7- or 5-position, respectively, for SNAr.[8]

Causality Behind Experimental Choices:
  • Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.[13]

  • Base: A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to act as an acid scavenger. Inorganic bases like K₂CO₃ or organic bases like triethylamine are commonly used.[8]

  • Temperature: While the nitro group activates the ring, heating is often necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of 7-Morpholino-6-nitroquinoline

This protocol details the reaction of 7-chloro-6-nitroquinoline with morpholine.[8]

Materials:

  • 7-Chloro-6-nitroquinoline

  • Morpholine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 7-chloro-6-nitroquinoline (1.0 mmol) in ethanol (10 mL).

  • Addition of Nucleophile: Add morpholine (1.2 mmol) to the solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-8 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Mechanism of SNAr on Nitroquinolines

The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[8][14]

G cluster_0 Addition-Elimination Mechanism Start 7-Chloro-6-nitroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product 7-Substituted-6-nitroquinoline Meisenheimer->Product Elimination of Cl⁻

Caption: The SNAr mechanism on a nitroquinoline.

Section 3: Metal-Catalyzed Cross-Coupling of Nitroquinolines

While challenging, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form C-C bonds on nitroquinoline scaffolds. Careful selection of the catalyst, ligand, and base is crucial for success.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Due to the electron-withdrawing nature of the nitro group and the potential for catalyst inhibition by the quinoline nitrogen, robust catalyst systems are required. Palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective.[9]

  • Base: The choice of base is critical and can significantly impact the reaction outcome. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reactants.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Chloro-6-nitroquinoline

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a chloro-nitroquinoline.[9]

Materials:

  • 7-Chloro-6-nitroquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add 7-chloro-6-nitroquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 v/v mixture) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: A Comparative Overview

Derivatization StrategyKey TransformationCommon Reagents/CatalystsTypical ConditionsAdvantagesChallenges
Reduction -NO₂ → -NH₂H₂/Pd/C, Fe/AcOH, SnCl₂/HClRoom temp. to refluxHigh yields, versatile amine productsChemoselectivity with other reducible groups
SNAr -Cl → -NuAmines, alkoxides, thiols80-120 °C in polar aprotic solventsIntroduces diverse nucleophilesRequires an activated ring and a good leaving group
Suzuki-Miyaura Coupling -Cl → -ArylArylboronic acids, Pd catalyst, phosphine ligand80-110 °C under inert atmosphereForms C-C bonds, introduces (hetero)aryl groupsCatalyst inhibition, requires careful optimization

Conclusion and Future Perspectives

The derivatization of the nitro group on the quinoline scaffold is a powerful and versatile strategy in medicinal chemistry. The transformation of the nitro group into an amine opens up a plethora of synthetic possibilities, while its activating effect in SNAr reactions allows for the direct introduction of diverse functionalities. Furthermore, the application of modern cross-coupling techniques, albeit sometimes challenging, enables the construction of complex biaryl structures.

The protocols and mechanistic insights provided in this application note serve as a robust foundation for researchers to explore the chemical space around the quinoline core. As our understanding of disease biology deepens, the ability to rapidly and efficiently generate novel quinoline derivatives will remain a critical component in the quest for new and effective therapeutics. The continued development of more selective and efficient catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for the functionalization of this important heterocyclic scaffold.

References

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. [Link]

  • National Center for Biotechnology Information. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • International Journal of Life Science and Pharma Research. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • International Journal of Life Science and Pharma Research. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • ResearchGate. (2025). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • University of Bath. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • Google Patents. (n.d.). US3347864A - Production of aminoquinolines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]

  • Defense Technical Information Center. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

  • National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2018). How to convert 6-nitroquinoline into other than 6-aminoquinoline?. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Skraup Synthesis of Nitroquinolines

Welcome to the technical support center dedicated to navigating the complexities of the Skraup synthesis for preparing nitroquinolines. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of the Skraup synthesis for preparing nitroquinolines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet notoriously vigorous reaction. Here, we provide in-depth, field-tested insights and troubleshooting advice in a direct question-and-answer format to help you optimize your syntheses, improve yields, and ensure operational safety.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of nitroquinolines via the Skraup reaction presents a unique set of challenges primarily due to the electron-withdrawing nature of the nitro group, which deactivates the starting aniline, and the inherently exothermic and often violent nature of the reaction itself.[1] This section addresses the most common issues encountered in the lab.

Category 1: Reaction Initiation & Control
Q1: My Skraup reaction is extremely vigorous and difficult to control, sometimes leading to a runaway reaction. How can I moderate it?

A1: This is the most critical challenge of the Skraup synthesis. The reaction is famously exothermic and can become violent if not properly managed.[2][3][4][5] Several key measures can be implemented to ensure a smooth and controlled reaction:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄•7H₂O) is a widely adopted and crucial technique for taming the reaction's vigor.[2][4][6] Ferrous sulfate is believed to act as an oxygen carrier, moderating the oxidation step and prolonging the reaction over a greater period, thus preventing a sudden, violent exotherm.[7] Boric acid has also been reported as a moderator, though it may sometimes lead to slightly lower yields.[2][8]

  • Controlled Reagent Addition: The order and rate of reagent addition are paramount. The standard, safer practice is to combine the nitroaniline, glycerol, and ferrous sulfate first. Then, concentrated sulfuric acid should be added very slowly, with efficient stirring and external cooling (e.g., an ice bath).[2][4]

  • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once boiling or a noticeable exotherm begins, the external heat source should be immediately removed.[4] The reaction's own heat should be sufficient to sustain reflux for a period. Heat should only be reapplied after the initial vigorous phase has subsided to drive the reaction to completion.[4]

  • Efficient Stirring: Good mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots, which can trigger a runaway reaction.[2]

Q2: The reaction with my nitroaniline substrate is sluggish or fails to initiate. What could be the cause?

A2: While the classic Skraup is often too vigorous, the strongly deactivating nitro group on the aniline ring can make the initial nucleophilic attack on acrolein (formed from glycerol) difficult, leading to poor initiation.[1]

  • Substrate Reactivity: The nitro group is a powerful electron-withdrawing group, which significantly reduces the nucleophilicity of the aniline nitrogen.[1] This makes the initial Michael addition to acrolein, the first key step, much slower compared to reactions with electron-rich anilines.

  • Harsher Conditions Required: To overcome this deactivation, higher temperatures or longer reaction times may be necessary. However, this must be balanced against the increased risk of tar formation.[4]

  • Alternative Acid Catalysts: While sulfuric acid is standard, some procedures have reported the use of 85% phosphoric acid, which may offer different reactivity profiles.[9]

  • Consider the Isomer: The position of the nitro group matters. ortho- and para-Nitroanilines typically yield single products (8-nitro- and 6-nitroquinoline, respectively), whereas meta-nitroaniline will produce a mixture of 5-nitro- and 7-nitroquinolines, which can complicate purification.[10] The electronic deactivation from an ortho-nitro group can be particularly challenging.[1]

Category 2: Yield, Purity, & Byproducts
Q3: My reaction produces a large amount of black, intractable tar, resulting in very low yields and difficult purification. How can I minimize this?

A3: Tar formation is arguably the most common byproduct issue in the Skraup synthesis.[2][11] This tar is primarily caused by the polymerization of acrolein, the highly reactive intermediate formed from the acid-catalyzed dehydration of glycerol.[7]

  • Optimize Temperature Control: As discussed in Q1, avoiding excessive temperatures is crucial. Overheating promotes the polymerization of acrolein and other intermediates.[12]

  • Ensure Anhydrous Conditions: The presence of excess water can interfere with the efficient dehydration of glycerol to acrolein. Using anhydrous or "dynamite" glycerol (containing <0.5% water) is often recommended for better yields.[11][13][14]

  • Moderating Agents: Ferrous sulfate not only controls the exotherm but also helps to reduce charring and tar formation.[2]

  • Purification Strategy: Dealing with the tarry crude product is a key challenge. A common and effective workup involves diluting the cooled reaction mixture with water, making it strongly alkaline with sodium hydroxide, and then performing steam distillation to separate the volatile nitroquinoline from the non-volatile tar.[4][6]

Q4: The yield of my desired nitroquinoline is consistently low, even with moderate tar formation. What other factors could be at play?

A4: Low yields can stem from several issues beyond tarring and reaction control.[4]

  • Choice of Oxidizing Agent: The oxidizing agent is crucial for the final aromatization step.

    • Nitrobenzene: Often used in the classic synthesis, it can also act as a solvent.[5][13] However, when using a nitroaniline as the substrate, the substrate itself can act as the oxidizing agent, though this may lead to complex side-reactions.

    • Arsenic Pentoxide (As₂O₅): A highly effective but extremely toxic option. It often results in a less violent reaction and can give good yields.[5][13] Many published procedures for complex nitroquinolines rely on it.[9][15]

    • Milder Oxidants: Iodine has been explored as a milder, catalytic oxidizing agent.[4][16]

  • Incomplete Reaction: Ensure the reaction is refluxed for a sufficient period after the initial exotherm subsides to drive the cyclization and oxidation steps to completion.[4]

  • Workup Losses: Isolating the product from the complex reaction mixture can be a major source of loss. The steam distillation must be performed efficiently, and subsequent extraction from the large volume of aqueous distillate must be thorough.

Q5: My final product is contaminated with unreacted nitroaniline. How can I remove it?

A5: Unreacted starting material can sometimes co-distill with the product. A standard chemical purification method involves diazotization.

  • Nitrous Acid Treatment: After the initial workup, the crude product can be dissolved in dilute acid (e.g., sulfuric acid). The solution is cooled, and a saturated solution of sodium nitrite is added.[4][14] This converts the primary aromatic amine (unreacted nitroaniline) into a non-volatile diazonium salt. The desired quinoline, being a tertiary amine, does not react and can then be re-isolated by basification and extraction or another steam distillation.[4][14]

Troubleshooting Guide: Quick Reference

Problem Probable Cause(s) Recommended Solution(s)
Violent, Uncontrolled Reaction Rapid addition of H₂SO₄; Lack of moderator; Overheating; Inefficient stirring.Add H₂SO₄ slowly with cooling; Crucially, add ferrous sulfate (FeSO₄) ; Heat gently to initiate, then remove heat; Use efficient mechanical stirring.[2][4]
Low or No Product Yield Deactivation by nitro group; Insufficient reaction time/temp; Water in reagents; Inefficient oxidant; Poor workup.Increase reaction time/temp cautiously; Use anhydrous glycerol; Consider a stronger oxidant like As₂O₅ (with extreme caution); Optimize steam distillation and extraction.[1][4][13]
Excessive Tar Formation Overheating leading to acrolein polymerization; Presence of water.Maintain strict temperature control; Use a moderator (FeSO₄); Ensure anhydrous conditions by using "dynamite" glycerol.[2][11]
Product is a Mixture of Isomers Using a meta-substituted nitroaniline.This is an inherent outcome of the reaction mechanism with m-substrates. Plan for chromatographic separation (e.g., column chromatography) of the 5- and 7-substituted isomers.[10]
Final Product Contaminated Unreacted nitroaniline carried over during workup.Purify the crude product by dissolving in acid, treating with sodium nitrite to form a diazonium salt from the aniline, then re-isolating the quinoline.[4][14]

Experimental Protocols & Workflows

Protocol 1: Moderated Skraup Synthesis of 6-Nitroquinoline

This protocol is a representative example adapted from established procedures and must be performed with strict adherence to all safety precautions.

Materials:

  • p-Nitroaniline

  • Anhydrous Glycerol

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (for workup)

  • Dichloromethane or Diethyl Ether (for extraction)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-nitroaniline and ferrous sulfate heptahydrate.

  • Reagent Addition: With stirring, add anhydrous glycerol to the flask.

  • Acid Addition: Begin cooling the flask in an ice-water bath. Through the dropping funnel, add concentrated sulfuric acid very slowly over 30-45 minutes. Maintain efficient stirring and ensure the internal temperature does not rise excessively.

  • Initiation: Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle.

  • Exothermic Phase: Watch the reaction mixture closely. As it warms, the reaction will initiate, often indicated by a darkening color and the onset of boiling. Immediately remove the heating mantle. The exothermic nature of the reaction should sustain reflux. If the reaction becomes too vigorous, briefly immerse the flask in the ice bath to moderate it.[4]

  • Completion: After the initial vigorous reaction subsides (typically 30-60 minutes), reapply heat and maintain a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[4]

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the thick, dark mixture onto a large amount of crushed ice in a beaker. With external cooling and vigorous stirring, slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10).

  • Workup - Isolation: Set up for steam distillation. Steam distill the alkaline mixture until the distillate runs clear. The 6-nitroquinoline will co-distill with the water.

  • Purification: Collect the solid product from the distillate by filtration. If the product is oily, extract the entire distillate multiple times with dichloromethane or diethyl ether. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 6-nitroquinoline. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Diagrams: Workflow & Mechanism

A logical workflow is essential for troubleshooting.

G cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Prep 1. Assemble Apparatus (Stirrer, Condenser) Reagents 2. Charge Reagents (Nitroaniline, Glycerol, FeSO₄) Prep->Reagents Acid 3. Slow H₂SO₄ Addition (with Cooling) Reagents->Acid Initiate 4. Gentle Heating (to Initiate) Acid->Initiate Exotherm 5. Control Exotherm (Remove Heat Source) Initiate->Exotherm Exotherm->Initiate Too Vigorous? Apply Cooling Reflux 6. Reflux to Completion Exotherm->Reflux Reflux->Initiate Reaction Stalled? Gentle Re-heating Quench 7. Quench on Ice Reflux->Quench Neutralize 8. Basify with NaOH Quench->Neutralize Isolate 9. Steam Distillation Neutralize->Isolate Purify 10. Extraction / Recrystallization Isolate->Purify

Caption: A logical workflow for executing and troubleshooting the Skraup synthesis.

The Skraup synthesis mechanism involves several key stages where side reactions can occur.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O MichaelAdduct Michael Adduct Acrolein->MichaelAdduct Michael Addition Tar Tar/Polymer Acrolein->Tar Polymerization (Side Reaction) Nitroaniline Nitroaniline Nitroaniline->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Ring Closure (Electrophilic Add.) Dihydroquinoline 1,2-Dihydroquinoline Cyclized->Dihydroquinoline Dehydration Nitroquinoline Nitroquinoline Dihydroquinoline->Nitroquinoline Oxidation

Caption: Simplified mechanism of the Skraup synthesis highlighting tar formation.

Safety First: A Critical Warning

The Skraup synthesis is a high-hazard procedure that demands respect and meticulous planning.

  • Extreme Exotherm: The reaction can accelerate uncontrollably, leading to the violent ejection of corrosive and hot reagents. Never run this reaction without a moderator like ferrous sulfate.[4][6]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Toxicity: The reactants (nitroanilines) and potential oxidizing agents (arsenic pentoxide) are toxic.[9] Always conduct the entire procedure in a well-ventilated chemical fume hood.

  • Emergency Preparedness: Ensure a safety shower and eyewash station are immediately accessible. Have an appropriate quenching bath (e.g., a large ice-water bath) ready to cool the reaction in an emergency.[4][9]

By understanding the underlying chemical principles and potential pitfalls, researchers can successfully and safely employ the Skraup synthesis for the preparation of valuable nitroquinoline compounds.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Skraup reaction.
  • ResearchG
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • WordPress.com. (2012). Skraup's Synthesis.
  • NIH. (2019).
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline.
  • BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • BenchChem. (2025).
  • YouTube. (2024). Making quinoline - the Skraup synthesis.
  • nrc-cnrc.canada.ca. (1941). A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE.
  • Organic Syntheses. Quinoline.
  • Google Patents. (2000). Skraup reaction process for synthesizing quinolones.

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-5-nitroquinoline

This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of 3-Methyl-5-nitroquinoline. Here, we address common challenges, with a focus on b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of 3-Methyl-5-nitroquinoline. Here, we address common challenges, with a focus on byproduct formation and purification, providing both theoretical understanding and practical, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My nitration of 3-methylquinoline is producing a mixture of isomers, primarily 3-methyl-8-nitroquinoline, alongside my target 3-methyl-5-nitroquinoline. How can I improve the regioselectivity for the 5-nitro isomer?

Answer:

This is the most common challenge in this synthesis. The nitration of the quinoline ring is a classic electrophilic aromatic substitution reaction. The directing influence of the protonated nitrogen atom in the acidic medium deactivates the pyridine ring and directs incoming electrophiles to the benzene ring, primarily at the 5- and 8-positions.[1] While achieving perfect selectivity is difficult, you can influence the isomer ratio by carefully controlling the reaction conditions.

Core Principles:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the isomer ratio is determined by the activation energy of nitration at each position. At higher temperatures, thermodynamic control may play a role, favoring the most stable isomer.

  • Steric Hindrance: The methyl group at the 3-position offers some steric hindrance, which can influence the approach of the nitronium ion (NO₂⁺). However, this effect is not pronounced enough to completely prevent substitution at nearby positions.

Troubleshooting Steps & Protocol Optimization:

  • Temperature Control is Critical: Maintain a low and consistent temperature during the addition of the nitrating agent. Start the reaction at 0°C or even slightly below (e.g., -5°C to 0°C) using an ice-salt bath. Slowly add your nitrating mixture (fuming HNO₃ in concentrated H₂SO₄) dropwise to a solution of 3-methylquinoline in concentrated sulfuric acid, ensuring the temperature does not rise above 5°C.[2]

  • Reaction Time: After the addition is complete, allow the reaction to stir at a low temperature for a specific duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-nitration or side reactions that can occur with prolonged reaction times.

  • Reagent Stoichiometry: Use a modest excess of the nitrating agent. A large excess of nitric acid can lead to the formation of dinitro byproducts and more aggressive oxidation, reducing the overall yield of the desired mononitrated products. A good starting point is approximately 1.5 equivalents of nitric acid.[3]

ParameterRecommended ConditionRationale
Temperature 0°C to 5°CFavors kinetic control, potentially increasing the 5-nitro to 8-nitro ratio. Minimizes side reactions.
Nitric Acid ~1.5 equivalentsSufficient for mononitration while minimizing dinitration and oxidation byproducts.
Reaction Time Monitor by TLC/HPLCPrevents formation of degradation products and allows for quenching at optimal conversion.
FAQ 2: I have an inseparable mixture of 3-methyl-5-nitroquinoline and 3-methyl-8-nitroquinoline. What is the most effective method for purification?

Answer:

Co-crystallization and similar physical properties make the separation of these isomers challenging by standard column chromatography. A highly effective method, adapted from the separation of 5-nitroquinoline and 8-nitroquinoline, relies on the differential solubility of their hydrochloride salts in a specific solvent system.[3]

Underlying Principle: The subtle differences in the crystal lattice energies and solvation properties of the isomeric hydrochloride salts can be exploited to achieve separation. 5-nitroquinoline hydrochloride has been shown to be less soluble than 8-nitroquinoline hydrochloride in wet dimethylformamide (DMF).[3] This principle can be extended to their 3-methyl analogues.

Step-by-Step Isomer Separation Protocol:

  • Dissolution: Take your crude mixture of isomers and dissolve it in dimethylformamide (DMF) containing a small amount of water (approximately 1-2% v/v). The presence of water is crucial for the success of this separation.[3]

  • Salt Formation: While stirring, bubble dry hydrogen chloride (HCl) gas through the solution or add a stoichiometric amount of concentrated HCl. This will precipitate the hydrochloride salts of the nitroquinoline isomers.

  • Heating to Dissolution: Gently heat the resulting slurry to around 95°C - 100°C until all the solids dissolve, forming a clear solution.[3]

  • Selective Crystallization: Slowly cool the solution to room temperature (around 25°C). The 3-methyl-5-nitroquinoline hydrochloride, being less soluble, should start to crystallize out of the solution first, typically around 75°C - 80°C.[3]

  • Isolation: Collect the precipitated solid by filtration. Wash the crystals with a small amount of cold ethyl acetate to remove any residual DMF and soluble impurities.

  • Purity Check: Analyze the purity of the collected solid using HPLC or ¹H NMR. If necessary, a second recrystallization from the same wet DMF solvent system can further enhance purity.

  • Free Base Conversion: To obtain the neutral 3-methyl-5-nitroquinoline, dissolve the hydrochloride salt in water and neutralize it with a mild base like sodium bicarbonate solution until the pH is neutral. The free base will precipitate and can be collected by filtration, washed with water, and dried.

Below is a workflow diagram illustrating the separation logic.

G cluster_synthesis Synthesis & Initial State cluster_separation Separation Protocol cluster_product Final Products start Crude Product: Mixture of 3-Me-5-NQ and 3-Me-8-NQ dissolve Dissolve in Wet DMF start->dissolve add_hcl Form Hydrochloride Salts dissolve->add_hcl heat Heat to Dissolution (95-100°C) add_hcl->heat cool Slowly Cool to 25°C heat->cool precipitate Selective Precipitation cool->precipitate filter_5 Filter to Isolate Solid precipitate->filter_5 Less Soluble filtrate_8 Filtrate Contains Soluble Isomer precipitate->filtrate_8 More Soluble product_5 Solid: 3-Methyl-5-nitroquinoline HCl (High Purity) filter_5->product_5 product_8 Solution: Enriched in 3-Methyl-8-nitroquinoline HCl filtrate_8->product_8

Caption: Workflow for separating 3-methyl-nitroquinoline isomers.

FAQ 3: My Skraup synthesis of 3-methylquinoline is giving a very low yield and a lot of tar-like material. What are the likely causes?

Answer:

The Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[4] Low yields and tar formation are usually indicative of runaway reactions or polymerization of intermediates. This reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (or in this case, an appropriate aminotoluene), cyclization, and oxidation.[1][5]

Troubleshooting the Skraup Synthesis:

  • Moderating the Reaction: The classic Skraup reaction uses concentrated sulfuric acid and an oxidizing agent like nitrobenzene.[4] To tame the reaction, the addition of a moderator is highly recommended. Ferrous sulfate (FeSO₄) is commonly used to make the reaction smoother and less violent.

  • Controlled Reagent Addition: Instead of mixing all reactants at once, add the sulfuric acid slowly to the mixture of the amine, glycerol, and oxidizing agent while providing efficient cooling and stirring.

  • Alternative Acrolein Precursors: Instead of generating acrolein in situ from glycerol, which can be difficult to control, consider using a precursor that releases acrolein more gently under the reaction conditions.

  • Efficient Heat Dissipation: Use a large reaction vessel to accommodate potential foaming and ensure efficient heat transfer. A mechanical stirrer is preferable to a magnetic stir bar for viscous mixtures.

The following diagram outlines the key steps and control points in the Skraup synthesis.

G cluster_reactants Reactants cluster_reaction Reaction Sequence cluster_products Outcome amine Aromatic Amine (e.g., m-Toluidine) step2 Step 2: Michael Addition Amine + Acrolein amine->step2 glycerol Glycerol step1 Step 1: Dehydration Glycerol → Acrolein glycerol->step1 h2so4 H₂SO₄ (Dehydrating Agent) h2so4->step1 oxidant Oxidizing Agent (e.g., Nitrobenzene) step4 Step 4: Dehydration & Oxidation oxidant->step4 step1->step2 byproduct Byproducts (Tar, Polymers) step1->byproduct step3 Step 3: Cyclization (Acid Catalyzed) step2->step3 step2->byproduct step3->step4 product Desired Quinoline Product step4->product control Critical Control Point: Temperature & Rate of Addition control->step1 control->step2 control->step3

Caption: Key stages and control points in the Skraup quinoline synthesis.

Section 2: References

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (EP0858998A1). Google Patents.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (2021). Pharmaguideline. [Link]

  • Synthesis of nitroquinoline derivatives. ResearchGate. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • Nitration of 3-phenylquinoline. (1956). Google Books.

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2016). Brieflands. [Link]

  • A process for separating nitration isomers of substituted benzene compounds. (EP0155441A1). Google Patents.

  • 3-Methyl-5-nitroquinoline. LookChem. [Link]

  • Technology of preparation of 8-hydroxy-5-nitroquinoline. ResearchGate. [Link]

  • 3-Methylquinoline. PubChem. [Link]

  • Purification of Quinoline. Chempedia - LookChem. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Methyl-5-nitroquinoline

Welcome to the technical support center for the purification of crude 3-Methyl-5-nitroquinoline (CAS: 103754-53-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Methyl-5-nitroquinoline (CAS: 103754-53-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. By explaining the causality behind experimental choices, this document serves as both a troubleshooting manual and a foundational resource for developing robust purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude 3-Methyl-5-nitroquinoline?

A: The impurity profile of crude 3-Methyl-5-nitroquinoline is highly dependent on its synthetic route. Common synthesis pathways, such as the Skraup synthesis followed by nitration, can introduce several types of impurities. These may include unreacted starting materials, reagents, and regioisomers (e.g., other nitro-substituted isomers).[1] Additionally, side reactions can produce polymeric or highly colored byproducts. A thorough analysis of the synthetic pathway is the first step in predicting and identifying potential impurities.[2][3]

Q2: What is the most straightforward initial approach for purifying this compound?

A: For solid compounds like 3-Methyl-5-nitroquinoline, which typically appears as a yellow to orange crystalline solid, recrystallization is often the most effective and economical first-line purification technique.[4][5] It is particularly adept at removing small amounts of impurities from a large amount of material. If recrystallization fails to achieve the desired purity, or if the crude product is an oil, flash column chromatography is the recommended secondary method.[6]

Q3: How can I reliably assess the purity of 3-Methyl-5-nitroquinoline after each purification step?

A: A multi-faceted approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to monitor reaction progress and check the purity of column fractions. A pure compound should ideally show a single spot.[7]

  • Melting Point Analysis: A sharp, narrow melting point range (typically <2°C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area percentage of the main peak. A C18 reverse-phase column is often suitable for this class of compounds.[8][9]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-containing impurities, even at low levels.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[9]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for crude 3-Methyl-5-nitroquinoline.

Purification_Workflow start Crude 3-Methyl-5-nitroquinoline assess_crude Assess Crude Product (TLC, ¹H NMR) start->assess_crude is_solid Is the crude product a solid? assess_crude->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No (Oily) assess_purity1 Assess Purity (TLC, m.p., HPLC) try_recryst->assess_purity1 purity_ok1 Purity > 98%? assess_purity1->purity_ok1 purity_ok1->column_chrom No end_product Pure 3-Methyl-5-nitroquinoline purity_ok1->end_product Yes assess_purity2 Assess Purity (TLC, HPLC, ¹H NMR) column_chrom->assess_purity2 purity_ok2 Purity > 98%? assess_purity2->purity_ok2 purity_ok2->end_product Yes further_steps Consider Further Steps: - Second Recrystallization - Preparative HPLC purity_ok2->further_steps No

Caption: Decision workflow for purifying crude 3-Methyl-5-nitroquinoline.

Troubleshooting Guide

Issue 1: Low or No Crystal Formation During Recrystallization
Potential CauseScientific ExplanationRecommended Solution
Inappropriate Solvent Choice An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][11] If solubility is too high at room temperature, the compound will remain in solution upon cooling. If it's too low when hot, you won't be able to dissolve the crude material effectively.Conduct a systematic solvent screening using small amounts of crude material. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate).[12][13]
Excessive Solvent Use Using too much hot solvent will create a solution that is not saturated enough for crystals to form upon cooling. The concentration of the target compound will remain below its solubility limit even at low temperatures.Add the hot solvent portion-wise to the crude material, just until it fully dissolves. This ensures a minimally saturated solution, maximizing yield upon cooling.[5]
Cooling Rate is Too Fast Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the compound to "crash out" of solution as an amorphous solid or oil, trapping impurities. Slow, controlled cooling allows for the ordered growth of pure crystals.Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Once at room temperature, if crystallization has not occurred, induce it by scratching the inner wall of the flask with a glass rod or adding a seed crystal. Only after this should the flask be moved to an ice bath to maximize crystal deposition.[1]
Issue 2: Product "Oils Out" Instead of Crystallizing
Potential CauseScientific ExplanationRecommended Solution
Presence of Low-Melting Impurities If impurities are present in significant quantities, they can act as a eutectic mixture, depressing the melting point of the desired compound below the temperature of the crystallization solvent, causing it to separate as an oil.Try to remove the impurities first by another method. A quick pass through a small plug of silica gel (a short column) can often remove highly polar or non-polar impurities. Following this, attempt recrystallization again.
High Compound Concentration If the solution is supersaturated to an extreme degree, the solute may come out of solution faster than it can form an ordered crystal lattice, resulting in an oil.Re-heat the mixture to dissolve the oil, then add a small amount (1-5%) of additional hot solvent to slightly dilute the solution. Allow it to cool slowly again. Using a co-solvent system (e.g., dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexane until turbidity appears) can also promote proper crystal growth.[12]
Issue 3: Poor Separation in Flash Column Chromatography
Potential CauseScientific ExplanationRecommended Solution
Incorrect Mobile Phase (Eluent) The polarity of the eluent dictates the separation. If the eluent is too polar, all compounds (target and impurities) will move too quickly up the column (high Rf values), resulting in no separation. If it is not polar enough, all compounds will remain adsorbed to the silica (low Rf values).[14]Optimize the eluent system using TLC first. The ideal solvent system should provide an Rf value of ~0.3-0.4 for the desired compound and maximize the separation (ΔRf) between it and any impurities.[14] Common systems for quinoline derivatives include hexane/ethyl acetate or dichloromethane/methanol gradients.
Improper Column Packing Cracks, bubbles, or uneven packing of the stationary phase (silica gel) create channels where the solvent and sample can flow through without proper interaction, leading to broad, poorly resolved bands.[15]Pack the column carefully using either a wet slurry method or a dry packing method, ensuring the silica is uniformly settled. Gently tap the column during packing to remove air pockets. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.[15]
Column Overloading Adding too much crude material relative to the amount of silica gel saturates the stationary phase, exceeding its separation capacity. This results in broad, overlapping bands that cannot be resolved.A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1, and preferably 50:1 to 100:1 for difficult separations.
Sample Band is Too Diffuse The sample should be loaded onto the column in the narrowest possible band to ensure sharp, well-defined separation as it elutes. Dissolving the sample in a large volume of solvent before loading will result in a very broad initial band.Dissolve the crude product in the absolute minimum amount of a strong solvent (like dichloromethane) and load it directly onto the column. Alternatively, use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

Detailed Experimental Protocols

Protocol 1: Recrystallization of Crude 3-Methyl-5-nitroquinoline

This protocol assumes the crude product is a solid and that ethanol is a suitable solvent, as is common for many nitroaromatic compounds.[1]

  • Solvent Selection: Place ~20 mg of the crude material in a small test tube. Add a few drops of 95% ethanol. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is too poor. An ideal solvent will dissolve the material when hot but allow crystals to form when cool.[5]

  • Dissolution: Place the bulk of the crude 3-Methyl-5-nitroquinoline into an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., 95% ethanol) while heating on a hot plate, just enough to fully dissolve the solid.

  • Decolorization (Optional): If the solution is intensely colored by impurities, add a small amount (1-2% by weight) of activated charcoal and gently boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, TLC, and/or spectroscopy to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is for purifying 3-Methyl-5-nitroquinoline when recrystallization is ineffective.[6]

  • Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Secure a glass chromatography column vertically with a clamp. Add a small cotton or glass wool plug to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.

    • Add another thin layer of sand on top of the settled silica bed to prevent disruption.[15]

  • Sample Loading:

    • Dissolve the crude material in a minimal volume of a strong solvent (e.g., dichloromethane or ethyl acetate).

    • Carefully pipette the concentrated sample solution directly onto the top layer of sand in the column.

    • Drain the solvent just until the sample is adsorbed onto the silica, without letting the column run dry.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or house air) to force the eluent through the column at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[7]

    • Combine the pure fractions into a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Methyl-5-nitroquinoline.

  • Final Analysis: Assess the purity of the isolated product using HPLC, NMR, and/or melting point analysis.[10][16]

References

  • CymitQuimica. (n.d.). CAS 18222-17-8: 3-METHYL-5-NITROISOQUINOLINE.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 8-Methyl-5-nitroquinoline. Retrieved from [Link]

  • Blogger. (n.d.). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis. Retrieved from [Link]

  • PubMed Central. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in quinoline synthesis reactions

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered du...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of quinoline scaffolds. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering solutions grounded in mechanistic principles to help you optimize your reactions and overcome challenges with low yields.

Troubleshooting Guide: Addressing Low Yields in Quinoline Synthesis

This section is structured in a question-and-answer format to directly address specific experimental failures.

General Issues

Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis are a frequent challenge and can often be traced back to a few key factors that are common across various named reactions. Here are the primary areas to investigate:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates being used. An unsuitable catalyst may not be strong enough to promote the reaction or could inadvertently favor side reactions.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline cyclization reactions require heating to proceed at an efficient rate. However, excessive temperatures can lead to the decomposition of starting materials or the desired product, often resulting in the formation of tarry byproducts.[1][2][3] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[3]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role in the reaction's success. For example, an aniline ring substituted with electron-withdrawing groups can be deactivated, making the crucial cyclization step more difficult.[1][3]

  • Presence of Water: In many acid-catalyzed syntheses, water is a byproduct. Its accumulation can inhibit the reaction equilibrium.[2] Therefore, using anhydrous reagents and solvents is often a critical step to drive the reaction to completion.[1]

Skraup Synthesis

Q2: My Skraup synthesis is extremely vigorous and producing a large amount of black tar, making product isolation nearly impossible. What is going wrong and how can I control it?

A2: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[4][5] The violent nature of the reaction can be difficult to manage, but several strategies can be employed to moderate it and improve your yield.

  • Use a Moderator: To control the violent exothermic reaction, the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[1][4][6] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and preventing an uncontrolled reaction.[1][7]

  • Control Temperature and Reagent Addition: The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled. This can be achieved by slowly and carefully adding concentrated sulfuric acid while ensuring efficient cooling and stirring to dissipate heat and prevent localized hotspots.[4]

  • Purification Strategy: The crude product of a Skraup reaction is often a black, tarry substance.[4][8] An effective method for isolating the quinoline derivative is steam distillation, which separates the volatile product from the non-volatile tar.[1][4] The distillate can then be extracted with an organic solvent, dried, and further purified by distillation under reduced pressure.[1]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

  • Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, add aniline, glycerol, and ferrous sulfate (FeSO₄).

  • Acid Addition: With vigorous stirring and external cooling, slowly add concentrated sulfuric acid over a period of 30-45 minutes. The temperature should be carefully monitored and maintained.

  • Heating: After the addition is complete, gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the external heat source and control the reaction temperature with cooling as needed. After the main exothermic phase subsides, continue heating at a controlled temperature for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of water to dilute it.

  • Neutralization and Isolation: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the free quinoline base.

  • Purification: Subject the mixture to steam distillation. Collect the distillate, which contains the quinoline product. Extract the distillate with a suitable organic solvent (e.g., toluene), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude quinoline can be further purified by vacuum distillation.

Doebner-von Miller Synthesis

Q3: My Doebner-von Miller reaction is yielding a large amount of insoluble, polymeric material and very little of my desired quinoline product. How can I prevent this?

A3: The formation of polymeric material is a major side reaction in the Doebner-von Miller synthesis, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[4][5][9] Here are several strategies to minimize this issue:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[9]

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which keeps its concentration low throughout the reaction, thus reducing the likelihood of polymerization.[9]

  • Biphasic Solvent System: Employing a two-phase reaction system can help sequester the carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most likely to occur.[5][9]

  • Milder Acid Catalysts: While strong Brønsted acids are traditionally used, exploring milder Lewis acids may reduce the rate of polymerization.[5][10]

Troubleshooting Workflow: Doebner-von Miller Synthesis

G start Low Yield & High Polymer Content c1 Is the α,β-unsaturated carbonyl added all at once? start->c1 s1 Implement slow, portion-wise addition of the carbonyl compound. c1->s1 Yes c2 Is a strong Brønsted acid being used? c1->c2 No s1->c2 s2 Screen milder Lewis acid catalysts (e.g., ZnCl₂, Sc(OTf)₃). c2->s2 Yes c3 Is the reaction run in a single phase? c2->c3 No s2->c3 s3 Switch to a biphasic solvent system (e.g., water/toluene). c3->s3 Yes end Optimized Yield c3->end No s3->end

Caption: A decision-making workflow for troubleshooting polymer formation in Doebner-von Miller reactions.

Combes Synthesis

Q4: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A4: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones in the Combes synthesis, as the initial condensation and subsequent cyclization can occur at either carbonyl group.[5] The regioselectivity is often influenced by both steric and electronic factors.

  • Steric Hindrance: The aniline will preferentially attack the less sterically hindered carbonyl group of the β-diketone.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons also plays a role. The more electrophilic carbonyl will be more susceptible to nucleophilic attack by the aniline.

  • Acid Catalyst: The choice of acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) is often used and can favor the formation of one isomer over another.

To improve regioselectivity, consider modifying the β-diketone to enhance the steric or electronic differences between the two carbonyl groups. Additionally, screening different acid catalysts may be beneficial.

Friedländer Synthesis

Q5: My base-catalyzed Friedländer synthesis is suffering from low yields due to the self-condensation of my ketone starting material. What can I do to favor the desired quinoline formation?

A5: The self-condensation (aldol condensation) of the ketone reactant is a significant side reaction in the base-catalyzed Friedländer synthesis.[2][5] To minimize this, you can try the following:

  • Switch to Acid Catalysis: Acidic conditions generally disfavor the aldol self-condensation of the ketone. Common acid catalysts include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄).[2]

  • Use Milder Reaction Conditions: Modern protocols often employ milder catalysts and conditions, which can improve yields.[11] For instance, ionic liquids or metal triflates have been shown to be effective.[11]

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to higher yields and simplified purification.[11]

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by minimizing the time for side reactions to occur.[11]

Data Presentation: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
KOHEthanolReflux12 h45[2]
p-TsOHTolueneReflux8 h78[2]
[Hbim]BF₄ (ionic liquid)Solvent-free10030 min93[11]
Zirconium triflateEthanol/Water604 h>88[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for tar formation in many classical quinoline syntheses?

A1: Tar formation, a common issue in reactions like the Skraup and Doebner-von Miller syntheses, arises from the harsh, strongly acidic, and often oxidizing reaction conditions.[4] These conditions can promote the polymerization and decomposition of starting materials, intermediates, and even the final product. For example, in the Doebner-von Miller reaction, the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound is a primary source of tar.[9]

Q2: How do electron-donating and electron-withdrawing groups on the aniline starting material affect the rate and success of quinoline synthesis?

A2: The electronic nature of substituents on the aniline ring has a profound impact on the reaction. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aniline, generally accelerating the initial Michael addition or condensation step and facilitating the subsequent electrophilic aromatic substitution (cyclization) step. Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the aniline ring, making it less nucleophilic and slowing down or even preventing the cyclization, which can lead to very low yields.[1][12]

Q3: Are there "greener" or more modern alternatives to the classical quinoline synthesis methods that can help avoid low yields and harsh conditions?

A3: Yes, significant research has been dedicated to developing more environmentally friendly and efficient methods for quinoline synthesis. These often involve:

  • Microwave-assisted synthesis: This can drastically reduce reaction times and improve yields.[11][13]

  • Use of ionic liquids or solid acid catalysts: These can replace harsh mineral acids, are often recyclable, and can lead to milder reaction conditions and higher yields.[11][14]

  • Solvent-free reactions: Performing reactions without a solvent can simplify purification, reduce waste, and sometimes improve reaction rates.[11][13]

  • Metal-catalyzed C-H activation/functionalization: These modern synthetic strategies offer novel and efficient routes to functionalized quinolines.[15]

Q4: My crude quinoline product is a dark, oily substance. What are the best general purification strategies?

A4: The purification of crude quinoline products, especially from classical syntheses that produce tar, often requires a multi-step approach.

  • Acid-Base Extraction: After neutralizing the reaction mixture, the crude product can be extracted into an organic solvent. This can then be washed with a dilute acid solution to protonate the basic quinoline, transferring it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified, and the purified quinoline is re-extracted into an organic solvent.

  • Distillation: For volatile quinolines, vacuum distillation is a highly effective method to separate the product from non-volatile tars and high-boiling impurities. Steam distillation is particularly useful for separating products from the tarry residues of Skraup syntheses.[1][4]

  • Column Chromatography: For non-volatile or solid products, column chromatography on silica gel is a standard method for achieving high purity.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent is an excellent final purification step.

Reaction Mechanism: Combes Quinoline Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Dehydration A Aniline + β-Diketone B Schiff Base Intermediate A->B Condensation (-H₂O) C Enamine B->C Tautomerization D Protonated Enamine C->D Protonation (H⁺) E Cyclized Intermediate D->E Annulation (RDS) F Dehydrated Intermediate E->F Dehydration (-H₂O) G Substituted Quinoline F->G Deprotonation

Caption: The acid-catalyzed mechanism of the Combes quinoline synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem Technical Support.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025).
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
  • BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. [Link]

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • S. S. L., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem Technical Support.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. [Link]

  • J., B., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]

Sources

Troubleshooting

Improving the reaction conditions for 3-methylquinoline nitration

Welcome to the technical support center for the nitration of 3-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the regioselective synthesis of your target nitro-3-methylquinoline isomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the nitration of 3-methylquinoline. Each issue is presented with its likely causes and a step-by-step protocol for resolution.

Issue 1: Low or No Yield of Nitrated Product

Question: I am attempting the nitration of 3-methylquinoline using a standard mixed acid (HNO₃/H₂SO₄) protocol, but I am recovering mostly unreacted starting material or observing a complex mixture with very low yield of the desired product. What is going wrong?

Answer: Low conversion in the nitration of quinolines is a common issue stemming from the electron-deficient nature of the quinoline ring system. The nitrogen atom in the heterocyclic ring withdraws electron density, deactivating the entire system towards electrophilic attack.[1][2] Under typical nitrating conditions, the quinoline nitrogen is protonated by the strong acid, forming the quinolinium ion. This further deactivates the ring, making the reaction significantly slower than the nitration of a comparable carbocyclic aromatic compound like naphthalene.[3]

Root Causes and Corrective Actions:

  • Insufficiently Forcing Reaction Conditions: The deactivating effect of the protonated nitrogen requires vigorous reaction conditions to drive the nitration forward.[4]

  • Inadequate Temperature Control: While higher temperatures are needed, runaway reactions can lead to decomposition and tar formation, a common side reaction in syntheses involving strong acids and high temperatures.[5]

  • Premature Quenching: The reaction may require a longer time to reach completion than anticipated.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure that you are using concentrated (or fuming) nitric acid and sulfuric acid of high purity. Water content can significantly reduce the activity of the nitrating mixture by decreasing the concentration of the active electrophile, the nitronium ion (NO₂⁺).[6]

  • Optimize Acid Ratio and Temperature:

    • Begin with a well-established mixed acid composition, such as a 1:2 or 1:3 molar ratio of HNO₃ to H₂SO₄.

    • Carefully control the initial temperature during the addition of 3-methylquinoline to the mixed acid. Start at a low temperature (e.g., 0 °C) to manage the initial exotherm.

    • After the initial addition, slowly and cautiously raise the temperature of the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC). A gradual increase to a range of 25-50 °C may be necessary to initiate the reaction. Some quinoline nitrations require even more vigorous conditions.[4]

  • Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-12 hours) at the optimized temperature, continuing to monitor by TLC until consumption of the starting material is observed.

  • Controlled Work-up: Quench the reaction by pouring it slowly over crushed ice with vigorous stirring. This dissipates heat and prevents degradation of the product. Neutralize the acidic solution carefully with a base (e.g., aqueous ammonia or sodium carbonate solution) to precipitate the crude product.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Prepare mixed acid (HNO3/H2SO4) at 0 °C B Slowly add 3-methylquinoline to mixed acid at 0 °C A->B C Monitor by TLC B->C D Gradually increase temperature (e.g., to 25 °C) C->D No reaction G Pour onto ice C->G Reaction complete E Maintain temperature and monitor for 4-12h D->E F Reaction complete? E->F F->E No, continue monitoring F->G Yes H Neutralize with base G->H I Isolate & Purify Product H->I

Caption: Decision tree for mitigating tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the active electrophile in this reaction and how is it formed? A1: The active electrophile is the nitronium ion, NO₂⁺. It is generated in situ when concentrated nitric acid is protonated by the stronger acid, sulfuric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion. [6][8] Q2: Why does nitration occur on the benzene ring (positions 5 and 8) and not the pyridine ring? A2: In the strongly acidic medium, the nitrogen atom of the quinoline ring is protonated, forming a positively charged quinolinium ion. This positive charge strongly deactivates the adjacent pyridine ring towards attack by an electrophile like NO₂⁺. The benzene ring, while also deactivated by this positive charge, is significantly more electron-rich than the pyridine ring, and therefore substitution occurs there. [2][3] Q3: Can I use other nitrating agents besides mixed acid? A3: Yes, other nitrating agents exist, though they may require significant optimization for this specific substrate. Options include:

  • Nitronium tetrafluoroborate (NO₂BF₄): A powerful, pre-formed nitrating agent that can sometimes provide cleaner reactions.

  • tert-Butyl nitrite (TBN): Often used in radical nitration processes, which proceed via a different mechanism and could potentially offer different regioselectivity. [1]* Metal Nitrates: Reagents like copper nitrate or iron nitrate have been used for nitration under specific conditions. [9]These alternatives may be milder but could also be less effective for a deactivated substrate like 3-methylquinoline.

Q4: My product seems unstable during column chromatography on silica gel. What can I do? A4: Nitroquinolines can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can sometimes cause decomposition or streaking on the column. If you observe this, you can try:

  • Deactivating the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%).

  • Using a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for purifying basic compounds like quinolines. [10]However, test this on a small scale first, as some compounds can be irreversibly adsorbed.

Q5: How can I confirm the position of the nitro group on the 3-methylquinoline ring? A5: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. The proton "peri" to the nitro group (e.g., the H-4 proton in 5-nitro-3-methylquinoline) will often show a characteristic downfield shift.

  • 2D NMR (COSY, HMBC, NOESY): These experiments can provide unambiguous proof of connectivity and spatial relationships between protons and carbons, confirming the substitution pattern. For example, a NOESY experiment could show a through-space correlation between the methyl group at C-3 and the proton at C-4, helping to assign the rest of the aromatic system.

References

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH. Available from: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available from: [Link]

  • Preparation and Properties of Quinoline. LPU. Available from: [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available from: [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available from: [Link]

  • QUINOLINE. ResearchGate. Available from: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. SUNY Oneonta. Available from: [Link]

  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. Available from: [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Nitration and aromatic reactivity. Imperial College London. Available from: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available from: [Link]

  • NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. inLIBRARY. Available from: [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. Available from: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Wiley Online Library. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Nitration of Aromatic Compounds. YouTube. Available from: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • Purification of Quinoline-3,4-diones. Reddit. Available from: [Link]

  • Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. ResearchGate. Available from: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. Available from: [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Available from: [Link]

  • Nitration of 3-phenylquinoline. Google Books.
  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Available from: [Link]

  • ChemInform Abstract: Unexpected Regioselectivity in Nitration of 3-Aminoquinoxalin-2(1H)-ones. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-5-nitroquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Methyl-5-nitroquinoline. This resource is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Methyl-5-nitroquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the potential challenges of this synthesis. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your experimental success.

Section 1: Understanding the Synthesis and Potential Side Reactions

The synthesis of 3-Methyl-5-nitroquinoline typically involves two key stages: the formation of the 3-methylquinoline core, often via a Skraup or Doebner-von Miller reaction, followed by electrophilic nitration. Each stage presents unique challenges and potential for side-product formation.

FAQ 1: What are the most common methods for synthesizing the 3-methylquinoline precursor, and what are their immediate drawbacks?

The two primary methods for constructing the quinoline ring are the Skraup and Doebner-von Miller reactions.

  • Skraup Synthesis: This classic method involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[1][2][3] The reaction is notoriously exothermic and can be violent if not carefully controlled.[2][3] For 3-methylquinoline, a modification using crotonaldehyde in place of glycerol is often employed.

  • Doebner-von Miller Reaction: This is a more versatile method that reacts an aniline with an α,β-unsaturated carbonyl compound.[4][5] It is often considered a variation of the Skraup synthesis.[5] A key challenge is the potential for acid-catalyzed polymerization of the carbonyl substrate, which can lead to lower yields.[6]

A common issue with both syntheses when starting with an aniline is the potential for a fragmentation-recombination mechanism, which can lead to unexpected product distributions.[5][7][8]

FAQ 2: What are the expected side products during the nitration of 3-methylquinoline?

The nitration of 3-methylquinoline is an electrophilic aromatic substitution. The primary side products are other nitro-isomers. The directing effects of the methyl group and the quinoline nitrogen atom play a crucial role in determining the product distribution.[9][10]

The main expected side products are:

  • 3-Methyl-8-nitroquinoline: This is often a significant byproduct due to the directing effects of the quinoline nitrogen.[11][12]

  • Dinitro-3-methylquinolines: Under harsh nitrating conditions (e.g., excess nitric acid, high temperatures), dinitration can occur.

The nitration of quinoline itself yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[13] The presence of the methyl group at the 3-position will influence this ratio, but the formation of the 8-nitro isomer remains a significant possibility.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during the synthesis and offers actionable solutions.

Issue 1: Low Yield of 3-Methylquinoline in the Skraup/Doebner-von Miller Reaction

Question: My Skraup/Doebner-von Miller reaction to produce 3-methylquinoline is resulting in a low yield and a significant amount of tar-like residue. What are the likely causes and how can I improve the yield?

Answer:

Low yields and tar formation are common issues in these reactions, often stemming from polymerization of the α,β-unsaturated carbonyl compound (crotonaldehyde) and the harsh reaction conditions.

Causality and Solutions:

Potential Cause Explanation Recommended Solution
Polymerization of Crotonaldehyde Acid catalysts can promote the self-condensation and polymerization of crotonaldehyde, reducing the amount available to react with the aniline.[6]1. Slow Addition: Add the crotonaldehyde dropwise to the reaction mixture at a controlled temperature. 2. In Situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds (Beyer method).[5]
Reaction Temperature Too High The Skraup reaction is highly exothermic.[2] Uncontrolled temperature increases can lead to decomposition and polymerization.1. Temperature Control: Use an ice bath to maintain the reaction temperature, especially during the initial addition of reagents. 2. Moderating Agent: Conduct the reaction in the presence of a moderator like ferrous sulfate.[2]
Inefficient Cyclization The cyclization step to form the quinoline ring is acid-catalyzed. Insufficient acid or a non-optimal acid catalyst can hinder this step.1. Acid Choice: While sulfuric acid is traditional, other Brønsted or Lewis acids like p-toluenesulfonic acid or tin tetrachloride can be explored.[5] 2. Microwave Irradiation: Consider using microwave irradiation in an ionic liquid medium, which has been shown to improve yields in some Skraup reactions.
Incomplete Reaction The reaction may require a significant amount of time to go to completion.1. Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline. 2. Extended Reaction Time: If the reaction has stalled, consider extending the heating time.

Experimental Protocol: Improved Doebner-von Miller Synthesis of 3-Methylquinoline

  • To a stirred solution of aniline (1 equivalent) in a suitable solvent (e.g., ethanol), slowly add a Lewis acid catalyst (e.g., ZnCl₂).

  • Cool the mixture in an ice bath.

  • Slowly add crotonaldehyde (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for the time determined by TLC monitoring.

  • After completion, cool the reaction mixture and pour it onto ice.

  • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.[14]

Issue 2: Difficulty in Separating 3-Methyl-5-nitroquinoline from the 3-Methyl-8-nitroquinoline Isomer

Question: After nitration of 3-methylquinoline, I have a mixture of the desired 5-nitro and the undesired 8-nitro isomers. Standard column chromatography is not providing a clean separation. What alternative purification strategies can I employ?

Answer:

The separation of regioisomeric nitroquinolines is a well-known challenge due to their similar polarities.[15] A multi-step purification approach is often necessary.

Causality and Solutions:

G cluster_problem Problem: Co-eluting Isomers cluster_outcome Desired Outcome Problem Mixture of 3-Methyl-5-nitroquinoline and 3-Methyl-8-nitroquinoline Recrystallization Recrystallization Problem->Recrystallization Similar solubility profiles Column Column Problem->Column Similar polarities Salt Salt Problem->Salt Differential salt solubility RecrystallizationDetails RecrystallizationDetails Recrystallization->RecrystallizationDetails Outcome Isolated 3-Methyl-5-nitroquinoline Recrystallization->Outcome ColumnDetails ColumnDetails Column->ColumnDetails Column->Outcome SaltDetails SaltDetails Salt->SaltDetails Salt->Outcome Most effective for difficult separations

Detailed Strategies:

  • Fractional Recrystallization: This is often the first method to try.

    • Solvent Screening: Systematically test a range of solvents. Good starting points for nitro-substituted quinolines include ethanol, methanol, and acetone.[15]

    • Procedure: Dissolve the isomeric mixture in a minimal amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. The process may need to be repeated several times.

  • Fractional Crystallization of Salts: This is a powerful technique when dealing with basic compounds like quinolines.

    • Principle: The hydrochloride or sulfate salts of the isomers may have significantly different solubilities in a given solvent system compared to the free bases.

    • Protocol:

      • Dissolve the crude mixture of isomers in a suitable solvent (e.g., wet dimethylformamide (DMF)).[15][16]

      • Add a slight excess of an acid (e.g., concentrated HCl or H₂SO₄) to form the salts.

      • Heat the mixture to dissolve the salts and then cool slowly to induce fractional crystallization.

      • Isolate the crystals of the less soluble salt by filtration.

      • The more soluble salt can be recovered from the filtrate by neutralization and extraction.

Issue 3: Formation of Dinitro Byproducts

Question: My nitration reaction is producing a significant amount of dinitrated 3-methylquinoline. How can I control the reaction to favor mono-nitration?

Answer:

The formation of dinitro compounds is a result of over-nitration, which can be controlled by carefully managing the reaction conditions.

Causality and Solutions:

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Mono Mono-nitration (Desired) Temp->Mono Low (e.g., 0°C) Di Di-nitration (Undesired) Temp->Di High Time Reaction Time Time->Mono Shorter Time->Di Longer Reagents Nitrating Agent Stoichiometry Reagents->Mono Slight excess of HNO₃ Reagents->Di Large excess of HNO₃

Experimental Protocol: Selective Mono-nitration of 3-Methylquinoline

  • In a flask equipped with a stirrer and a dropping funnel, cool a solution of 3-methylquinoline (1 equivalent) in concentrated sulfuric acid to 0°C using an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid (1.05-1.1 equivalents) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the cooled 3-methylquinoline solution, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction at 0-5°C for a predetermined time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Proceed with the purification to separate the 5-nitro and 8-nitro isomers.

By strictly controlling the temperature and the stoichiometry of the nitrating agent, you can significantly suppress the formation of dinitrated byproducts.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry.
  • YouTube. (2021). Skraup Quinoline Synthesis Mechanism | Organic Chemistry.
  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline.
  • (2020). Skraup reaction.
  • Brieflands. (n.d.).
  • Wikipedia. (n.d.). Skraup reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • PubMed. (n.d.). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity.
  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects.
  • LookChem. (n.d.). 3-METHYL-8-NITROQUINOLINE.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • SciSpace. (n.d.).
  • (2025).
  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects.
  • ResearchGate. (2025).
  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?
  • ResearchGate. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • SciSpace. (n.d.).
  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN.
  • PubChem - NIH. (n.d.). 3-Methylquinoline | C10H9N | CID 11926.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ResearchGate. (2025).
  • (2018).
  • ResearchGate. (2025). Technology of Preparing 8Hydroxy5-nitroquinoline.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • Wikipedia. (n.d.). Dinitro-ortho-cresol.
  • SciSpace. (n.d.).
  • (2023). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE.

Sources

Troubleshooting

Technical Support Center: Isomeric Impurity Removal from Methyl-Nitroquinoline Mixtures

Welcome to the technical support center for the purification of methyl-nitroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl-nitroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of separating closely related isomeric impurities. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your target methyl-nitroquinoline isomers.

Introduction: The Challenge of Methyl-Nitroquinoline Isomer Separation

The synthesis of methyl-nitroquinolines, crucial intermediates in various pharmaceutical and chemical applications, often results in a mixture of positional isomers. For instance, the nitration of a methylquinoline can yield several isomers depending on the position of the methyl and nitro groups on the quinoline ring system. These isomers frequently exhibit very similar physical and chemical properties, such as polarity and solubility, making their separation a significant purification challenge.[1][2][3] The presence of these isomeric impurities can impact the efficacy, safety, and regulatory approval of final products, necessitating their effective removal.

This guide will focus on the most common and effective techniques for separating these challenging mixtures: Fractional Crystallization and High-Performance Liquid Chromatography (HPLC) .

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I can expect in my methyl-nitroquinoline synthesis?

A1: The most common impurities are positional isomers. For example, the nitration of 2-methylquinoline can produce a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline.[1] Similarly, nitration of other methylquinolines will lead to different isomeric mixtures based on the directing effects of the methyl group and the quinoline nitrogen.[3]

Q2: How can I quickly assess the isomeric ratio in my crude product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent initial assessment tools.

  • ¹H NMR can often distinguish between isomers due to the different chemical environments of the protons on the aromatic ring and the methyl group.[4][5][6] The integration of the distinct peaks can provide a quantitative ratio of the isomers.

  • GC-MS can separate volatile isomers and provide their relative abundance based on peak area, along with mass spectral data to confirm their identity.[4][7]

Q3: My isomers are co-eluting in my initial HPLC screen. What should I do?

A3: Co-elution suggests that the current chromatographic conditions are insufficient to resolve the isomers. You should systematically optimize your HPLC method. Key parameters to adjust include:

  • Mobile Phase Composition: Fine-tune the ratio of your organic solvent and aqueous phase. A shallower gradient or even isocratic elution can sometimes improve resolution.[8][9]

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as one with phenyl-hexyl or biphenyl ligands, which can offer different selectivity for aromatic compounds.

  • pH of the Mobile Phase: For basic compounds like quinolines, adjusting the pH of the mobile phase can significantly impact retention and selectivity by altering the ionization state of the analytes and interacting with residual silanols on the stationary phase.[10]

  • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and promoting stronger interactions with the stationary phase.

Q4: Is fractional crystallization a suitable method for large-scale purification?

A4: Yes, fractional crystallization is a cost-effective and scalable method for purifying solid compounds, making it a good choice for larger quantities.[1] The success of this technique relies on finding a solvent system where the solubility difference between the desired isomer and the impurities is maximized at different temperatures.[11][12]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical assessment and preparative purification of methyl-nitroquinoline isomers.[13][14] However, various issues can arise during method development and execution.

Problem Potential Cause(s) Recommended Solutions
Peak Tailing - Secondary interactions between the basic nitrogen of the quinoline ring and acidic residual silanol groups on the silica-based stationary phase.[9][10] - Column overload.[8][9] - Inappropriate mobile phase pH.[9]- Mobile Phase Modification: Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups. Alternatively, lower the mobile phase pH (e.g., to ≤ 2.5 with formic or phosphoric acid) to protonate the silanols.[10] - Reduce Sample Load: Decrease the concentration or injection volume of your sample.[8] - Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer residual silanols.
Peak Splitting or Broadening - Column degradation or contamination.[8][9] - Sample solvent incompatible with the mobile phase.[9] - Column overload.[9]- Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance doesn't improve, the column may need replacement.[15] - Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent.[15] - Optimize Loading: Perform a loading study to determine the maximum sample amount your column can handle without compromising peak shape.[13]
Poor Resolution Between Isomers - Sub-optimal mobile phase composition.[8] - Inappropriate stationary phase. - Flow rate is too high.- Method Optimization: Systematically vary the mobile phase composition, trying different organic solvents (e.g., acetonitrile vs. methanol) and adjusting the aqueous phase percentage. A shallower gradient can improve resolution.[16] - Column Screening: Test columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano). - Flow Rate Adjustment: Reduce the flow rate to allow for more interaction time between the analytes and the stationary phase, which can improve resolution.[16]
Retention Time Shifts - Inconsistent mobile phase preparation.[15] - Column temperature fluctuations.[8] - Pump malfunction or leaks.[15]- Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use.[8] - Temperature Control: Use a column oven to maintain a stable temperature.[8] - System Check: Check for leaks and ensure the pump is delivering a consistent flow rate.[15]

Experimental Protocols

Protocol 1: Separation of Methyl-Nitroquinoline Isomers by Fractional Crystallization of Hydrochloride Salts

This method leverages the differential solubility of the hydrochloride salts of the isomers. This approach has been successfully patented for the separation of 5-nitroquinoline and 8-nitroquinoline.[1][17]

Rationale: Converting the basic quinoline isomers into their hydrochloride salts alters their crystal lattice energies and solvation properties. By carefully selecting the solvent system (e.g., wet dimethylformamide), one isomer's salt can be selectively crystallized while the other remains in solution.[17]

Workflow Diagram:

G cluster_0 Fractional Crystallization Workflow crude Crude Isomeric Mixture dissolve Dissolve in Wet DMF (e.g., 1-5% water) crude->dissolve salt Add HCl gas or concentrated HCl dissolve->salt heat Heat to Dissolution (e.g., 95-100°C) salt->heat cool Slowly Cool to Room Temperature heat->cool filter Filter to Isolate Crystals cool->filter crystals Crystals of Less Soluble Isomer HCl Salt filter->crystals Solid filtrate Filtrate Enriched in More Soluble Isomer filter->filtrate Liquid wash_dry Wash Crystals and Dry crystals->wash_dry neutralize Neutralize Filtrate (e.g., with NaHCO₃) filtrate->neutralize precipitate Precipitate and Isolate Second Isomer neutralize->precipitate isomer2 Pure Second Isomer precipitate->isomer2 isomer1 Pure First Isomer (after neutralization) wash_dry->isomer1

Caption: Workflow for separating methyl-nitroquinoline isomers via fractional crystallization of their hydrochloride salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture of methyl-nitroquinoline isomers in dimethylformamide (DMF) containing a small amount of water (e.g., 1-5% v/v).[17] The amount of solvent should be sufficient to dissolve the mixture upon heating.

  • Salt Formation: Slowly bubble hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated hydrochloric acid while stirring. The hydrochloride salts of the isomers will precipitate.

  • Heating and Cooling: Heat the resulting slurry to dissolve the salts completely (e.g., 95-100°C).[1] Then, allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize the purity of the crystallized isomer.

  • Isolation of the First Isomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of a cold solvent, such as isopropyl alcohol or ethyl acetate, to remove any residual mother liquor.[1][17]

  • Purification of the First Isomer: The collected crystals are the hydrochloride salt of the less soluble isomer. To obtain the free base, dissolve the crystals in water and neutralize with a base (e.g., sodium bicarbonate solution) until precipitation is complete. Filter, wash with water, and dry to obtain the purified first isomer.

  • Isolation of the Second Isomer: The filtrate from step 4 is enriched with the more soluble isomer's hydrochloride salt. To isolate this isomer, neutralize the filtrate with a base to precipitate the free base.[1] This product may require further purification by recrystallization or chromatography.

  • Purity Analysis: Analyze the purity of both isolated isomers using HPLC, GC-MS, or NMR.

Protocol 2: Preparative HPLC for Isomer Purification

For smaller quantities or when crystallization methods fail, preparative HPLC offers a high-resolution separation technique.[13][14][18]

Rationale: Preparative HPLC utilizes the same separation principles as analytical HPLC but employs larger columns and higher flow rates to purify milligrams to grams of material.[19] The goal is to find conditions that provide sufficient resolution between the isomeric peaks to allow for the collection of pure fractions.

Workflow Diagram:

G cluster_1 Preparative HPLC Workflow start Analytical Method Development scaleup Scale-Up to Preparative Column start->scaleup load Dissolve Crude Mixture & Inject scaleup->load separate Chromatographic Separation load->separate collect Fraction Collection (based on UV signal) separate->collect analyze Analyze Purity of Collected Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Purified Isomer evaporate->product

Caption: A typical workflow for the purification of methyl-nitroquinoline isomers using preparative HPLC.

Step-by-Step Methodology:

  • Analytical Method Development: Develop an analytical HPLC method that shows baseline separation of your isomers. A resolution value (Rs) of >1.5 is ideal. The method for 6-methyl-5-nitroquinoline, for example, uses a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.

  • Scale-Up Calculation: Based on the analytical column dimensions, calculate the appropriate flow rate and sample load for your preparative column. A general rule is to keep the linear velocity constant.

  • Sample Preparation: Dissolve the crude mixture in a suitable solvent, ideally the mobile phase, at a high concentration. Filter the sample through a 0.45 µm filter to remove any particulates that could clog the column.

  • Purification Run: Equilibrate the preparative column with the mobile phase. Inject the sample and begin the run.

  • Fraction Collection: Monitor the chromatogram and collect fractions as the peaks elute. Automated fraction collectors can be programmed to collect based on UV absorbance thresholds.

  • Purity Analysis of Fractions: Analyze the collected fractions using analytical HPLC or TLC to determine which fractions contain the pure isomers.

  • Product Isolation: Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator to obtain the purified compounds.

Analytical Techniques for Purity Verification

After separation, it is crucial to verify the purity of the isolated isomers.

Technique Application Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the isolated isomer and detects any remaining isomeric impurity.[20][21]Use a validated analytical method with a diode array detector (DAD) to ensure peak purity. The limit of quantification should be low enough to detect trace impurities.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirms the chemical structure of the isolated isomer and can detect and quantify isomeric impurities if their signals are resolved.[5][6][20]The chemical shifts of aromatic protons and the methyl group are highly sensitive to the substitution pattern on the quinoline ring, allowing for clear differentiation between isomers.[22]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies the compound based on its mass spectrum and retention time, and quantifies its purity.[7]Useful for thermally stable and volatile isomers. Provides an orthogonal check to HPLC.
Elemental Analysis Confirms the elemental composition (C, H, N) of the purified compound.Provides evidence of overall purity but does not distinguish between isomers.

By employing the strategies and protocols outlined in this guide, researchers can effectively address the challenges of separating methyl-nitroquinoline isomers, leading to higher purity compounds for their research and development activities.

References

  • SIELC Technologies. (n.d.). Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column.
  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • ResearchGate. (2025, August 7). Technology of Preparing 8Hydroxy5-nitroquinoline.
  • ResearchGate. (2025, August 7). Simultaneous separation of nitroaniline isomers with a water-in-oil microemulsion.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
  • Assessment of the chemical and enantiomeric purity of organic reference materials. (n.d.).
  • BenchChem. (2025, November). Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • CORE. (n.d.). The Nitration of Monoalkyl Benzene and the Separation of its Isomers by Gas Chromatography.
  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Journal of Chromatographic Science. (n.d.). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Oxford Academic.
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
  • BenchChem. (2025). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.
  • MSU Chemistry. (n.d.). NMR Spectroscopy.
  • Agilent. (n.d.). Principles and practical aspects of preparative liquid chromatography.
  • Wikipedia. (n.d.). Fractional crystallization (chemistry).
  • Chemistry LibreTexts. (2019, June 5). Fractional crystallization.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)....

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-5-nitroquinoline

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-5-nitroquinoline. This guide is designed for researchers, chemists, and process development professionals to address common challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-5-nitroquinoline. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during this synthesis. The following information is curated from established literature and practical experience to ensure scientific integrity and operational safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 3-Methyl-5-nitroquinoline, focusing on the foundational aspects of the reaction.

Q1: What is the most common synthetic route to 3-Methyl-5-nitroquinoline?

The most prevalent and direct method is the electrophilic nitration of 3-methylquinoline. This reaction typically employs a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: Why does nitration of 3-methylquinoline favor the 5- and 8-positions?

Under the strongly acidic conditions of mixed-acid nitration, the quinoline nitrogen is protonated, forming the quinolinium ion. This positive charge deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, occurs preferentially on the benzene ring.[1] The directing effects of the heterocyclic system then favor substitution at the C5 and C8 positions.[1][2] The ratio of these isomers can be influenced by reaction conditions.

Q3: What are the primary safety concerns when performing this nitration at scale?

Nitration reactions are notoriously energetic and require strict safety protocols.[3][4][5] Key hazards include:

  • High Exothermicity: The reaction generates a significant amount of heat, which can lead to a thermal runaway if not properly managed.[4][6][7]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[4][8][9][10][11]

  • Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) fumes, especially if side reactions or decomposition occur.[4]

  • Product Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[3]

Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have neutralization and quench solutions readily available.[4][8][9]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems that may arise during the synthesis and scale-up.

Issue 1: Low Yield and Poor Regioselectivity

Q: My reaction yields a mixture of 5-nitro and 8-nitro isomers with a low overall yield of the desired 3-Methyl-5-nitroquinoline. How can I improve this?

A: Achieving high yield and selectivity is a common challenge. Several factors can be optimized:

  • Temperature Control: This is the most critical parameter. Nitrations are highly temperature-sensitive.

    • Insight: Lower temperatures (e.g., 0-10 °C) generally favor the formation of the 5-nitro isomer and reduce the rate of side reactions, such as dinitration. As temperature increases, the formation of the 8-nitro isomer and oxidative byproducts can become more prevalent.

    • Action: Maintain a consistent internal reaction temperature by using an efficient cooling bath (ice/salt, cryocooler) and ensuring slow, controlled addition of the nitrating agent or the substrate.

  • Acid Mixture Composition: The ratio and concentration of sulfuric to nitric acid are crucial.

    • Insight: Sulfuric acid acts as both a catalyst and a dehydrating agent. The concentration of the nitronium ion is dependent on the acidity of the medium.[2] Increasing the concentration of sulfuric acid can increase the reaction rate but may also lead to more side products if not properly controlled.

    • Action: A common starting point is a 1:1 to 2:1 (v/v) mixture of H₂SO₄ to HNO₃. Systematically vary this ratio to find the optimal balance for your specific scale and equipment.

  • Order of Addition:

    • Insight: Adding the 3-methylquinoline to the pre-cooled mixed acid solution is generally preferred. This method ensures that the substrate is always in the presence of an excess of the nitrating agent under controlled temperature, which can lead to a more consistent reaction profile.

    • Action: Prepare and cool the mixed acid. Add the 3-methylquinoline dropwise via an addition funnel, carefully monitoring the internal temperature.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant amounts of dinitrated products and a dark, tarry residue in my crude product. What causes this and how can it be prevented?

A: The formation of tar and dinitrated species typically points to overly harsh reaction conditions.

  • Over-Nitration:

    • Insight: If the reaction temperature is too high or the reaction time is too long, a second nitro group can be added to the molecule. The methyl group on 3-methylquinoline is an activating group, which can make the molecule susceptible to further nitration.[12]

    • Action: Use a stoichiometric amount of nitric acid (e.g., 1.0-1.1 equivalents). Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent subsequent reactions.

  • Oxidative Decomposition:

    • Insight: Nitric acid is a strong oxidizing agent.[10] At elevated temperatures, it can oxidize the organic substrate, leading to complex, polymeric, tar-like materials. This is often accompanied by the evolution of brown NOx gas.

    • Action: Strict temperature control is paramount. Ensure the temperature does not exceed the set point during addition. Efficient stirring is also critical to dissipate localized hot spots where decomposition can initiate.

Issue 3: Scale-Up Challenges

Q: When scaling the reaction from a 5g to a 250g scale, I'm experiencing a dangerous exotherm that is difficult to control. How can I manage the thermal risk?

A: This is a classic scale-up problem related to the surface-area-to-volume ratio. As the reactor volume increases, the ability to remove heat through the reactor walls decreases relative to the heat being generated.

  • Heat Transfer Management:

    • Insight: The heat generated is proportional to the volume (cubed), while the heat removed is proportional to the surface area (squared). This disparity means that a reaction that is easily controlled on a small scale can become uncontrollable on a larger scale.[5][6]

    • Action 1 (Control Addition Rate): The rate of heat generation is directly proportional to the rate of addition of the limiting reagent. Significantly slow down the addition rate on a larger scale. Use a syringe pump or a dosing pump for precise, slow, and consistent addition.

    • Action 2 (Improve Cooling): Ensure your reactor is equipped with an appropriately sized cooling system. A simple ice bath may be insufficient for larger scales. Consider using a jacketed reactor with a circulating chiller capable of reaching sub-zero temperatures.

    • Action 3 (Reverse Addition): Consider adding the pre-cooled mixed acid to a solution of the 3-methylquinoline in a suitable solvent (if miscible and non-reactive, though direct nitration is more common). This can sometimes offer better control as the concentration of the substrate decreases over time.

    • Action 4 (Continuous Flow): For industrial-scale production, transitioning from batch to a continuous flow microreactor system offers superior heat and mass transfer, significantly improving safety and control.[5][13]

Issue 4: Work-up and Purification Difficulties

Q: The work-up procedure involving quenching on ice and neutralization is messy, and I'm losing a significant amount of product. What is a more robust method?

A: A careful and methodical work-up is essential for maximizing yield and purity.

  • Quenching:

    • Insight: Pouring the reaction mixture onto ice is the standard procedure to rapidly cool the reaction and dilute the acid. However, doing this too quickly can cause localized heating and potential splashing of corrosive material.

    • Action: Use a large excess of crushed ice with vigorous stirring. Pour the reaction mixture slowly in a thin stream onto the ice. Monitor the temperature of the quench mixture to ensure it remains low.

  • Neutralization and Isolation:

    • Insight: The product is typically a solid that precipitates upon neutralization. The goal is to bring the pH to a point where the nitroquinoline is no longer protonated (as a salt) and is insoluble.

    • Action: Slowly add a chilled base solution (e.g., aqueous NaOH or NH₄OH) to the acidic slurry. Monitor the pH carefully. Basifying too quickly can generate significant heat. Once the product has precipitated, it can be collected by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification:

    • Insight: The crude product will likely contain both the 5-nitro and 8-nitro isomers, which can be difficult to separate.

    • Action 1 (Recrystallization): This is the most common method. Experiment with various solvents to find one that provides good differential solubility between the isomers. Ethanol, isopropanol, or mixed solvent systems (e.g., ethanol/water, toluene/heptane) are good starting points.[14]

    • Action 2 (Chromatography): For very high purity requirements, column chromatography can be effective but may be impractical for very large scales.[15] A typical mobile phase would be a hexane/ethyl acetate gradient.

Part 3: Data & Protocols

Table 1: Reaction Parameter Influence on Isomer Ratio
ParameterConditionExpected Outcome on 5-nitro / 8-nitro RatioRationale
Temperature Low (0-5 °C)Increases ratio (favors 5-nitro)Lower energy pathway to the 5-position is favored.
High (25-40 °C)Decreases ratio (more 8-nitro)Higher activation energy for 8-position is overcome; side reactions increase.
H₂SO₄ Conc. IncreasedMay slightly increase rateHigher concentration of nitronium ion (NO₂⁺).[13]
Reaction Time ProlongedRisk of dinitration and decompositionIncreases exposure of the product to harsh oxidative conditions.
Representative Lab-Scale Protocol (Illustrative)

Disclaimer: This protocol is for informational purposes only. All chemical reactions should be performed by trained personnel with appropriate risk assessments and safety measures in place.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare the nitrating mixture by slowly adding 50 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice/salt bath.

  • Addition: Dissolve 3-methylquinoline (e.g., 20 g) in a minimal amount of concentrated sulfuric acid (e.g., 20 mL) and cool the solution. Add this solution dropwise from the addition funnel to the stirred, cold nitrating mixture over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water (approx. 500 g). Slowly pour the reaction mixture into the ice slurry.

  • Isolation: Cool the resulting acidic solution in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide until the pH is ~7-8. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude solid can be purified by recrystallization from ethanol to yield 3-Methyl-5-nitroquinoline.

Part 4: Visualizations

Diagram 1: General Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products R1 3-Methylquinoline P1 3-Methyl-5-nitroquinoline (Major Product) R1->P1 Nitration (0-10 °C) P2 3-Methyl-8-nitroquinoline (Minor Product) R1->P2 R2 HNO₃ / H₂SO₄

Caption: Electrophilic nitration of 3-methylquinoline yields primarily 5- and 8-nitro isomers.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield Observed CheckTemp Was Temp. Control Strict? (< 10°C) Start->CheckTemp CheckRatio Review Acid Ratio & Stoichiometry CheckTemp->CheckRatio Yes HighTemp High Temp Likely Cause: - Side Reactions - Decomposition CheckTemp->HighTemp No CheckWorkup Review Work-up & Purification Steps CheckRatio->CheckWorkup Yes WrongRatio Incorrect Stoichiometry: - Incomplete Reaction - Excess Byproducts CheckRatio->WrongRatio No LossWorkup Product Loss During: - Quenching - Neutralization - Recrystallization CheckWorkup->LossWorkup Potential Issue ImproveCooling Action: - Improve Cooling - Slow Addition Rate HighTemp->ImproveCooling OptimizeRatio Action: - Use 1.0-1.1 eq. HNO₃ - Monitor by TLC/HPLC WrongRatio->OptimizeRatio RefineWorkup Action: - Slow Quench/Neut. - Optimize Recryst. Solvent LossWorkup->RefineWorkup

Caption: A decision tree for diagnosing and resolving low yield in the synthesis.

References

  • Yokoyama, A., Ohwada, T., Saito, S., & Shudo, K. (n.d.). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage. Retrieved from [Link]

  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [https://www.easth Harbour.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)

  • Sugiura, M., Usami, T., Hamada, Y., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. Retrieved from [Link]

  • (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. RSC Advances. Retrieved from [Link]

  • Scribd. (n.d.). Bench-Scale and Pilot Plant Nitration. Retrieved from [Link]

  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405-424. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • AWS. (2024). Mixed Nitrating Acid, Less Than 50% (HNO3) Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • Cardillo, P., & Copelli, S. (2001). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Organic Process Research & Development, 5(3), 247-253. Retrieved from [Link]

  • Gutmann, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from [Link]

  • University of Washington. (n.d.). Nitric Acid Safety. EH&S. Retrieved from [Link]

  • GOV.UK. (2024). Nitric acid - Incident management. Retrieved from [Link]

  • MDPI. (2024). Ultrasonically Accelerated Nitration of Hydroxyl-Terminated Polybutadiene: Process Efficiency and Product Characterization. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. UNI ScholarWorks. Retrieved from [Link]

  • LookChem. (n.d.). 3-Methyl-5-nitroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Stack Exchange. (2016). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Retrieved from [Link]

  • inLIBRARY. (2021). NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. International Journal of Artificial Intelligence. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-nitromorpholine. Retrieved from [Link]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • Springer. (2023). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Skraup Quinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Exothermic Reactions The Skraup synthesis, a foundational method for preparing quinolines, is as notorious for its vigorous and highl...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Exothermic Reactions

The Skraup synthesis, a foundational method for preparing quinolines, is as notorious for its vigorous and highly exothermic nature as it is celebrated for its utility.[1][2] First reported by Zdenko Hans Skraup in 1880, this reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3] While effective, the reaction's tendency to proceed violently poses significant challenges for control, safety, and reproducibility.[4][5]

This technical support guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of the Skraup synthesis. We will delve into the causality behind experimental choices, offering a self-validating framework for controlling the reaction's exotherm, minimizing side reactions, and ensuring a safe and successful synthesis.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during the Skraup synthesis, providing direct, actionable solutions.

Question 1: My Skraup reaction is extremely exothermic and appears to be approaching a runaway state. What immediate actions should I take, and what are the key preventative measures for future experiments?

Answer: A runaway Skraup reaction is a critical safety hazard that requires immediate and decisive action.[6] The reaction can become so violent that the contents are ejected from the reaction flask.[5][7]

Immediate Actions for a Runaway Reaction:

  • Emergency Cooling: If it is safe to do so, immediately immerse the reaction flask in a large ice-water bath to rapidly dissipate heat.[6]

  • Alert Personnel: Inform colleagues in the lab of the situation.

  • Ensure Ventilation: Verify that the reaction is being conducted in a well-ventilated fume hood with the sash positioned for maximum protection.[8]

  • Do Not Seal the System: Ensure the apparatus has a clear, unobstructed path for pressure release, typically through the reflux condenser. A sealed system could lead to an explosion.[7]

  • Maintain a Safe Distance: Position a blast shield in front of the setup and maintain a safe distance until the reaction has subsided.[6]

Preventative Measures to Avoid Uncontrolled Exotherms:

  • Use of a Moderator: The single most important preventative measure is the addition of a moderator. Ferrous sulfate (FeSO₄·7H₂O) is the most common and effective choice.[9][10] It is believed to act as an oxygen carrier, which smooths the oxidation step and extends the reaction over a longer period, making it far less violent.[5][6] Boric acid is another moderator that can be used.[2]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. A common, safer procedure is to add reagents in the following order: aniline, ferrous sulfate, glycerol, and then, very slowly and with efficient cooling (e.g., in an ice bath), add the concentrated sulfuric acid.[6][8]

  • Gradual and Cautious Heating: Heat the mixture gently to initiate the reaction. Once boiling begins, the external heat source should be removed immediately.[6] The heat generated by the reaction itself (the exotherm) should be sufficient to maintain reflux for a period (often 30-60 minutes).[6] Only reapply heat after this initial, vigorous phase has clearly subsided.[6]

  • Ensure Efficient Stirring: Good mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots, which can trigger a runaway reaction.[9]

Question 2: I am observing significant tar formation in my reaction, resulting in a low yield and a difficult purification process. What is the cause, and how can I minimize it?

Answer: Tar formation is a classic and frequently encountered problem in the Skraup synthesis.[9] It primarily results from the polymerization of acrolein, the reactive intermediate formed from the dehydration of glycerol under the harsh, high-temperature, and strongly acidic conditions of the reaction.[10][11]

Strategies to Minimize Tar Formation:

  • Effective Moderation: As with controlling the exotherm, using a moderator like ferrous sulfate is key. By preventing localized overheating, it reduces the rate of polymerization side reactions.[9][10]

  • Strict Temperature Control: Avoid excessively high temperatures. While heat is needed for the initial dehydration of glycerol, overheating will favor polymerization. A two-stage temperature profile, with a carefully controlled initiation phase followed by a sustained reflux, can be beneficial.

  • Purity of Reagents: Use anhydrous or "dynamite" glycerol (containing less than 0.5% water) if possible, as excess water can affect reaction conditions and potentially lower yields.[1][5][11] The aniline should also be freshly distilled.[1]

  • Efficient Work-up: The crude product is often a thick, tarry residue.[9] An efficient purification method, such as steam distillation, is crucial for separating the quinoline product from the tar.[6][7] During work-up, after making the solution strongly alkaline, the quinoline can be distilled away with steam, leaving the non-volatile tar behind.[6]

Question 3: My reaction is not initiating, or the yield of my desired quinoline product is consistently low. Could this be related to my attempts to control the exotherm?

Answer: Yes, overly cautious conditions can lead to an incomplete reaction or low yields. Finding the right balance between controlling the exotherm and providing enough energy for the reaction to proceed to completion is key.

Troubleshooting Low Yields:

  • Insufficient Heating: While gradual heating is crucial for safety, the reaction does require a specific activation temperature to begin. The dehydration of glycerol to acrolein needs sufficient heat. Ensure the mixture is heated gently until the exothermic reaction begins, as indicated by boiling.[6]

  • Incomplete Reaction Time: After the initial vigorous exotherm subsides, a prolonged period of heating under reflux (e.g., several hours) is often necessary to drive the reaction to completion.[6]

  • Substituent Effects: The electronic properties of substituents on the aniline ring can significantly influence reactivity. Electron-donating groups typically favor the reaction, whereas strong electron-withdrawing groups can deactivate the aromatic ring, requiring more forceful conditions and often leading to lower yields.[6]

  • Choice of Oxidizing Agent: The oxidizing agent plays a critical role. While nitrobenzene is traditional, it can contribute to a very vigorous reaction.[1][12] Alternatives like arsenic acid are reported to give good yields with a less violent reaction, though toxicity is a major concern.[1][6] Milder options like iodine have also been employed.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for the Skraup synthesis being so exothermic?

The highly exothermic nature of the Skraup synthesis arises from a combination of three key processes occurring simultaneously or in rapid succession, all of which release significant amounts of energy:

  • Dehydration of Glycerol: The concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into acrolein (propenal). This dehydration is an exothermic process.[2][3][12]

  • Michael Addition: The aromatic amine (aniline) undergoes a conjugate (Michael) addition to the newly formed, highly reactive acrolein.[2]

  • Cyclization and Aromatization: The subsequent acid-catalyzed intramolecular cyclization, dehydration, and final oxidation of the dihydroquinoline intermediate to the stable aromatic quinoline ring system are all thermodynamically favorable and release substantial energy.[2]

The combination of these steps, especially if uncontrolled, leads to a rapid increase in temperature and pressure.

Q2: What is the detailed role of ferrous sulfate (FeSO₄) as a moderator?

While the exact mechanism is not definitively proven, it is widely accepted that ferrous sulfate acts as an oxygen carrier or a redox catalyst.[5][6] It smooths out the final oxidation step—the conversion of 1,2-dihydroquinoline to quinoline. Instead of a rapid, explosive oxidation by the primary oxidizing agent (e.g., nitrobenzene), the ferrous/ferric cycle facilitates a more gradual, controlled transfer of oxygen. This extends the reaction over a longer period, preventing the sudden release of a large amount of heat.[5]

Q3: Are there effective alternatives to ferrous sulfate for moderating the reaction?

Yes, other moderators have been reported. Boric acid is a common alternative that is also effective at making the reaction less violent.[2][5][9] Additionally, various iron oxides have been used to help control the exotherm.[13]

Q4: How does the choice of oxidizing agent impact the reaction's exothermicity?

The oxidizing agent is a critical parameter. Its role is to convert the 1,2-dihydroquinoline intermediate into the final aromatic quinoline.[2]

  • Nitrobenzene: A traditional and effective choice, it can also serve as a solvent.[1][12] However, it leads to a very vigorous reaction.[11]

  • Arsenic Pentoxide (or Arsenic Acid): Known to produce a less violent reaction while often giving good yields, but its extreme toxicity is a significant drawback.[1][6][12]

  • Iodine: Can be used in catalytic amounts and is considered a milder and more environmentally friendly option.[1][6]

  • Air/Oxygen: Can also be used as an oxidant, representing a greener alternative.[14]

Choosing a milder oxidizing agent can be an effective strategy for taming the reaction.

Q5: What are the most critical safety precautions to take before starting a Skraup synthesis?

  • Thorough Understanding: Read and fully understand the entire procedure, paying close attention to the order of reagent addition and temperature control warnings.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[8]

  • Fume Hood: Conduct the entire reaction in a properly functioning chemical fume hood.[8]

  • Safety Equipment: Ensure a safety shower and eyewash station are nearby and accessible.[4] Have an appropriate fire extinguisher ready.

  • Blast Shield: Set up a blast shield in front of the apparatus before beginning to heat the reaction.[6]

  • Cooling Bath: Prepare a large ice-water bath and have it ready next to the reaction setup for immediate use in case of an uncontrolled exotherm.[8]

Data Summary and Protocols
Table 1: Key Parameters for Exotherm Control in Skraup Synthesis
ParameterRecommended ConditionRationale for Exotherm Control
Moderator Ferrous Sulfate (FeSO₄·7H₂O) or Boric AcidActs as an oxygen carrier, smoothing the oxidation step and preventing a sudden, violent reaction.[2][5][6]
Reagent Addition Add H₂SO₄ slowly to the cooled mixture of other reactants.The dilution of concentrated sulfuric acid is highly exothermic; slow addition with cooling prevents an initial temperature spike.[8][9]
Heating Profile Gentle initial heating to start the reaction, then remove the external heat source.Allows the reaction to proceed under its own exotherm without adding excess energy that could lead to a runaway.[6]
Stirring Use efficient mechanical stirring.Prevents the formation of localized hotspots and ensures even temperature distribution.[9]
Oxidizing Agent Consider milder agents like Iodine if the reaction is too vigorous with Nitrobenzene.The choice of oxidant directly impacts the rate and vigor of the final aromatization step.[1][6]
Scale Conduct initial trials on a small scale.Allows for optimization of conditions and assessment of reaction vigor before scaling up.
Experimental Protocol: A Moderated Skraup Synthesis of Quinoline

This protocol incorporates safety measures to control the reaction's exothermic nature.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (for workup)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask of appropriate size (do not fill more than halfway), equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[1][6] It is crucial that the reagents are added in the correct order.[5]

  • Acid Addition: Begin stirring the mixture and place the flask in an ice-water bath. Slowly and cautiously, add concentrated sulfuric acid through a dropping funnel over a period of 30-45 minutes.[6][9] Maintain efficient cooling to manage the exotherm from the acid addition.

  • Initiation of Reaction: Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle.[6]

  • Controlled Exotherm: Watch the reaction mixture closely. As soon as the reaction begins to boil vigorously, immediately remove the external heat source .[6][7] The exothermic nature of the reaction should sustain reflux for 30-60 minutes. If the reaction becomes too violent, use the prepared ice bath to cool the flask.[1][6]

  • Completion of Reaction: After the initial vigorous reaction has subsided and the spontaneous reflux has stopped, reapply heat and maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[6]

  • Workup - Neutralization: Allow the reaction mixture to cool completely to room temperature. Carefully and slowly, pour the tarry mixture into a large beaker containing crushed ice. With external cooling, make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution.[6][7]

  • Workup - Steam Distillation: Assemble a steam distillation apparatus. Transfer the alkaline mixture to the distillation flask and distill the quinoline along with unreacted nitrobenzene from the tarry residue.[1][6] Collect the distillate until it runs clear.

  • Purification: Separate the organic layer (crude quinoline) from the aqueous distillate. Further purification can be achieved by standard methods such as extraction and distillation.[6]

Mandatory Visualization
Workflow for Managing a Runaway Exothermic Reaction

The following diagram outlines the decision-making process and immediate actions required when faced with an uncontrolled exotherm during a Skraup synthesis.

Runaway_Reaction_Workflow start Vigorous, Uncontrolled Boiling Observed remove_heat Remove Heat Source start->remove_heat is_safe Is it safe to approach? cool IMMEDIATELY apply external cooling (ice-water bath) is_safe->cool Yes alert Alert Colleagues & Activate Emergency Plan is_safe->alert No monitor Monitor from a safe distance behind blast shield cool->monitor remove_heat->is_safe evacuate Evacuate Area & Follow Site Protocol alert->evacuate subsided Has reaction subsided? monitor->subsided subsided->alert No end_safe Reaction Controlled. Proceed with caution. subsided->end_safe Yes

Caption: Decision workflow for immediate response to a runaway Skraup synthesis reaction.

References
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Benchchem.
  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org.
  • side reactions in the synthesis of quinoline deriv
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. Benchchem.
  • Preparation and Properties of Quinoline. Unknown Source.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Skraup's Synthesis. Vive Chemistry - WordPress.com.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
  • Making quinoline - the Skraup synthesis. YouTube.
  • My attempt at the Skraup quinoline synthesis. Sciencemadness.org.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methyl-Nitroquinoline Isomers

Introduction: The Quinoline Scaffold in Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities.[1] The strategic functionalization of this heterocyclic system with substituents like methyl and nitro groups can dramatically modulate its biological profile, leading to compounds with enhanced potency and selectivity. This guide offers a comparative analysis of the biological activities of methyl-nitroquinoline isomers, with a focus on their antimicrobial, anticancer, and antiparasitic potential. By examining the structure-activity relationships (SAR) and the underlying mechanisms of action, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The insights presented herein are grounded in experimental data from various studies, offering a synthesized perspective on this promising class of compounds.

Antimicrobial Activity: A Renewed Front Against Resistance

Nitroquinoline derivatives have long been recognized for their broad-spectrum antimicrobial effects.[2] The introduction of a methyl group can further refine this activity, influencing the compound's interaction with microbial targets. The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell, generating reactive nitroso and hydroxylamino intermediates.[3] These reactive species can induce cellular damage and inhibit essential enzymatic processes, making them effective against a range of pathogens.[2][3]

Comparative Efficacy of Methyl-Nitroquinoline Isomers

While direct comparative studies across a wide range of methyl-nitroquinoline isomers are limited, the available data allows for an insightful analysis of their potential antimicrobial activities. The position of both the methyl and nitro groups on the quinoline core is a critical determinant of the compound's efficacy and spectrum of activity.

Isomer/DerivativeTarget OrganismMIC (µg/mL)Reference
Nitroxoline (8-hydroxy-5-nitroquinoline) Escherichia coli-[4]
Candida albicans0.031–0.5[4]
Aspergillus niger-[4]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Scedosporium dehoogii0.5 - 1[4]
Fusarium species0.5 - 2[4]
Novel Quinoline-Sulfonamide Hybrids Escherichia coli128[5]
Enterococcus faecalis128[5]
Pseudomonas aeruginosa64[5]
N-methylbenzofuro[3,2-b]quinoline derivative Vancomycin-resistant E. faecium4[1]

Note: The table includes data for related nitroquinoline derivatives to provide a broader context for the potential activity of methyl-nitroquinoline isomers. MIC values are highly dependent on the specific strain and experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

Workflow for Antimicrobial Susceptibility Testing

prep Prepare two-fold serial dilutions of the test compound in a 96-well plate inoculum Prepare a standardized microbial inoculum (0.5 McFarland) prep->inoculum inoculate Inoculate the wells with the microbial suspension inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) inoculate->incubate read Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A stock solution of the methyl-nitroquinoline isomer is prepared in a suitable solvent like DMSO. Two-fold serial dilutions are then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[5][7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[6] This is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[6]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbe, no compound) and a negative control (broth only) are included.[6]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-72 hours for fungi.[5][6]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quinoline scaffold is a prominent feature in a number of anticancer drugs.[8] The introduction of a nitro group can enhance the cytotoxic potential of these molecules, potentially through mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8][9] The position of the methyl and nitro groups on the quinoline ring plays a crucial role in determining the anticancer potency and selectivity of the isomers.

Comparative Cytotoxicity of Methyl-Nitroquinoline Isomers

The cytotoxic effects of methyl-nitroquinoline isomers are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Isomer/DerivativeCancer Cell LineIC50 (µM)Reference
7-methyl-8-nitroquinoline Caco-21.87[10]
2-Styryl-8-nitroquinolines HeLa2.897 - 10.37[10]
Quinoline Glycoconjugate Metabolites HCT-116, MCF-7Varied[11]
4-hydroxy-3-nitroquinolin-2(1H)-ones Various220 nM (most potent)[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[13][14]

Workflow for MTT Cytotoxicity Assay

seed Seed cancer cells in a 96-well plate and allow to adhere treat Treat cells with serial dilutions of the test compound seed->treat incubate Incubate for a specified duration (e.g., 48-72h) treat->incubate mtt Add MTT solution and incubate for 2-4h incubate->mtt solubilize Solubilize formazan crystals with DMSO mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and determine IC50 read->calculate

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[13]

  • Compound Treatment: The cells are treated with various concentrations of the methyl-nitroquinoline isomers. A vehicle control (e.g., DMSO) is also included.[13]

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.[13]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11][13]

  • Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]

Potential Mechanism of Action in Cancer

While the precise mechanisms are still under investigation for many isomers, nitroquinoline derivatives are thought to exert their anticancer effects through multiple pathways. One proposed mechanism involves the inhibition of transcription factors like FoxM1, which are often overexpressed in cancer and play a critical role in cell cycle progression.[8]

Hypothesized Signaling Pathway Inhibition

MNQ Methyl-Nitroquinoline Isomer FoxM1 FoxM1 Transcription Factor MNQ->FoxM1 Inhibition Apoptosis Apoptosis MNQ->Apoptosis Induces CellCycle Cell Cycle Progression FoxM1->CellCycle Promotes

Sources

Comparative

A Comparative Guide to Validating the Anticancer Activity of 3-Methyl-5-nitroquinoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of a novel compound, 3-Methyl-5-nitroquinoline. While direct experimental...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of a novel compound, 3-Methyl-5-nitroquinoline. While direct experimental data for this specific molecule is emerging, this document outlines a robust, multi-faceted approach to characterize its potential as a therapeutic agent. By employing established methodologies and comparing its performance against a standard-of-care chemotherapeutic, we can build a strong preclinical data package. This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a thorough and logical validation process.

Introduction: The Rationale for Investigating Novel Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including potent anticancer effects.[1] The introduction of a nitro group, as seen in 3-Methyl-5-nitroquinoline, can further enhance this activity.[2][3] Compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have shown promising anticancer properties, suggesting that novel nitroquinolines are a fertile ground for drug discovery.[3][4] The critical first step in this process is rigorous in vitro validation to establish a compound's efficacy and elucidate its mechanism of action.[5][6][7]

This guide will use a hypothetical scenario where 3-Methyl-5-nitroquinoline is evaluated against 5-Fluorouracil (5-FU), a cornerstone in the treatment of colorectal cancer, on a human colon adenocarcinoma cell line (e.g., HT-29).[8][9][10][11][12]

Comparative Cytotoxicity Assessment: Is 3-Methyl-5-nitroquinoline Potent and Selective?

The initial and most fundamental question is whether 3-Methyl-5-nitroquinoline can effectively kill cancer cells. The MTT assay, a colorimetric method, is a reliable and high-throughput way to assess cell viability.[13] It measures the metabolic activity of cells, which correlates with the number of viable cells.

Experimental Design: Head-to-Head IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. By comparing the IC50 of 3-Methyl-5-nitroquinoline with that of 5-FU, we can gauge its relative effectiveness.

Table 1: Comparative Cytotoxicity (IC50) in HT-29 Colon Cancer Cells after 48h Treatment

CompoundIC50 (µM)
3-Methyl-5-nitroquinoline8.5
5-Fluorouracil (5-FU)12.2
Untreated ControlN/A

Note: The data presented is hypothetical and for illustrative purposes.

Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the IC50 values.[14][15]

  • Cell Seeding: Plate HT-29 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-5-nitroquinoline and 5-FU in culture medium. Replace the existing medium with the medium containing the compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and then read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Elucidating the Mechanism of Cell Death: Apoptosis Induction

A hallmark of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and quantifying apoptosis by flow cytometry.[16][17][18]

Scientific Rationale

In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16] By using both stains, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Table 2: Apoptosis Induction in HT-29 Cells after 24h Treatment with IC50 Concentrations

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control95.22.12.7
3-Methyl-5-nitroquinoline45.835.418.8
5-Fluorouracil (5-FU)55.128.716.2

Note: The data presented is hypothetical and for illustrative purposes.

Protocol: Annexin V/PI Apoptosis Assay

This protocol details the steps for assessing apoptosis.[16][19]

  • Cell Treatment: Seed HT-29 cells in 6-well plates and treat with the respective IC50 concentrations of 3-Methyl-5-nitroquinoline and 5-FU for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Investigating Cell Cycle Perturbation

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and eventual cell death.[20] Flow cytometry with Propidium Iodide (PI) staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]

Scientific Rationale

PI is a DNA-intercalating agent that fluoresces when bound to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[20] A significant accumulation of cells in a particular phase suggests that the compound interferes with cell cycle checkpoints at that stage.

Table 3: Cell Cycle Distribution in HT-29 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control60.325.114.6
3-Methyl-5-nitroquinoline20.715.264.1
5-Fluorouracil (5-FU)30.558.910.6

Note: The data presented is hypothetical and for illustrative purposes, suggesting 3-Methyl-5-nitroquinoline induces G2/M arrest, while 5-FU is known to cause S-phase arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol provides a method for analyzing the cell cycle.[22][23]

  • Cell Treatment and Harvesting: Treat HT-29 cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of DNA content.

Visualizing the Experimental Workflow and Proposed Signaling Pathway

To provide a clear overview of the validation process and a potential mechanism of action, the following diagrams have been generated using Graphviz.

Experimental Workflow

G Figure 1: Experimental Workflow for Anticancer Activity Validation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis start HT-29 Cell Culture treat Treat with 3-Methyl-5-nitroquinoline & 5-FU start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis cell_cycle PI Staining for Cell Cycle ic50->cell_cycle flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow pathway Hypothesize Signaling Pathway flow->pathway G Figure 2: Proposed PI3K/Akt Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates MNQ 3-Methyl-5-nitroquinoline MNQ->PI3K inhibits PTEN PTEN PTEN->PIP3 inhibits mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival promotes Proliferation Cell Proliferation mTOR->Proliferation

Caption: Figure 2: A potential mechanism of action for 3-Methyl-5-nitroquinoline via PI3K/Akt pathway inhibition.

Conclusion and Future Directions

The comparative framework outlined in this guide provides a robust starting point for the validation of 3-Methyl-5-nitroquinoline as a potential anticancer agent. The hypothetical data suggests that this novel compound may be more potent than the standard chemotherapeutic 5-FU, inducing apoptosis and causing G2/M cell cycle arrest in colon cancer cells.

Future studies should aim to:

  • Confirm these findings in a broader panel of cancer cell lines.

  • Investigate the specific molecular targets within the proposed signaling pathway through techniques like Western blotting.

  • Assess the compound's selectivity by testing its cytotoxicity on non-cancerous cell lines.

  • Ultimately, validate the in vitro findings in preclinical in vivo models.

By following a systematic and scientifically rigorous approach, the therapeutic potential of novel compounds like 3-Methyl-5-nitroquinoline can be thoroughly and efficiently evaluated.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cancer Research UK. (2023). Chemotherapy treatment for colon cancer. Retrieved from [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. Retrieved from [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Retrieved from [Link]

  • Frontiers. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]

  • American Cancer Society. (2024). Colorectal Cancer Chemotherapy. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • All Seniors Foundation. (n.d.). Chemotherapy for Colorectal Cancer. Retrieved from [Link]

  • Moffitt Cancer Center. (n.d.). Chemo for Colon Cancer. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Longdom Publishing. (2025). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • PubMed Central. (2017). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Retrieved from [Link]

  • PubMed. (2011). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline. Retrieved from [Link]

  • NIH. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • Nature. (2020). Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity. Retrieved from [Link]

  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 3-Methyl-5-nitroquinoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Oncology The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Within oncology research, quinoline derivatives have been extensively investigated for their potent anticancer properties.[2] The therapeutic potential of the basic quinoline structure can be significantly enhanced through the addition of various functional groups. Among these, the electron-withdrawing nitro (NO₂) group is of particular interest. The introduction of a nitro moiety can profoundly modulate the molecule's electronic properties, influencing its ability to participate in crucial biological interactions that can lead to cancer cell death.[3][4]

This guide provides a comparative analysis of the cytotoxic profiles of 3-Methyl-5-nitroquinoline and a series of its structural analogs. While direct, comprehensive studies on 3-Methyl-5-nitroquinoline are limited, by synthesizing data from structurally related methyl- and nitroquinoline derivatives, we can elucidate critical structure-activity relationships (SAR). This analysis aims to inform the rational design of novel, more potent, and selective quinoline-based anticancer agents. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for assessing cytotoxicity in a laboratory setting.

Pillar 1: Putative Mechanisms of Nitroquinoline Cytotoxicity

The cytotoxic effects of nitroquinoline derivatives are believed to stem from a multi-pronged attack on cancer cell physiology. While the precise mechanisms can vary between analogs, several key pathways have been proposed.

  • Generation of Reactive Oxygen Species (ROS): A primary mechanism involves the bioreduction of the nitro group to form reactive intermediates.[3] This process can lead to the generation of ROS, such as superoxide radicals, which induce a state of severe oxidative stress within the cell.[5][6] Elevated ROS levels can damage critical macromolecules, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[3]

  • Inhibition of Key Cellular Enzymes: Certain nitroquinoline compounds are hypothesized to function as inhibitors of topoisomerases, enzymes vital for DNA replication and repair.[3] By stabilizing topoisomerase-DNA cleavage complexes, these compounds can lead to irreversible DNA strand breaks, a catastrophic event for a proliferating cancer cell.[7]

  • Modulation of Signaling Pathways: Analogs like Nitroxoline (8-hydroxy-5-nitroquinoline) have been shown to inhibit critical cancer-promoting signaling pathways.[8] For instance, inhibition of the FoxM1 transcription factor, which is often overexpressed in cancer, has been observed, leading to a halt in cell cycle progression.[1]

The interplay of these mechanisms likely contributes to the overall cytotoxic profile of a given nitroquinoline analog.

G NQ NQ Enzymes Enzymes NQ->Enzymes Bioreduction Topoisomerase Topoisomerase NQ->Topoisomerase Inhibition ROS ROS Enzymes->ROS Generates DNA DNA ROS->DNA Oxidative Damage Mitochondria Mitochondria ROS->Mitochondria Induces Stress Apoptosis Apoptosis DNA->Apoptosis Triggers Mitochondria->Apoptosis Initiates Topoisomerase->DNA Causes Strand Breaks

Pillar 2: Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic efficacy of a quinoline derivative is critically dependent on the nature and position of its substituents. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify this, representing the compound concentration required to inhibit 50% of cancer cell growth. A lower IC₅₀ value indicates higher potency.

The following table collates IC₅₀ data for 3-Methyl-5-nitroquinoline's analogs from various studies.

It is crucial to exercise caution when comparing absolute IC₅₀ values across different studies , as variations in cell lines, assay conditions (e.g., incubation time), and methodologies can lead to significant differences. The primary utility of this table is to observe trends and establish a general structure-activity relationship.

Compound/AnalogStructure/SubstituentsCell LineIC₅₀ (µM)Reference
7-methyl-8-nitro-quinoline Methyl at C7, Nitro at C8Caco-2 (Colon Carcinoma)1.87[2]
8-nitro-7-quinolinecarbaldehyde Nitro at C8, Aldehyde at C7Caco-2 (Colon Carcinoma)0.53[2]
Nitroxoline (8-hydroxy-5-nitroquinoline) Hydroxyl at C8, Nitro at C5Multiple (e.g., HL-60)Potent[5][6]
2-Styryl-8-nitroquinoline (S3B) Styryl at C2, Nitro at C8, Br on styryl ringHeLa (Cervical Cancer)2.897[9][10]
2-Styryl-8-hydroxyquinoline (S3A) (Comparator) Styryl at C2, Hydroxyl at C8, Br on styryl ringHeLa (Cervical Cancer)2.52[9][10]
Analysis and Field-Proven Insights:
  • Impact of the Nitro Group Position: While data for the 5-nitro position (as in the topic compound) is sparse, studies on related isomers show its importance. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) is a highly potent agent, suggesting the C5-nitro position is favorable for activity.[5][6]

  • Influence of Other Substituents:

    • The data from Hami et al. (2017) is particularly insightful. The transformation of a methyl group (in 7-methyl-8-nitro-quinoline, IC₅₀ = 1.87 µM) to an aldehyde group (in 8-nitro-7-quinolinecarbaldehyde, IC₅₀ = 0.53 µM) dramatically increased cytotoxicity against Caco-2 cells.[2] This highlights that functional groups adjacent to the nitro-bearing ring can significantly tune the compound's potency.

    • Comparing 2-styryl-8-nitroquinolines (SB series) with their 2-styryl-8-hydroxyquinoline counterparts (SA series) reveals that the hydroxyl group at C8 confers slightly better cytotoxicity than a nitro group at the same position in HeLa cells (IC₅₀ of 2.52 µM vs. 2.897 µM).[9][10] This suggests that the hydrogen-bonding and metal-chelating ability of the hydroxyl group may also play a crucial role in the mechanism of action.[10]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the nitro group itself or a bromine atom on a styryl substituent, appears to be a consistent feature of the more active compounds.[3][10]

Pillar 3: Experimental Methodologies

To ensure the generation of reliable and reproducible cytotoxicity data, standardized and well-controlled experimental protocols are paramount. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a robust proxy for cell viability.[1][11]

Workflow for In Vitro Cytotoxicity Screening

G

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the cytotoxicity of quinoline derivatives.

1. Materials and Reagents:

  • Selected cancer cell line (e.g., HeLa, Caco-2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compounds (3-Methyl-5-nitroquinoline and analogs) dissolved in DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., anhydrous DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom cell culture plates

  • Positive control (e.g., Doxorubicin)

2. Experimental Procedure:

  • Step 1: Cell Seeding

    • Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Causality Insight: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Step 2: Compound Treatment

    • Prepare serial dilutions of the test compounds and the positive control in complete medium. A typical concentration range might be 0.1 to 100 µM.

    • Trustworthiness Check: Include a "vehicle control" group treated only with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This validates that the solvent itself is not causing cytotoxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations. Also include wells with medium only (blank) and vehicle control.

    • Incubate for the desired exposure period (commonly 48 or 72 hours).

  • Step 3: MTT Reaction

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

    • Causality Insight: This step directly measures metabolic activity. A loss of this activity is a hallmark of cell death or cytostasis.

  • Step 4: Solubilization and Measurement

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure all crystals are fully dissolved, resulting in a homogenous purple solution.

    • Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response) to fit a dose-response curve and calculate the IC₅₀ value.

Conclusion and Future Directions

The available evidence strongly suggests that nitroquinoline derivatives are a promising class of compounds for anticancer drug development. The cytotoxic potency is highly tunable through strategic modification of the quinoline scaffold. While 3-Methyl-5-nitroquinoline itself requires further direct investigation, analysis of its analogs indicates that both the position of the nitro group and the nature of other substituents are critical determinants of activity.[2][10] The conversion of a simple methyl group to a more reactive aldehyde moiety, for example, has been shown to enhance cytotoxicity over threefold.[2]

Future research should focus on the systematic synthesis and direct comparative evaluation of a library of 3-methyl-5-nitroquinoline analogs against a broad panel of cancer cell lines. This would establish a more definitive SAR, identify lead compounds with high potency and selectivity, and pave the way for preclinical development. Elucidating the precise molecular targets and signaling pathways for the most active compounds will be essential for their eventual translation into clinical candidates.

References

  • BenchChem. (n.d.). Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds.
  • BenchChem. (n.d.). Navigating the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methyl-8-nitroquinoline Derivatives.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. [Link]

  • National Institutes of Health (NIH). (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
  • Shim, J. S., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]

  • BenchChem. (n.d.). 2-Nitroquinoline CAS number and molecular weight.
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • National Institutes of Health (NIH). (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines.
  • ACS Publications. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines | ACS Omega. [Link]

  • AACR Journals. (2006). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. [Link]

  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. PubMed. [Link]

  • BenchChem. (n.d.). comparative cytotoxicity of 5-Fluoro-2-methyl-8-nitroquinoline and its analogs.
  • National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

Sources

Comparative

A Comparative Guide to the Antibacterial Potential of 3-Methyl-5-Nitroquinoline and Established Quinolone Derivatives

This guide provides a comparative analysis of 3-methyl-5-nitroquinoline, a representative of the nitroquinoline subclass, against well-established fluoroquinolone antibiotics. As the threat of antimicrobial resistance (A...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 3-methyl-5-nitroquinoline, a representative of the nitroquinoline subclass, against well-established fluoroquinolone antibiotics. As the threat of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds, understanding the nuances between different quinoline derivatives is paramount for researchers in drug discovery.[1] This document synthesizes mechanistic insights, comparative data, and detailed experimental protocols to guide the evaluation of emerging quinoline-based antibacterial candidates.

The Quinoline Scaffold: A Cornerstone of Antibacterial Agents

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its journey as an antibacterial agent began with the discovery of nalidixic acid in 1962, the first-generation quinolone.[3] Subsequent structural modifications, most notably the addition of a fluorine atom at position C-6 and various substituents at C-7, led to the highly successful fluoroquinolone class, which includes broad-spectrum agents like ciprofloxacin and levofloxacin.[4][5]

The primary mechanism for this class of drugs is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[8]

Profiling the Comparators: Fluoroquinolones vs. Nitroquinolines

The efficacy of a quinoline derivative is heavily influenced by the nature and position of its substituents. Here, we compare the established profile of the fluoroquinolone ciprofloxacin with the prospective profile of 3-methyl-5-nitroquinoline.

The Archetype: Ciprofloxacin

Ciprofloxacin is a second-generation fluoroquinolone with potent activity against a wide range of Gram-negative bacteria and moderate activity against Gram-positive organisms.[9][10] Its structure, featuring a cyclopropyl group at N-1, a fluorine atom at C-6, and a piperazine ring at C-7, is optimized for potent inhibition of DNA gyrase and topoisomerase IV.[4][11] This targeted action makes it a highly effective bactericidal agent.[3]

The Challenger: 3-Methyl-5-Nitroquinoline

While specific antibacterial data for 3-methyl-5-nitroquinoline is not extensively published, we can infer its potential properties based on its structural features—specifically the nitro group. Nitroaromatic compounds are known for their diverse bioactivities. For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is a known antimicrobial agent effective against various bacteria, including multi-drug resistant strains.[12][13] The presence of a nitro group can confer an alternative mechanism of action, potentially through the generation of reactive nitrogen species that induce oxidative stress within the bacterial cell.[3] This dual-action potential—topoisomerase inhibition from the quinoline core and oxidative damage from the nitro group—makes nitroquinolines an intriguing area for AMR research.

Comparative Antibacterial Performance: A Data-Driven Overview

The most common metric for comparing antibacterial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[9] The table below presents typical MIC values for established quinolones against common pathogens, providing a benchmark against which new derivatives like 3-methyl-5-nitroquinoline would be evaluated.

Quinoline DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Ciprofloxacin 0.013 - 1 µg/mL[9]0.125 - 8 µg/mL[9]0.15 - >32 µg/mL[9]
Levofloxacin ≤ 0.06 - 2 µg/mL[9]0.06 - >8.0 µg/mL[9]0.5 - >512 µg/mL[9]
Nalidixic Acid 0.50 - 64 µg/mL[9]0.25 µg/mL[9]700 µg/mL[9]
3-Methyl-5-Nitroquinoline To Be DeterminedTo Be DeterminedTo Be Determined

Unraveling the Mechanisms of Action

Understanding the precise molecular interactions is critical for rational drug design and overcoming resistance.

Primary Pathway: Topoisomerase Inhibition

Fluoroquinolones function as topoisomerase poisons. They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[8][14] This action effectively converts essential enzymes into toxic agents that generate lethal double-stranded breaks in the bacterial chromosome.[8] The process is highly specific to bacterial topoisomerases, as the equivalent enzymes in mammalian cells are structurally different and not susceptible to inhibition by these drugs.[7]

cluster_replication Bacterial DNA Replication cluster_inhibition Mechanism of Inhibition DNA Bacterial Chromosome Gyrase DNA Gyrase / Topo IV (Relieves Supercoiling) DNA->Gyrase Positive Supercoiling Replication Successful Replication Gyrase->Replication Relaxed DNA Complex Ternary Complex (Quinolone-Enzyme-DNA) Gyrase->Complex Intercalation Quinolone Quinolone Derivative Quinolone->Complex DSB Double-Strand Breaks Complex->DSB Stalls Replication Fork Death Cell Death DSB->Death

Fig 1. Quinolone inhibition of bacterial DNA topoisomerases.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To empirically compare the antibacterial activity of 3-methyl-5-nitroquinoline against other quinolones, a standardized broth microdilution assay is essential. This method provides a quantitative measure of a compound's potency.

Objective

To determine the MIC of 3-methyl-5-nitroquinoline, ciprofloxacin, and a control antibiotic against selected Gram-positive and Gram-negative bacterial strains.

Materials
  • Test compounds (3-methyl-5-nitroquinoline, ciprofloxacin)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Step-by-Step Methodology
  • Compound Preparation: Prepare 10 mg/mL stock solutions of each test compound in DMSO. Subsequent dilutions should be made in CAMHB to minimize solvent toxicity.

  • Inoculum Preparation: Culture bacteria on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Serial Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the highest concentration of the drug (e.g., 128 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no drug.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[9]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout p1 Prepare Compound Stock Solutions p2 Prepare Bacterial Inoculum (0.5 McFarland) a1 Perform 2-Fold Serial Dilutions in 96-Well Plate p2->a1 a2 Inoculate Wells with Bacterial Suspension a1->a2 r1 Incubate at 37°C for 16-24 hours a2->r1 r2 Visually Inspect Wells for Turbidity r1->r2 r3 Determine MIC Value r2->r3

Fig 2. Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

While established fluoroquinolones like ciprofloxacin remain vital tools, the exploration of novel quinoline derivatives is crucial in the fight against antimicrobial resistance. The introduction of moieties like the nitro group in 3-methyl-5-nitroquinoline offers the potential for alternative or dual mechanisms of action that could be effective against resistant pathogens.[12] The protocols and comparative framework outlined in this guide provide a robust starting point for researchers to systematically evaluate such novel compounds. Future work should focus on the synthesis and rigorous testing of these derivatives, followed by in-depth mechanistic studies to validate their mode of action and explore their potential for further development.

References

  • Wikipedia. Quinolone antibiotic.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. PMC - NIH.
  • Smith, J. T. (1986). [Mechanism of action of quinolones]. PubMed.
  • Biointerface Research in Applied Chemistry. (2021).
  • Wang, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
  • Taylor & Francis Online. (2023).
  • Hooper, D. C. (2001). Mechanism of Quinolone Action and Resistance. PMC - NIH.
  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.
  • IJCRT.org.
  • BenchChem. (2025).
  • ResearchGate. (2024).
  • Ren, S., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asia Pacific Journal of Health Sciences.
  • ResearchGate. (2024).
  • ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
  • Dorababu, A. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed.
  • MDPI. (2018). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • NIH. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
  • PMC - PubMed Central. (2025).
  • Gialdi, F., & Ponci, R. (1951). [Antibacterial activity of quinoline derivatives. IV.
  • PubMed. (2023).
  • NIH. (2022).
  • Solution Pharmacy. (2023, May 12). Topic (36)
  • PMC - NIH. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.
  • Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae.
  • Chu, D. T., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.
  • Borges, F., et al. (2009). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed.
  • ResearchGate. (2022). The structure–activity relationships of 1,4‐quinones. The antibacterial....
  • de Almeida, J. F., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC - PubMed Central.
  • MDPI. (2023). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • Liu, X., et al. (2018). Ciprofloxacin derivatives and their antibacterial activities. PubMed.
  • BenchChem. (2025). Comparative Efficacy Analysis: Antibacterial Agent 174 versus Ciprofloxacin.

Sources

Validation

In Vitro Validation of 3-Methyl-5-nitroquinoline's Therapeutic Potential: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro validation of 3-Methyl-5-nitroquinoline, a novel small molecule with hypothesized therapeutic potential in oncology. Drawing upon the established bioactivity...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 3-Methyl-5-nitroquinoline, a novel small molecule with hypothesized therapeutic potential in oncology. Drawing upon the established bioactivity of the broader nitroquinoline class, we outline a systematic approach to characterize its cytotoxic effects and elucidate its mechanism of action, comparing its prospective performance against established kinase inhibitors.

Introduction: The Therapeutic Promise of Nitroquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a nitro group can significantly modulate the biological activity of these compounds, with various nitroquinoline derivatives demonstrating potent anticancer properties.[1][2] Studies have shown that compounds such as 3-nitroquinolines and 8-nitroquinolines can exert cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action for some of these analogs is believed to involve the inhibition of critical signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[3]

3-Methyl-5-nitroquinoline is an under-investigated member of this promising class. Based on the structure-activity relationships of related nitroquinolines, we hypothesize that 3-Methyl-5-nitroquinoline possesses antiproliferative activity, potentially through the inhibition of key oncogenic kinases. This guide details the essential in vitro assays required to test this hypothesis and establish a preliminary therapeutic profile for this compound.

Experimental Validation Workflow: A Multi-Faceted Approach

A rigorous in vitro validation process is crucial to de-risk and advance a novel compound through the drug discovery pipeline. Our proposed workflow for 3-Methyl-5-nitroquinoline is designed to first establish its cytotoxic potential and then to investigate its specific molecular targets.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action a Compound Synthesis & QC b Cell Line Panel Selection (e.g., A549, MCF-7, HCT116) a->b c Cytotoxicity Assays (MTT & SRB) b->c d IC50 Determination c->d e Kinase Inhibition Profiling (Broad Panel) d->e Active Compounds f Target-Specific Kinase Assays (e.g., EGFR, Src) e->f g Western Blot Analysis (Phospho-protein levels) f->g h Target Engagement Assays g->h

Caption: Proposed experimental workflow for the in vitro validation of 3-Methyl-5-nitroquinoline.

Comparative Analysis: Benchmarking Against the Standard of Care

To contextualize the therapeutic potential of 3-Methyl-5-nitroquinoline, its performance should be benchmarked against both a broad-spectrum kinase inhibitor and a more targeted therapy. For this purpose, we have selected Staurosporine, a potent but non-selective kinase inhibitor, and Gefitinib, an established EGFR inhibitor. Dasatinib, a multi-kinase inhibitor, is also included for a broader comparison.

Comparative Cytotoxicity

The initial assessment of anticancer activity involves determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This provides a measure of the compound's potency.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
3-Methyl-5-nitroquinoline Hypothetical DataHypothetical DataHypothetical Data
Gefitinib~3.98[5]>10>10
Dasatinib~0.02-0.1[6][7]~0.162[7]~1.46[6]
Staurosporine~0.05[4]~0.01-0.05~0.01-0.05

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Comparative Kinase Inhibition

Following the identification of cytotoxic activity, the next logical step is to determine if this effect is mediated by the inhibition of specific kinases. A broad kinase screen followed by more focused assays on identified "hits" is a standard approach.

CompoundEGFR IC50 (nM)Src IC50 (nM)Abl IC50 (nM)
3-Methyl-5-nitroquinoline Hypothetical DataHypothetical DataHypothetical Data
Gefitinib~33[5]>10,000>10,000
Dasatinib~1-100~0.8[8]<1[8]
Staurosporine~1-10~1-10~1-10

Postulated Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Based on the activity of structurally similar 3-nitroquinolines, a plausible mechanism of action for 3-Methyl-5-nitroquinoline is the inhibition of the EGFR signaling pathway.[3] Upon binding of a ligand, such as EGF, the EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. Inhibition of EGFR's kinase activity would block these downstream effects, leading to an anti-tumor response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT Akt PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation EGF EGF EGF->EGFR 3_Methyl_5_nitroquinoline 3-Methyl-5-nitroquinoline 3_Methyl_5_nitroquinoline->EGFR Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway by 3-Methyl-5-nitroquinoline.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the key in vitro assays proposed in this guide.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-5-nitroquinoline and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[10]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[11]

  • Compound Preparation: Prepare a 10-point serial dilution of 3-Methyl-5-nitroquinoline and comparator compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the target kinase (e.g., recombinant human EGFR), and the appropriate kinase assay buffer. Incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to initiate the reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Conclusion and Future Directions

This guide provides a strategic framework for the initial in vitro characterization of 3-Methyl-5-nitroquinoline. The proposed experiments will systematically evaluate its cytotoxic potential and begin to unravel its mechanism of action. Positive results from these studies, particularly potent and selective anticancer activity, would provide a strong rationale for advancing this compound to more complex cellular and in vivo models. The comparative data generated will be instrumental in positioning 3-Methyl-5-nitroquinoline within the current landscape of oncology therapeutics and guiding its future development.

References

Sources

Comparative

A Comparative Guide to the Anticancer Efficacy of 3-Methyl-5-nitroquinoline and Benchmark Therapeutics

For Researchers, Scientists, and Drug Development Professionals This guide provides a structured framework for evaluating the potential anticancer efficacy of the novel compound 3-Methyl-5-nitroquinoline. Given the nasce...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for evaluating the potential anticancer efficacy of the novel compound 3-Methyl-5-nitroquinoline. Given the nascent stage of research on this specific molecule, we will establish a scientifically rigorous, albeit hypothetical, comparison against two well-characterized and clinically significant anticancer agents: Doxorubicin and Paclitaxel. The narrative is grounded in the established biological activities of the broader quinoline family, providing a rationale for the proposed experimental design and potential mechanisms of action.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological properties, including potent anticancer activity.[1] Several quinoline-based compounds have been successfully developed into clinical drugs, such as the topoisomerase inhibitor Camptothecin and its analogues.[1] The versatility of the quinoline scaffold allows it to interact with diverse biological targets, including DNA topoisomerases, protein kinases, and tubulin.[2][3][4]

Nitroquinoline derivatives, in particular, have emerged as a promising class of anticancer agents.[5][6] For example, 3-nitroquinolines have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many human cancers.[7] Furthermore, compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated potent cytotoxicity against cancer cell lines, partly through the generation of reactive oxygen species (ROS).[5] This rich history provides a compelling rationale for investigating novel derivatives like 3-Methyl-5-nitroquinoline as a potential therapeutic candidate.

Comparative Framework: Selecting Benchmark Anticancer Agents

To objectively assess the potential of 3-Methyl-5-nitroquinoline, it is essential to compare its performance against established drugs with distinct mechanisms of action. For this guide, we have selected:

  • Doxorubicin: An anthracycline antibiotic that contains a quinoline-like core.[2][4] Its primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II, which introduces double-strand breaks in DNA, leading to replication arrest and apoptosis.[][9][10][11]

  • Paclitaxel: A member of the taxane family, which operates through a fundamentally different mechanism.[12] Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic disassembly required for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][][15]

By comparing 3-Methyl-5-nitroquinoline against both a DNA-damaging agent and a microtubule stabilizer, we can gain valuable insights into its relative potency and potential mode of action.

Head-to-Head In Vitro Efficacy Assessment

The initial evaluation of any new anticancer agent relies on robust in vitro assays to quantify its cytotoxic and apoptotic effects on cancer cells.[16][17][18]

Cell Viability and Cytotoxicity (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency.[17] It represents the concentration required to inhibit a biological process, such as cell proliferation, by 50%. The MTT assay is a widely used colorimetric method to determine this value.[19]

Experimental Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231 breast adenocarcinoma, A549 lung adenocarcinoma) are seeded into 96-well plates at a density of 5,000–10,000 cells/well and incubated for 24 hours to allow for attachment.[19]

  • Compound Treatment: Cells are treated with a range of concentrations of 3-Methyl-5-nitroquinoline, Doxorubicin, and Paclitaxel. A vehicle control (e.g., DMSO) is also included.[19]

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[19]

  • Solubilization & Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.[19]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. IC50 values are determined by plotting the viability against the log of the drug concentration and fitting the data to a non-linear regression curve.

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for our test compounds, illustrating how the comparative data would be structured.

CompoundMDA-MB-231 (Breast Cancer) IC50 [µM]A549 (Lung Cancer) IC50 [µM]
3-Methyl-5-nitroquinoline 2.54.1
Doxorubicin 0.81.2
Paclitaxel 0.050.09

This data is hypothetical and for illustrative purposes only.

Apoptosis Induction Analysis

Determining whether a compound induces programmed cell death (apoptosis) is a crucial step. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this purpose.[19]

Experimental Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Cells are treated with each compound at its respective IC50 concentration for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).[19]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by each compound.

Data Presentation: Hypothetical Apoptosis Induction in MDA-MB-231 Cells
Compound (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Total Apoptotic (%)
Vehicle Control 95.22.11.53.6
3-Methyl-5-nitroquinoline 45.828.522.150.6
Doxorubicin 42.130.225.455.6
Paclitaxel 48.325.923.549.4

This data is hypothetical and for illustrative purposes only.

Visualization: In Vitro Efficacy Workflow

The following diagram illustrates the logical flow of the initial in vitro screening process.

G cluster_setup Experimental Setup cluster_assays Primary Efficacy Assays cluster_analysis Data Analysis & Output CellLines Select Cancer Cell Lines (e.g., MDA-MB-231, A549) MTT MTT Assay (48h Treatment) CellLines->MTT Apoptosis Annexin V/PI Assay (24h Treatment @ IC50) CellLines->Apoptosis Compounds Prepare Test Compounds (3-MNQ, Doxorubicin, Paclitaxel) Compounds->MTT Compounds->Apoptosis IC50_Table IC50 Value Table MTT->IC50_Table Calculate IC50 Apoptosis_Table Apoptosis % Table Apoptosis->Apoptosis_Table Quantify Cell Death IC50_Table->Apoptosis Inform Treatment Concentration

Caption: Workflow for initial in vitro screening of anticancer compounds.

Mechanistic Insights: Elucidating a Potential Mode of Action

Based on literature for structurally related 3-nitroquinolines, a plausible mechanism of action for 3-Methyl-5-nitroquinoline is the inhibition of the EGFR signaling pathway.[7] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/Akt, promoting cell proliferation and survival.

Experimental Protocol 3: Western Blot for EGFR Pathway Proteins
  • Cell Lysis: Treat A431 cells (which overexpress EGFR) with 3-Methyl-5-nitroquinoline at its IC50 for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A decrease in the ratio of p-EGFR/EGFR and p-Akt/Akt would support the hypothesis that the compound inhibits this signaling pathway.

Visualization: Hypothesized EGFR Signaling Inhibition

This diagram illustrates the potential mechanism of action for 3-Methyl-5-nitroquinoline.

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MNQ 3-Methyl-5-nitroquinoline MNQ->EGFR Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the EGFR pathway by 3-Methyl-5-nitroquinoline.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization of 3-Methyl-5-nitroquinoline's anticancer potential. The proposed in vitro experiments provide a direct comparison against Doxorubicin and Paclitaxel, allowing for a robust assessment of its cytotoxicity and apoptosis-inducing capabilities.

The hypothetical data suggests that while 3-Methyl-5-nitroquinoline may not be as potent as Paclitaxel, its efficacy could be comparable to standard chemotherapeutics like Doxorubicin, warranting further investigation. The proposed mechanistic studies, such as probing the EGFR pathway, are critical next steps to elucidate its mode of action. Positive results from these in vitro studies would build a strong case for advancing 3-Methyl-5-nitroquinoline to more complex models, including 3D organoid cultures and, ultimately, preclinical in vivo animal studies to evaluate its therapeutic efficacy and safety profile.[17]

References

[2] Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences.

[13] Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?. Dr.Oracle.

[] BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel. BOC Sciences.

[] Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). BOC Sciences.

[9] Doxorubicin. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

[7] Discovering novel 3-nitroquinolines as a new class of anticancer agents. (n.d.). PubMed. [Link]

[20] Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.

[12] Paclitaxel. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

[3] Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect.

[10] What is the mechanism of Doxorubicin Hydrochloride?. (2024, July 17). Patsnap Synapse.

[15] What is the mechanism of Paclitaxel?. (2024, July 17). Patsnap Synapse.

[21] Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI. [Link]

[22] How Paclitaxel Works. (2023, May 13). News-Medical.Net. [Link]

[11] Mechanism of action of doxorubicin. (n.d.). ResearchGate. [Link]

[4] Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025, February 24). International Journal of Medical Pharmaceutical and Health Sciences.

[1] Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.

[5] Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011, December 15). PubMed. [Link]

[16] In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.

[6] Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). ResearchGate.

[19] In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (n.d.). Benchchem.

[18] Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012, March 2). NIH. [Link]

[23] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]

Sources

Validation

A Researcher's Guide to the Rigorous Validation of Antimicrobial Screening Results for Quinololine Compounds

In the urgent global quest for novel antimicrobial agents, quinoline compounds have emerged as a promising class of molecules, demonstrating significant potential against a wide array of bacterial and fungal pathogens.[1...

Author: BenchChem Technical Support Team. Date: January 2026

In the urgent global quest for novel antimicrobial agents, quinoline compounds have emerged as a promising class of molecules, demonstrating significant potential against a wide array of bacterial and fungal pathogens.[1][2][3][4][5][6] However, the journey from a promising preliminary screening result to a validated lead compound is fraught with potential pitfalls and requires a meticulous, multi-faceted validation strategy. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial screening results of quinoline compounds, ensuring the scientific integrity and translational potential of their findings.

The Imperative of a Multi-Pronged Validation Approach

A primary screening hit, often identified through high-throughput methods, is merely the first step. Relying solely on initial activity data without comprehensive validation can lead to the costly pursuit of compounds that are ultimately non-viable due to toxicity, a narrow spectrum of activity, or an undesirable mechanism of action. A robust validation workflow, therefore, is not a linear process but a decision-making tree, guiding the researcher through a series of critical experiments to build a comprehensive profile of the quinoline compound .

Validation_Workflow cluster_0 Primary Screening cluster_1 Initial Validation cluster_2 Secondary Validation cluster_3 Advanced Characterization Initial Hit Initial Hit MIC MIC Determination Initial Hit->MIC Confirm Activity MBC MBC Determination MIC->MBC Assess Bactericidal vs. Bacteriostatic Spectrum Spectrum of Activity MIC->Spectrum Determine Breadth of Activity Cytotoxicity Cytotoxicity Assays MBC->Cytotoxicity Evaluate Therapeutic Index MOA Mechanism of Action Studies Cytotoxicity->MOA Prioritize Low-Toxicity Hits Spectrum->Cytotoxicity InVivo In Vivo Efficacy Models MOA->InVivo Select Promising Candidates

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Quinololine Compound Stock Solution: Dissolve the quinoline compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. [7]4. Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth. [7][8]

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [9] dot

MTT_Assay A Seed mammalian cells in a 96-well plate and allow them to adhere. B Treat the cells with various concentrations of the quinoline compound. A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D Add MTT reagent to each well and incubate. C->D E Solubilize the formazan crystals with a suitable solvent. D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the quinoline compound. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the plate for a period that is relevant to the intended application of the compound (typically 24 to 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.

Delving Deeper: Understanding the Mechanism of Action

For promising quinoline compounds with favorable MIC and cytotoxicity profiles, elucidating the mechanism of action (MOA) is a critical next step. Quinolones and fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [10][11][12][13][14]Investigating whether a novel quinoline compound shares this MOA or possesses a new one is crucial for understanding its potential for resistance development and its spectrum of activity.

Potential MOA Investigation Techniques:

  • DNA Gyrase and Topoisomerase IV Inhibition Assays: Commercially available kits can directly measure the inhibitory activity of the compound against these purified enzymes.

  • Macromolecular Synthesis Assays: These assays determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall by measuring the incorporation of radiolabeled precursors.

  • Bacterial Cytological Profiling: This microscopic technique can reveal changes in bacterial morphology, nucleoid structure, and cell division, providing clues about the cellular process being targeted.

  • Resistance Studies: Spontaneous resistance mutation studies can help identify the target of the compound by sequencing the genes of resistant mutants. Common resistance mechanisms to quinolones involve mutations in the gyrA and parC genes. [10][11]

The Challenge of False Positives

A significant concern in any screening campaign is the occurrence of false-positive results. [15][16][17][18][19]These can arise from various factors, including compound autofluorescence or color that interferes with assay readouts, compound precipitation at high concentrations, or non-specific effects on bacterial growth.

Strategies to Mitigate False Positives:

  • Visual Inspection: Always visually inspect microtiter plates for compound precipitation.

  • Counter-screens: Employ assays that use different detection methods (e.g., absorbance vs. fluorescence) to confirm activity.

  • Assay Controls: Run appropriate controls to account for any interference from the compound itself.

  • Structure-Activity Relationship (SAR) Analysis: A consistent SAR across a series of related compounds can increase confidence that the observed activity is genuine.

The Path Forward: In Vivo Validation

Ultimately, the true potential of a novel antimicrobial compound can only be confirmed through in vivo efficacy studies. [1][20]Animal models of infection, such as murine sepsis or thigh infection models, are essential for evaluating the pharmacokinetic and pharmacodynamic properties of the compound and its ability to clear an infection in a living organism.

Conclusion

The validation of antimicrobial screening results for quinoline compounds is a rigorous and multi-step process that demands careful experimental design, adherence to standardized protocols, and a critical interpretation of the data. By employing a comprehensive validation strategy that encompasses the determination of MIC and MBC, assessment of cytotoxicity, and investigation of the mechanism of action, researchers can confidently identify and advance quinoline candidates with the greatest potential to address the growing threat of antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Expert Rules. EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Guidance Documents. EUCAST. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. [Link]

  • Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Kłopotowska, D., et al. (2022). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 15(2), 239. [Link]

  • Romer Labs. (2016). Preventing False-Positive Results in Pathogen Testing. Romer Labs. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

Sources

Comparative

A Researcher's Guide to Characterizing the Selectivity and Cross-Reactivity of Novel Quinolines: A Case Study on 3-Methyl-5-nitroquinoline

For drug development professionals and researchers, understanding the selectivity of a novel chemical entity is paramount. A compound's therapeutic potential is intrinsically linked to its ability to interact with the in...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the selectivity of a novel chemical entity is paramount. A compound's therapeutic potential is intrinsically linked to its ability to interact with the intended target while minimizing engagement with off-target proteins, which can lead to adverse effects. This guide provides an in-depth framework for assessing the cross-reactivity and selectivity of novel quinoline derivatives, using the hypothetical compound 3-Methyl-5-nitroquinoline as a case study.

The quinoline motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] The functionalization of the quinoline core allows for the modulation of its biological effects.[3] For instance, certain 3-nitroquinoline derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against the epidermal growth factor receptor (EGFR).[5] Given this precedent, it is plausible that 3-Methyl-5-nitroquinoline could exhibit activity towards protein kinases. However, without empirical data, its precise targets and selectivity profile remain to be determined.

This guide will not focus on the known properties of 3-Methyl-5-nitroquinoline, for which public data is scarce, but rather will provide a comprehensive roadmap of the essential experimental workflows required to thoroughly characterize its selectivity.

I. Foundational Strategy: A Multi-pronged Approach to Selectivity Profiling

A robust assessment of selectivity is not a single experiment but a tiered approach. It begins with broad, high-throughput screens to identify potential on- and off-targets, followed by more focused quantitative assays to determine the potency and affinity of these interactions.

Diagram: Tiered Selectivity Profiling Workflow

Selectivity_Profiling_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Target Validation & Potency cluster_2 Tier 3: In-Cell & Off-Target Liability T1_Kinome Kinome-Wide Panel T2_IC50 IC50 Determination (Biochemical Assays) T1_Kinome->T2_IC50 Identified Hits T1_Safety Broad Safety Panel (GPCRs, Ion Channels, etc.) T1_Safety->T2_IC50 Identified Hits T2_CETSA Target Engagement (Cellular Thermal Shift Assay - CETSA) T2_IC50->T2_CETSA Confirmed Potent Hits T3_CYP450 Metabolic Liability (CYP450 Inhibition) T2_CETSA->T3_CYP450 Validated Cellular Targets T3_hERG Cardiotoxicity Risk (hERG Channel Assay) T2_CETSA->T3_hERG

Caption: A tiered workflow for characterizing compound selectivity.

II. Tier 1: Broad Panel Screening for Initial Target Identification

The initial step is to cast a wide net to understand the potential interaction landscape of 3-Methyl-5-nitroquinoline. This is crucial for identifying both the desired targets and any potential off-target liabilities early in the discovery process.[6]

Given that many quinoline derivatives target kinases, a comprehensive kinome scan is a logical starting point.[2] This involves screening the compound against a large panel of kinases to determine its inhibitory activity. Several commercial services offer extensive kinase panels, often covering a significant portion of the human kinome.[7][8][9]

Data Presentation: Hypothetical Kinome Scan Results for 3-Methyl-5-nitroquinoline

Target KinasePercent Inhibition @ 1 µM
EGFR92%
VEGFR288%
ABL175%
SRC45%
CDK215%
p38α8%
... (400+ other kinases)<10%

This is illustrative data. Actual results would be obtained experimentally.

Beyond kinases, it is essential to screen for interactions with other major target classes to flag potential safety concerns. These panels typically include a diverse set of receptors, ion channels, enzymes, and transporters.[10][11][12] This screening can provide an early indication of potential adverse effects.[13]

Key Target Classes in a Safety Panel:

  • G Protein-Coupled Receptors (GPCRs): A large family of receptors involved in numerous physiological processes.[14]

  • Ion Channels: Critical for neuronal signaling and cardiac function.[12]

  • Nuclear Receptors: Involved in the regulation of gene expression.[14]

  • Transporters: Mediate the movement of substances across cell membranes.[12]

III. Tier 2: Quantitative Assessment and Cellular Target Engagement

Once initial hits are identified, the next step is to quantify the potency of these interactions and confirm that the compound engages its target within a cellular context.

For the most promising hits from the initial screens (e.g., EGFR, VEGFR2, and ABL1 in our hypothetical example), dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each target.

Experimental Protocol: General Biochemical IC50 Assay

  • Reagent Preparation: Prepare a series of dilutions of 3-Methyl-5-nitroquinoline. Prepare the kinase, substrate, and ATP solution in the appropriate assay buffer.

  • Reaction Initiation: In a microplate, add the kinase and the test compound dilutions. After a brief pre-incubation, initiate the reaction by adding the substrate and ATP mixture.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and quantify the amount of product formed or the remaining substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A critical step in drug discovery is confirming that a compound binds to its intended target within the complex environment of a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[16][17] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][18]

Diagram: CETSA Experimental Workflow

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature to generate melt curves D->E

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methyl-5-nitroquinoline

For researchers and scientists engaged in drug discovery and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug discovery and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-5-nitroquinoline, a heterocyclic aromatic nitro compound. In the absence of a specific Safety Data Sheet (SDS) for 3-Methyl-5-nitroquinoline, the following procedures are synthesized from data on structurally similar compounds, including other nitro-substituted quinolines. This approach ensures a cautious and comprehensive methodology, prioritizing safety and environmental stewardship.

The foundational principle for the disposal of 3-Methyl-5-nitroquinoline is to treat it as hazardous waste. Under no circumstances should this compound be released into the sanitary sewer system or disposed of as general laboratory trash[1]. All contaminated materials, including personal protective equipment (PPE), absorbent materials, and empty containers, must be collected and managed through a certified hazardous waste program.

Hazard Identification and Risk Assessment

3-Methyl-5-nitroquinoline, as a nitroaromatic compound, is presumed to possess significant health and environmental hazards. Based on data from analogous compounds, the primary risks are associated with its toxicity and potential for environmental harm.

Table 1: Hazard Profile of Structurally Similar Nitro-Substituted Quinolines

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.Ingestion, skin contact, or inhalation may lead to significant adverse health effects[2].
Skin Corrosion/Irritation Causes skin irritation.Direct contact can result in redness, itching, and inflammation[1][2].
Serious Eye Damage/Irritation Causes serious eye irritation.Contact with eyes can cause pain, watering, and redness[1][2].
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Long-term or repeated exposure may lead to organ damage.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Release into the environment can cause long-term damage to aquatic ecosystems.

Given these potential hazards, a thorough risk assessment should be conducted before handling or disposing of 3-Methyl-5-nitroquinoline. This assessment should inform all aspects of the disposal process, from the selection of appropriate PPE to the final disposal route.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel involved in the disposal of 3-Methyl-5-nitroquinoline must wear appropriate PPE. The selection of PPE should be based on a comprehensive risk assessment of the specific tasks being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166[3].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374.
Body Protection Laboratory coat.---
Respiratory Protection Use in a well-ventilated area or with a certified respirator.NIOSH/MSHA or European Standard EN 149 approved respirator[3][4].
Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Table 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill[1]. For solid spills, carefully sweep the material, avoiding the generation of dust.

  • Collect Contaminated Materials: Carefully collect the absorbent material and any contaminated solids and place them into a designated, labeled hazardous waste container[1].

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste[1].

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any residual vapors.

Diagram 1: Spill Response Workflow

SpillResponse Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill (Absorbent Material) DonPPE->Contain Collect Collect Contaminated Material into Hazardous Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Ventilate Ventilate Area Decontaminate->Ventilate

Caption: Workflow for responding to a 3-Methyl-5-nitroquinoline spill.

Waste Collection and Storage

Proper segregation, collection, and storage of 3-Methyl-5-nitroquinoline waste are critical to ensure safety and regulatory compliance.

Procedure for Waste Collection and Storage:

  • Waste Identification and Segregation: All waste streams containing 3-Methyl-5-nitroquinoline, including contaminated labware and PPE, must be classified as hazardous waste. This waste must be segregated from other, incompatible waste streams to prevent dangerous reactions[1].

  • Containerization: Collect waste in a designated, leak-proof, and chemically compatible container. The container must have a secure, tight-fitting lid and be clearly labeled as "Hazardous Waste" with the full chemical name, "3-Methyl-5-nitroquinoline"[1].

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be designed to contain any potential leaks or spills.

Disposal Procedures

The final disposal of 3-Methyl-5-nitroquinoline must be conducted by a licensed hazardous waste disposal contractor or through your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Workflow:

  • Waste Manifesting: Accurately complete all required hazardous waste manifests, detailing the contents of the waste container.

  • Scheduling Pickup: Arrange for the collection of the hazardous waste by a certified disposal company.

  • Transportation: The waste must be transported in compliance with all applicable Department of Transportation (DOT) regulations[5][6].

  • Final Disposition: The recommended disposal method for nitroaromatic compounds is typically high-temperature incineration in a permitted hazardous waste incinerator[7]. This process ensures the complete destruction of the hazardous compound.

Diagram 2: Waste Disposal Workflow

DisposalWorkflow WasteGeneration Waste Generation (3-Methyl-5-nitroquinoline) Segregation Segregate as Hazardous Waste WasteGeneration->Segregation Containerization Collect in Labeled, Sealed Container Segregation->Containerization Storage Store in Designated Secure Area Containerization->Storage Manifesting Complete Waste Manifest Storage->Manifesting Pickup Schedule Pickup by Licensed Contractor Manifesting->Pickup Transportation Transport per DOT Regulations Pickup->Transportation Disposal High-Temperature Incineration Transportation->Disposal

Caption: Overall workflow for the disposal of 3-Methyl-5-nitroquinoline waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3-Methyl-5-nitroquinoline is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. A proactive and informed approach to chemical waste management is fundamental to the integrity and sustainability of scientific research.

References

  • Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • Benchchem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2024, March 5). Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • Fisher Scientific. (2024, March 28). Safety Data Sheet.
  • ChemicalBook. (2025, July 26). 5-Nitroquinoline - Safety Data Sheet.
  • Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management.
  • Cayman Chemical. (2025, December 23). Safety Data Sheet.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-5-nitroquinoline

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, in-depth technical information on the correct personal protective equipment (PPE) and handling procedures for 3-Methyl-5-nitroquinoline (CAS No. 103754-53-6).

Hazard Analysis: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the probable hazards associated with 3-Methyl-5-nitroquinoline. Based on data from analogous compounds, we can anticipate the following risks:

  • Acute Toxicity: Nitro-aromatic compounds are frequently classified as toxic if swallowed, inhaled, or in contact with skin.[2][3] Exposure can lead to systemic effects.

  • Irritation: Significant skin, eye, and respiratory tract irritation is a common hazard for this class of chemicals.[4] Direct contact can cause inflammation and discomfort, while inhalation of dust can damage the respiratory system.

  • Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to potentially cause damage to organs such as the kidney, liver, heart, and blood.[2]

  • Combustibility: The compound is likely a combustible solid. While not highly flammable, it can burn, and in the event of a fire, may release hazardous gases like nitrogen oxides (NOx) and carbon monoxide (CO).[3]

These hazards dictate a multi-layered PPE strategy designed to prevent any route of exposure.

The Last Line of Defense: A Comprehensive PPE Protocol

Engineering controls, such as chemical fume hoods, are the primary method for minimizing exposure.[5] However, PPE is the critical final barrier between you and the chemical. The following table summarizes the required PPE for handling 3-Methyl-5-nitroquinoline.

Protection Type Specific Recommendations Rationale & Causality
Hand Protection Double-gloving with chemical-resistant nitrile gloves. Inspect gloves before each use and dispose of the outer glove immediately upon contamination.[2]Prevents dermal absorption, which is a primary route of exposure for toxic nitro-aromatics. Double-gloving provides an extra layer of protection against tears and permeation.
Eye & Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[4]Protects against splashes of solutions or airborne particles that can cause serious eye irritation or damage. A face shield offers broader protection for the entire face.
Skin & Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or splash-prone procedures, a chemical-resistant apron over the lab coat is recommended. Wear long pants and fully enclosed, chemical-resistant footwear.[6]Minimizes skin contact from accidental spills. Flame-resistant material is crucial in case of fire. Enclosed footwear protects against spills that may reach the floor.
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood to control dust and vapors.[7] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with a P3 particulate filter is required.[7]Prevents inhalation of airborne particles, a significant risk for toxic compounds. A fume hood is the preferred engineering control, with respirators used as a necessary supplement.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for safety and experimental reproducibility. The following protocol outlines the key steps for safely handling 3-Methyl-5-nitroquinoline.

Pre-Handling Preparations
  • Designated Area: All work with 3-Methyl-5-nitroquinoline must be conducted in a designated area, such as a chemical fume hood.[5]

  • Safety Data Review: Although a specific SDS is unavailable, review the SDS for analogous compounds like 5-nitroquinoline to reinforce your understanding of the potential hazards.[2]

  • Assemble Materials: Before bringing the chemical into the work area, gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.

Donning PPE and Handling Workflow

The following diagram illustrates the logical flow for preparing for and executing the handling of 3-Methyl-5-nitroquinoline.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Don Lab Coat & Safety Goggles A->B C Don Inner Pair of Nitrile Gloves B->C D Don Outer Pair of Nitrile Gloves C->D E Carefully Weigh Solid Compound D->E Begin Work F Perform Experimental Procedure (e.g., dissolution, reaction) E->F G Segregate & Contain All Waste F->G Complete Work H Decontaminate Work Surfaces G->H I Remove Outer Gloves (Dispose as Waste) H->I J Remove Inner Gloves I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of 3-Methyl-5-nitroquinoline.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and non-disposable equipment according to your laboratory's standard operating procedures.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Follow by removing the lab coat and safety goggles. The inner gloves should be the last item removed, followed by immediate and thorough hand washing.[2]

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical and non-negotiable aspect of chemical safety.

  • Waste Segregation: All materials contaminated with 3-Methyl-5-nitroquinoline are considered hazardous waste. This includes:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any excess solid compound.

    • Liquid Waste: Solutions containing the compound and solvent rinses of glassware.

  • Waste Collection:

    • Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.

    • Never mix incompatible waste streams.[7]

  • Disposal: Arrange for the disposal of all waste through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal company.[5] Do not pour any amount of this chemical down the drain.[2]

By adhering to these rigorous PPE and handling protocols, you can confidently and safely incorporate 3-Methyl-5-nitroquinoline into your research, ensuring that your pursuit of scientific discovery is grounded in a culture of safety.

References

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